molecular formula C11H17N B1391470 2-Methyl-1-(2-methylphenyl)propan-1-amine CAS No. 860701-50-4

2-Methyl-1-(2-methylphenyl)propan-1-amine

Cat. No.: B1391470
CAS No.: 860701-50-4
M. Wt: 163.26 g/mol
InChI Key: KTSORSWDZIRSHJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylphenyl)propan-1-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-1-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSORSWDZIRSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereoselective Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] This guide provides a comprehensive overview of the stereoselective synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine, a chiral amine with potential applications in medicinal chemistry. We will explore and compare three prominent stereoselective strategies: diastereoselective synthesis using a chiral auxiliary, enantioselective catalytic hydrogenation, and biocatalytic asymmetric reduction. For each methodology, we will delve into the underlying principles, provide detailed experimental protocols, and present representative data to guide researchers in their synthetic endeavors.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[4] The two enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[4] Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance. 2-Methyl-1-(2-methylphenyl)propan-1-amine is a chiral primary amine that has appeared as a structural motif in medicinal chemistry patent literature, highlighting its potential as a valuable intermediate.[5]

This guide will provide an in-depth exploration of the key methodologies for the stereoselective synthesis of this target molecule, focusing on providing both theoretical understanding and practical, actionable protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 2-Methyl-1-(2-methylphenyl)propan-1-amine, identifies the prochiral imine, (E/Z)-2-methyl-1-(2-methylphenyl)propan-1-imine , as the key intermediate. This imine can be readily prepared via the condensation of 2-methylbenzaldehyde and isobutylamine. The stereocenter can then be installed through the asymmetric reduction of the C=N bond.

Retrosynthesis Target 2-Methyl-1-(2-methylphenyl)propan-1-amine Imine Prochiral Imine Target->Imine Asymmetric Reduction Aldehyde 2-Methylbenzaldehyde Imine->Aldehyde Condensation Amine Isobutylamine Imine->Amine Condensation

Caption: Retrosynthetic analysis of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Diastereoselective Synthesis via Chiral Auxiliaries: The Ellman Approach

One of the most robust and widely used methods for the asymmetric synthesis of chiral amines is the use of a chiral auxiliary.[6][7] The Ellman auxiliary, tert-butanesulfinamide, is particularly effective due to its high diastereoselectivity in additions to the derived imines and the mild conditions required for its removal.[8][9]

The general strategy involves the condensation of the chiral tert-butanesulfinamide with an aldehyde (in this case, 2-methylbenzaldehyde) to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of an isobutyl group (e.g., from a Grignard reagent) to the imine carbon proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, acidic hydrolysis removes the auxiliary to yield the desired chiral primary amine.[10][11]

Ellman_Auxiliary_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage 2-Methylbenzaldehyde 2-Methylbenzaldehyde N-tert-Butanesulfinyl Imine N-tert-Butanesulfinyl Imine 2-Methylbenzaldehyde->N-tert-Butanesulfinyl Imine + (R)-tert-Butanesulfinamide - H2O Sulfinamide Adduct Sulfinamide Adduct N-tert-Butanesulfinyl Imine->Sulfinamide Adduct + Isobutylmagnesium Bromide Target Amine Target Amine Sulfinamide Adduct->Target Amine + HCl

Caption: Workflow for the diastereoselective synthesis using Ellman's auxiliary.

Experimental Protocol

Step 1: Synthesis of (R,E)-N-(2-methylbenzylidene)-2-methylpropane-2-sulfinamide

  • To a solution of (R)-(+)-2-methyl-2-propanesulfinamide (1.0 eq) in anhydrous dichloromethane (DCM) is added CuSO₄ (2.0 eq).

  • 2-Methylbenzaldehyde (1.1 eq) is added, and the mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (e.g., ethyl acetate/hexanes) to afford the desired N-sulfinyl imine.

Step 2: Diastereoselective Addition of Isobutylmagnesium Bromide

  • The N-sulfinyl imine (1.0 eq) is dissolved in an anhydrous solvent such as toluene or THF and cooled to -78 °C under an inert atmosphere.[11]

  • Isobutylmagnesium bromide (1.5 eq, as a solution in Et₂O or THF) is added dropwise.

  • The reaction is stirred at -78 °C for 3-6 hours, then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product can be purified by flash chromatography to yield the sulfinamide adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • The sulfinamide adduct is dissolved in methanol.

  • HCl (e.g., 4N in dioxane, 2-3 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure. The resulting hydrochloride salt of the amine can be used directly or neutralized with a base (e.g., NaOH) and extracted to yield the free amine.

Representative Data for Diastereoselective Additions to N-tert-Butanesulfinyl Imines
AldehydeNucleophileSolventDiastereomeric Ratio (d.r.)
BenzaldehydeEtMgBrCH₂Cl₂98:2
4-MeOC₆H₄CHOMeMgBrTHF94:6
2-Naphthaldehyden-BuLiTHF91:9
BenzaldehydeAllylMgBrTHF95:5

Note: Data is for illustrative purposes and is based on additions to similar substrates. Optimization for the specific synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine may be required.

Enantioselective Catalytic Hydrogenation of the Prochiral Imine

Asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral molecules.[12] The direct hydrogenation of a prochiral imine using a chiral transition metal catalyst can provide the target amine in a single step with high enantioselectivity.[13] Iridium, rhodium, and ruthenium complexes with chiral phosphine ligands are commonly employed for this transformation.[1][3]

The imine can be pre-formed and isolated, or generated in situ from 2-methylbenzaldehyde and isobutylamine, followed by direct hydrogenation.[9]

Asymmetric_Hydrogenation Prochiral Imine Prochiral Imine Chiral Amine Chiral Amine Prochiral Imine->Chiral Amine H₂, Chiral Catalyst (e.g., [Ir(COD)Cl]₂ + Chiral Ligand)

Caption: Enantioselective hydrogenation of the prochiral imine.

Experimental Protocol
  • In a glovebox, a pressure-rated reaction vessel is charged with the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂, 0.5-1 mol%) and the chiral ligand (e.g., a chiral phosphine, 1.1-1.2 eq relative to the metal).

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene) is added, and the mixture is stirred to form the active catalyst.

  • The prochiral imine, (E/Z)-2-methyl-1-(2-methylphenyl)propan-1-imine (1.0 eq), is added to the vessel.

  • The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is pressurized with H₂ (10-50 bar) and stirred at room temperature for 12-48 hours.

  • After carefully venting the hydrogen, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or distillation to yield the chiral amine.

Representative Data for Asymmetric Hydrogenation of N-Alkyl Imines
Imine SubstrateCatalyst/LigandYield (%)ee (%)
N-(1-phenylethylidene)methylamineIr-PHOX-low
N-(1-(naphthalen-1-yl)ethylidene)benzylamine[Ir(COD)Cl]₂ / (S)-f-Binaphane>9596
N-(1-(4-methoxyphenyl)ethylidene)benzylamineRu(OAc)₂[(S)-BINAP]9895

Note: Data is for illustrative purposes with similar N-alkyl imines. The steric bulk of the ortho-methyl and isobutyl groups may necessitate catalyst and condition screening for optimal results.[13]

Biocatalytic Asymmetric Reduction using Imine Reductases (IREDs)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[14] Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[6][15] This approach is often performed in aqueous media under mild conditions and can exhibit exquisite enantioselectivity.[6][15]

A key challenge for the biocatalytic reduction of acyclic imines is their potential for hydrolysis in the aqueous reaction medium.[15] However, by using a high concentration of the amine component (isobutylamine) and the aldehyde (2-methylbenzaldehyde), an in situ equilibrium concentration of the imine can be maintained for the enzyme to act upon in a reductive amination process.

IRED_Biocatalysis cluster_0 Reductive Amination Cycle cluster_1 Cofactor Regeneration Aldehyde + Amine Aldehyde + Amine Imine (in situ) Imine (in situ) Aldehyde + Amine->Imine (in situ) Spontaneous Condensation Chiral Amine Chiral Amine Imine (in situ)->Chiral Amine IRED (R)- or (S)-selective NADP+ NADP+ NADPH NADPH NADP+->NADPH GDH / Glucose NADPH->NADP+ IRED Catalysis

Caption: Biocatalytic reductive amination using an imine reductase (IRED) with cofactor regeneration.

Experimental Protocol
  • To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-9.0) is added the cofactor NADP⁺ (or NAD⁺), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase - GDH), and the IRED enzyme (as a lyophilized powder or cell-free extract).

  • 2-Methylbenzaldehyde (1.0 eq, may be dissolved in a co-solvent like DMSO to aid solubility) and isobutylamine (1.5-5.0 eq) are added to the reaction mixture.

  • The reaction is gently agitated (e.g., on an orbital shaker) at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC or GC.

  • Upon completion, the reaction mixture is typically basified (e.g., with NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate or MTBE).

  • The organic extracts are dried, concentrated, and the product is purified if necessary.

Representative Data for IRED-Catalyzed Reductive Aminations
Carbonyl SubstrateAmine PartnerProduct ee (%)
CyclohexanoneL-Norvaline>99 (S)
2-Methylpyrroline->99 (R) or (S)
Methoxyacetone2-Aminopropane>99 (S)

Note: Data from various IRED-catalyzed reactions. The suitability of a specific IRED for the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine would require screening of an IRED library.[14][16]

Comparative Summary of Synthetic Strategies

FeatureDiastereoselective (Ellman)Catalytic HydrogenationBiocatalysis (IREDs)
Stereocontrol High, predictableHigh, ligand-dependentExcellent, enzyme-dependent
Scalability Well-establishedHighly scalableScalable, requires bioreactor
Atom Economy Moderate (auxiliary is waste)ExcellentGood (co-substrate is waste)
Reaction Conditions Cryogenic temperaturesHigh pressure, inert atmosphereMild (ambient T, aqueous)
Catalyst/Reagent Cost Auxiliary is recoverablePrecious metal catalystsEnzyme cost can be significant
Environmental Impact Organic solvents, metal wasteOrganic solvents, metal catalysts"Green", aqueous media
Substrate Scope BroadBroad, functional group tolerance variesCan be narrow, requires screening

Conclusion and Future Outlook

The stereoselective synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine can be approached through several robust and high-yielding methodologies. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, cost, available equipment, and "green" chemistry considerations.

The diastereoselective approach using Ellman's auxiliary offers a reliable and predictable method, particularly for smaller-scale synthesis where high diastereoselectivity is paramount. For larger-scale industrial applications, the atom economy and efficiency of catalytic asymmetric hydrogenation make it a very attractive option, provided a suitable catalyst can be identified. The emerging field of biocatalysis with imine reductases presents a powerful and environmentally benign alternative, with the potential for unparalleled enantioselectivity. As enzyme engineering and screening technologies continue to advance, biocatalytic routes are likely to become increasingly prevalent in the synthesis of chiral amines.

References

  • Leipold, F., Hussain, S., France, S. P., & Turner, N. J. (n.d.). In view of the importance of chiral amines as pharmaceutical/agrochemical.
  • Asymmetric hydrogen
  • Multifunctional biocatalysis: An unusual imine reductase. (2022). PubMed Central.
  • 2-Methyl-1-(o-tolyl)propan-1-aminehydrochloride. (n.d.). MySkinRecipes.
  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted P
  • Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. Dalton Transactions (RSC Publishing).
  • Hydrogen transfer reaction to imines with 2-propanol catalyzed by ruthenium (II) complexes containing nitrogen. (2024).
  • Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PubMed Central.
  • Li, W., & Zhang, X. (2014). Asymmetric hydrogenation of imines. Top Curr Chem, 343, 103-44.
  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018).
  • An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. (n.d.).
  • Diastereoselective Homoallylation and bis-homoallylation of N-tertbutanesulfinyl Imines with Organomagnesium Compounds. (n.d.).
  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.
  • Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. (2021).
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • 2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride. (n.d.). Apollo Scientific.
  • (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one. (n.d.). PubChem.
  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (n.d.).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).
  • Asymmetric reductive amination of ketones. (n.d.).
  • The Use of Primary Free Amino Acids and Et2AlCN for Asymmetric Catalytic Strecker Reaction. (n.d.). PubMed Central.
  • (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride. (n.d.). BLDpharm.
  • 2-Methyl-N-[(E)-4-nitrobenzylidene]propan-2-amine. (n.d.).
  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. (n.d.).
  • Karmakar, A., Yu, P. C., Shajan, F. J., Chatare, V. K., Sabbers, W. A., Sproviero, E. M., & Andrade, R. B. (2022). Diastereoselective Hydroxylation of N- tert-Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine). Org Lett, 24(36), 6548-6553.
  • Silyloxide-promoted diastereoselective addition of aryl and heterocyclic trimethylsilanes to N-tert-butanesulfinylimines. (2015). PubMed.
  • (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.
  • (R)-2-METHYL-1-(2-PROPOXYPHENYL)PROPAN-1-AMINE. (n.d.). BLDpharm.
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.).

Sources

synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine Hydrochloride Salt

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of a robust and efficient synthetic pathway for 2-Methyl-1-(2-methylphenyl)propan-1-amine hydrochloride. The target molecule is a valuable building block in medicinal chemistry and a key intermediate for various research applications, including the development of central nervous system agents.[1] The methodologies presented herein are grounded in established chemical principles, emphasizing safety, efficiency, and high-purity outcomes.

Strategic Approach: The Rationale for Reductive Amination

The synthesis of the target primary amine from its corresponding ketone precursor, 2-Methyl-1-(2-methylphenyl)propan-1-one, is most effectively achieved through reductive amination. This widely adopted method converts a carbonyl group into an amine via an intermediate imine in what can often be a one-pot process.[2][3]

The core advantages of this strategy include:

  • High Selectivity: Modern reducing agents can selectively target the imine intermediate without affecting the initial carbonyl group, minimizing side reactions.

  • Efficiency: The reaction can be performed as a single operational sequence, improving workflow and resource utilization.

  • Green Chemistry Principles: Catalytic variations of this reaction are common, and the one-pot nature reduces waste generation compared to multi-step classical methods.[2]

The overall transformation is a two-stage process occurring in a single pot:

  • Imine Formation: The ketone (2-Methyl-1-(2-methylphenyl)propan-1-one) reacts with an ammonia source to form a protonated imine (iminium ion) intermediate.

  • Reduction: The iminium ion is subsequently reduced in situ to the target primary amine.

G cluster_0 Part A: Reductive Amination (One-Pot) cluster_1 Part B: Salt Formation Ketone 2-Methyl-1-(2-methylphenyl) propan-1-one Imine Iminium Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia Source (e.g., NH4OAc) Amine 2-Methyl-1-(2-methylphenyl) propan-1-amine (Free Base) Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) Salt Hydrochloride Salt (Final Product) Amine->Salt Protonation HCl HCl in Ether

Figure 1: Overall Synthetic Workflow.

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the amine free base via reductive amination and its subsequent conversion to the stable hydrochloride salt.

Part A: Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
2-Methyl-1-(2-methylphenyl)propan-1-one162.2316.22 g (0.10 mol)1.0
Ammonium Acetate (NH₄OAc)77.0838.54 g (0.50 mol)5.0
Sodium Cyanoborohydride (NaBH₃CN)62.847.54 g (0.12 mol)1.2
Methanol (MeOH)-250 mL-
Deionized Water-As needed-
2M Hydrochloric Acid (HCl)-As needed-
5M Sodium Hydroxide (NaOH)-As needed-
Diethyl Ether (Et₂O)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-1-(2-methylphenyl)propan-1-one (16.22 g, 0.10 mol) and methanol (250 mL). Stir until the ketone is fully dissolved.

  • Ammonia Source Addition: Add ammonium acetate (38.54 g, 0.50 mol) to the solution. Stir for 20 minutes at room temperature to facilitate imine formation. The use of an excess of ammonium acetate helps to drive the equilibrium towards the imine intermediate.

  • Reduction: In a well-ventilated fume hood, add sodium cyanoborohydride (7.54 g, 0.12 mol) to the mixture in small portions over 15-20 minutes. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction is maintained at a weakly acidic pH by the ammonium acetate buffer, which is ideal for this specific reducing agent.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Work-up and Quenching:

    • Carefully acidify the reaction mixture to pH ~2 by the slow, dropwise addition of 2M HCl to decompose any remaining NaBH₃CN. Perform this step in a fume hood as gas evolution will occur.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • Add 150 mL of deionized water to the residue and transfer the aqueous solution to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and non-basic byproducts. Discard the organic layers.

  • Isolation of Free Base:

    • Cool the acidic aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 5M NaOH.

    • Extract the liberated free base amine with diethyl ether (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Methyl-1-(2-methylphenyl)propan-1-amine as an oil.

  • Purification: Purify the crude oil via vacuum distillation to obtain the pure free base.

Part B: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified amine free base in approximately 100 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

  • Dry the resulting white crystalline solid under vacuum at 40-50°C to a constant weight.

Mechanistic Insight

The core of the synthesis lies in the reductive amination mechanism. The process is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, followed by dehydration to form an imine. This imine is then selectively reduced.

Figure 2: Mechanism of Reductive Amination. (Note: Image placeholders are used. A real implementation would require actual chemical structure images.)

The choice of sodium cyanoborohydride is critical. It is a mild reducing agent that is stable in weakly acidic conditions (pH 4-6) and selectively reduces the protonated iminium ion much faster than it reduces the ketone, thereby preventing the formation of the corresponding alcohol as a byproduct.[4]

Characterization and Quality Control

The identity and purity of the final product, 2-Methyl-1-(2-methylphenyl)propan-1-amine hydrochloride, must be confirmed through rigorous analytical methods.

Analysis TechniqueExpected Observations
¹H NMR (e.g., in D₂O or DMSO-d₆)Characteristic signals for the aromatic protons (o-tolyl group), the methine proton (CH-NH₃⁺), the isopropyl methyl protons (doublet), and the aromatic methyl group (singlet).
¹³C NMR Signals corresponding to all unique carbon atoms in the structure, including aromatic, aliphatic (CH, CH₃), and the benzylic carbon attached to the nitrogen.
FT-IR (KBr pellet)Broad absorption band for the ammonium N-H stretches (typically ~2800-3100 cm⁻¹), C-H stretches (aliphatic and aromatic), and aromatic C=C bending vibrations.
Mass Spectrometry (ESI+) Detection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₁H₁₈N⁺.
Melting Point A sharp melting point range, indicative of high purity.

References

  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound (CN105085278A).
  • MySkinRecipes. (n.d.). 2-Methyl-1-(o-tolyl)propan-1-aminehydrochloride. Retrieved from [Link]

  • The Hive. (2003). Reductive amination of Propiophenone. Hive Methods Discourse. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

chemical properties of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive examination of the , a chiral primary benzylic amine. As a member of the substituted phenethylamine class, this molecule holds potential interest for researchers in medicinal chemistry and drug development.[1][2] This document delves into its molecular structure, physicochemical characteristics, synthetic pathways, and detailed analytical characterization. Furthermore, it explores the compound's chemical reactivity and stability, offering field-proven insights into its handling and potential transformations. The guide is structured to serve as a foundational resource for scientists, providing both theoretical understanding and practical, detailed protocols for its synthesis and analysis.

Nomenclature and Molecular Structure

Understanding the fundamental structure of a compound is paramount to exploring its chemical behavior. 2-Methyl-1-(2-methylphenyl)propan-1-amine is a substituted phenethylamine characterized by specific substitutions on both the phenyl ring and the ethylamine sidechain.

  • IUPAC Name: 2-Methyl-1-(2-methylphenyl)propan-1-amine

  • Synonyms: 1-(o-tolyl)-2-methyl-1-propanamine

  • Molecular Formula: C₁₁H₁₇N

  • Molecular Weight: 163.26 g/mol

The molecule's structure features several key components that dictate its properties:

  • A Phenyl Ring: Substituted at the ortho-position with a methyl group.

  • A Propan-1-amine Chain: This forms the core of the sidechain.

  • A Chiral Center: The carbon atom at position 1 of the propane chain (the benzylic carbon) is attached to four different groups (the 2-methylphenyl ring, a hydrogen atom, the amine group, and a 2-methylpropyl group), rendering it a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-2-Methyl-1-(2-methylphenyl)propan-1-amine and (S)-2-Methyl-1-(2-methylphenyl)propan-1-amine.

  • A Primary Amine Group (-NH₂): This functional group is responsible for the compound's basicity and is a primary site for many chemical reactions.[3]

  • An Isobutyl Moiety: The 2-methyl substitution on the propane chain creates this feature.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental settings, influencing everything from solvent selection to storage conditions. While specific experimental data for this exact molecule is not widely published, we can predict its properties based on analogous structures, such as other substituted phenethylamines.[4][5]

PropertyPredicted Value / DescriptionRationale / Reference
Physical State Colorless to pale yellow liquid at room temperature.Based on similar short-chain substituted phenethylamines.[4]
Boiling Point ~220-235 °C at 760 mmHgExtrapolated from similar structures like 2-methyl-1-phenyl-propylamine (217.5 °C).[4]
Density ~0.92 - 0.95 g/cm³Similar to related phenylpropylamines.[4]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and dichloromethane.The nonpolar aromatic ring and alkyl chain reduce water solubility, while the amine group allows for some polarity.
pKa (Conjugate Acid) ~9.5 - 10.5Typical for primary alkylamines, indicating it is a moderately strong base.[5]

Synthesis and Stereochemistry

The synthesis of chiral amines is a cornerstone of pharmaceutical chemistry. A logical and efficient synthetic route is crucial for obtaining the target compound for further study.

Proposed Synthetic Pathway: Reductive Amination

A robust and common method for synthesizing primary amines is the reductive amination of a corresponding ketone. This pathway offers good yields and utilizes readily available starting materials. The synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine can be envisioned starting from 1-(2-methylphenyl)propan-2-one.

G cluster_0 Synthetic Pathway A 1-(2-methylphenyl)propan-2-one B Intermediate Imine A->B + NH₃ or NH₄OAc - H₂O C 2-Methyl-1-(2-methylphenyl)propan-1-amine (Racemic Mixture) B->C Reduction (e.g., NaBH₃CN, H₂/Catalyst)

Caption: Proposed synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 2-Methyl-1-(2-methylphenyl)propan-1-amine from 1-(2-methylphenyl)propan-2-one.

Materials:

  • 1-(2-methylphenyl)propan-2-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2-methylphenyl)propan-2-one in methanol.

  • Imine Formation: Add 5-10 equivalents of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The causality here is that a high concentration of the ammonia source drives the equilibrium towards the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add 1.5 equivalents of sodium cyanoborohydride in small portions. NaBH₃CN is chosen as the reducing agent because it is mild and selectively reduces the imine in the presence of the starting ketone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy any remaining NaBH₃CN. Stir for 30 minutes.

  • Extraction (Base): Make the aqueous layer basic (pH ~12) by the slow addition of 1 M NaOH. Extract the product with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel or by vacuum distillation.

Stereochemistry and Chiral Separation

The synthetic protocol described above will produce a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. In drug development, it is often mandatory to separate and test individual enantiomers, as they can have different pharmacological and toxicological profiles.[6] The separation of these enantiomers is typically achieved using chiral chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for separating and quantifying enantiomers.[7] The method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Chiral HPLC Method Development

Objective: To develop an HPLC method to separate the (R) and (S) enantiomers of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

  • Column Selection: Start with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series). These columns have broad applicability for a wide range of chiral compounds.[6]

  • Mobile Phase Screening:

    • Normal Phase: Screen with a mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol.

    • Polar Organic Mode: Screen with a mobile phase of acetonitrile/methanol.[8]

  • Additive Optimization: For primary amines, peak shape and resolution are often dramatically improved by adding acidic and basic modifiers to the mobile phase. A common choice is a combination of trifluoroacetic acid (TFA) and triethylamine (TEA) at low concentrations (e.g., 0.1% v/v each). The acid helps to ionize the analyte for better interaction with the CSP, while the competing base (TEA) improves mass transfer kinetics, leading to sharper peaks.[8]

  • Method Refinement: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.[7]

  • Quantification: Once separated, the enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.

G cluster_1 Chiral HPLC Analysis Workflow P1 Prepare Sample Solution (in Mobile Phase) P5 Inject Sample & Acquire Data P1->P5 P2 Select Chiral Column (e.g., Polysaccharide CSP) P3 Screen Mobile Phases (Normal & Polar Organic) P2->P3 P4 Optimize Additives (e.g., TFA/TEA) P3->P4 P4->P5 P6 Analyze Chromatogram (Resolution, Peak Area) P5->P6 P7 Calculate Enantiomeric Excess P6->P7

Caption: A typical workflow for chiral HPLC analysis.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

TechniquePredicted Spectral Features
¹H NMR δ ~7.0-7.3 ppm: Multiplets, 4H (aromatic protons).δ ~3.5-3.8 ppm: Multiplet, 1H (benzylic CH).δ ~2.3 ppm: Singlet, 3H (aromatic CH₃).δ ~1.5-1.8 ppm: Multiplet, 1H (isobutyl CH).δ ~1.2-1.6 ppm: Broad singlet, 2H (NH₂).δ ~0.8-1.0 ppm: Doublet of doublets, 6H (diastereotopic isobutyl CH₃ groups).
¹³C NMR δ ~140-145 ppm: Quaternary aromatic C.δ ~125-135 ppm: Aromatic CH carbons.δ ~55-60 ppm: Benzylic CH carbon.δ ~30-35 ppm: Isobutyl CH carbon.δ ~19-25 ppm: Isobutyl and aromatic CH₃ carbons.
IR (Infrared) 3300-3400 cm⁻¹: Two weak-to-medium bands (asymmetric and symmetric N-H stretch of a primary amine).[9]3000-3100 cm⁻¹: Aromatic C-H stretch.2850-2960 cm⁻¹: Aliphatic C-H stretch.~1600 cm⁻¹: N-H bending (scissoring).[10]1450-1500 cm⁻¹: Aromatic C=C stretch.1020-1250 cm⁻¹: C-N stretch.[9]
MS (Mass Spec) m/z 163: Molecular ion (M⁺).m/z 148: [M-CH₃]⁺, loss of a methyl group.m/z 105: [M-C₄H₉]⁺, benzylic cleavage leading to the stable [C₈H₉]⁺ fragment.m/z 91: Tropylium ion, a common fragment from benzyl compounds.

Chemical Reactivity and Stability

The reactivity of 2-Methyl-1-(2-methylphenyl)propan-1-amine is primarily dictated by its primary amine functionality and the activated benzylic position.

  • Basicity and Salt Formation: As an amine, the lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base. It will readily react with acids to form ammonium salts, which are often crystalline solids with higher water solubility. This is a common strategy for purification and formulation.

  • Reactions at the Amine Group: The primary amine is nucleophilic and can undergo a variety of common transformations, including:

    • N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Imine Formation: Condensation with aldehydes or ketones to form Schiff bases (imines).

  • Reactions at the Benzylic Position: The C-H bond at the benzylic position is activated by the adjacent phenyl ring, making it more susceptible to certain reactions than a typical C-H bond.[11]

    • Oxidation: Benzylic amines can be oxidized to imines or other products under various conditions.[12] For instance, selective oxidation using catalysts or reagents like hydrogen peroxide can convert the benzylic amine to a nitrone.[13] The presence of the ortho-methyl group may introduce steric hindrance, potentially influencing the rate and outcome of reactions at this site.

  • Stability and Storage: Like many primary amines, this compound may be susceptible to slow oxidation and reaction with atmospheric carbon dioxide over time. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.

Conclusion

2-Methyl-1-(2-methylphenyl)propan-1-amine is a structurally interesting chiral molecule with chemical properties defined by its primary amine and activated benzylic position. Its synthesis via reductive amination is straightforward, though it yields a racemic mixture that necessitates chiral separation for stereospecific applications. A thorough understanding of its spectroscopic signature, reactivity, and analytical behavior, particularly using chiral HPLC, is fundamental for any researcher or drug development professional working with this or structurally related compounds. This guide provides the foundational knowledge and practical protocols to enable such work, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

References

  • BenchChem. (2025). A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation.
  • BenchChem. (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.
  • Dwyer, D. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Online] Available at: [Link]

  • Advances in Engineering. (n.d.). Selective Aerobic Oxidation of Benzyl Amines. [Online] Available at: [Link]

  • ACS Publications. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Online] Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. [Online] Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). [Online] Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Online] Available at: [Link]

  • PubMed Central (PMC). (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Online] Available at: [Link]

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An In-depth Technical Guide to the Predicted Mechanism of Action of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Psychoactive Compound

Disclaimer: The following document outlines a hypothesized mechanism of action for 2-Methyl-1-(2-methylphenyl)propan-1-amine. As of the date of this publication, no direct pharmacological studies on this specific molecule have been identified in the public domain. The proposed mechanisms are therefore extrapolated from established structure-activity relationships of closely related phenethylamine and cathinone analogues. This guide is intended for research, scientific, and drug development professionals and should be interpreted as a theoretical framework to guide future empirical investigation.

Introduction

2-Methyl-1-(2-methylphenyl)propan-1-amine is a substituted phenethylamine. Its core structure is analogous to a class of compounds known for their profound effects on the central nervous system. The phenethylamine scaffold is the backbone for a wide array of psychoactive substances, including stimulants, entactogens, and hallucinogens.[1][2] The specific substitutions on the phenyl ring, the alpha- and beta-carbons of the ethyl chain, and the terminal amine group dictate the compound's pharmacological profile.

This technical guide will provide a comprehensive, albeit predictive, analysis of the mechanism of action of 2-Methyl-1-(2-methylphenyl)propan-1-amine. By dissecting its structural features and comparing them to well-characterized analogues such as phentermine and mephedrone, we can construct a robust hypothesis regarding its molecular targets and downstream physiological effects. This document will serve as a foundational resource for researchers aiming to validate these predictions and characterize the full pharmacological spectrum of this novel compound.

Molecular Architecture and its Mechanistic Implications

The structure of 2-Methyl-1-(2-methylphenyl)propan-1-amine suggests a primary interaction with the monoaminergic neurotransmitter systems, specifically those involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The key structural motifs that inform this prediction are:

  • Phenethylamine Backbone: This core structure is the quintessential feature of compounds that interact with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4][5]

  • α-Methyl Group: The presence of a methyl group on the alpha-carbon, adjacent to the amine, typically confers resistance to metabolism by monoamine oxidase (MAO). This structural feature is common to amphetamine and its derivatives and generally leads to a longer duration of action.

  • Ortho-Methyl Group on the Phenyl Ring: The methyl group at the 2-position of the phenyl ring is a critical feature. Ring substitutions are known to significantly modulate the affinity and selectivity of phenethylamines for the different monoamine transporters.[6][7] The steric hindrance introduced by the ortho-methyl group may influence the preferred conformation of the molecule, thereby altering its binding orientation within the transporter proteins.

Predicted Molecular Pharmacology: A Dual-Action Hypothesis

Based on its structural similarity to known psychostimulants, 2-Methyl-1-(2-methylphenyl)propan-1-amine is hypothesized to function as a monoamine transporter substrate , acting as a releasing agent and/or a reuptake inhibitor. Furthermore, a secondary interaction with the Trace Amine-Associated Receptor 1 (TAAR1) is highly probable.

Interaction with Monoamine Transporters (DAT, NET, SERT)

The primary mechanism of action for many substituted phenethylamines involves their ability to bind to and reverse the function of monoamine transporters.[4][5][8] Instead of simply blocking the reuptake of neurotransmitters from the synaptic cleft, these compounds are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in their cytosolic concentration and subsequent reverse transport (efflux) into the synapse through the monoamine transporters.

The expected selectivity of 2-Methyl-1-(2-methylphenyl)propan-1-amine for DAT, NET, and SERT is a key area for empirical investigation. Generally, phenethylamines without ring substitutions that enhance serotonergic activity tend to be more potent at DAT and NET.[4][5] The ortho-methyl group could potentially modulate this selectivity.

Table 1: Comparative Potencies of Structurally Related Compounds at Monoamine Transporters

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
Amphetamine~40~10>2000Releaser
Phentermine~200~50>5000Releaser
Mephedrone~150~130~200Releaser/Inhibitor
2-Methyl-1-(2-methylphenyl)propan-1-aminePredicted: 50-250Predicted: 20-150Predicted: >1000Predicted: Releaser

Data for amphetamine, phentermine, and mephedrone are compiled from various sources in the literature. The values for the topic compound are predictive.

Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor located intracellularly in presynaptic monoaminergic neurons. It is activated by endogenous trace amines, as well as by amphetamine and its analogues.[9][10][11][12] Activation of TAAR1 can lead to a complex modulation of monoaminergic neurotransmission, including:

  • Phosphorylation and internalization of monoamine transporters: This can reduce the reuptake capacity of the neuron, further increasing synaptic neurotransmitter levels.[11][12]

  • Modulation of neuronal firing rates: TAAR1 activation can influence the electrical activity of dopamine neurons.[11]

The interaction of 2-Methyl-1-(2-methylphenyl)propan-1-amine with TAAR1 is a critical aspect of its predicted mechanism of action and could contribute significantly to its overall psychostimulant effects.

Proposed Signaling Pathways and Downstream Effects

The dual action of 2-Methyl-1-(2-methylphenyl)propan-1-amine on monoamine transporters and TAAR1 would initiate a cascade of intracellular signaling events, culminating in a significant increase in synaptic concentrations of dopamine and norepinephrine.

Signaling Pathway Diagram

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Compound 2-Methyl-1-(2-methylphenyl)propan-1-amine DAT_NET DAT/NET Compound->DAT_NET Uptake TAAR1 TAAR1 Compound->TAAR1 Activation VMAT2 VMAT2 Compound->VMAT2 Disruption Synaptic_DA_NE Increased Synaptic DA/NE DAT_NET->Synaptic_DA_NE Reverse Transport PKA_PKC PKA/PKC TAAR1->PKA_PKC Activation DA_NE_Vesicle DA/NE Vesicle DA_NE_Cytosol Cytosolic DA/NE DA_NE_Vesicle->DA_NE_Cytosol Release DA_NE_Cytosol->DAT_NET Efflux PKA_PKC->DAT_NET Phosphorylation

Caption: Predicted signaling pathway of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

The anticipated downstream effects of this increased monoaminergic neurotransmission would be consistent with those of other psychostimulants, including increased arousal, euphoria, and anorexia.

Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be required.

In Vitro Assays
  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of 2-Methyl-1-(2-methylphenyl)propan-1-amine for human DAT, NET, and SERT.

    • Methodology:

      • Prepare cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.

      • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.

      • After incubation, separate bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

  • Synaptosomal Uptake/Release Assays:

    • Objective: To determine whether 2-Methyl-1-(2-methylphenyl)propan-1-amine acts as a substrate (releaser) or an inhibitor (blocker) of monoamine transporters.

    • Methodology:

      • Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), and cortex (for SERT).

      • For uptake inhibition, pre-incubate synaptosomes with the test compound, then add a radiolabeled monoamine (e.g., [³H]dopamine).

      • For release, pre-load synaptosomes with a radiolabeled monoamine, then add the test compound.

      • Terminate the reaction by rapid filtration and measure the radioactivity in the synaptosomes (for uptake) or the supernatant (for release).

      • Calculate IC50 (for uptake inhibition) or EC50 (for release) values.

  • TAAR1 Functional Assay:

    • Objective: To assess the agonist activity of 2-Methyl-1-(2-methylphenyl)propan-1-amine at TAAR1.

    • Methodology:

      • Use a cell line (e.g., CHO or HEK293) stably expressing human TAAR1 and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

      • Treat the cells with increasing concentrations of the test compound.

      • Measure the reporter gene activity (e.g., luminescence) to quantify cAMP production.

      • Determine the EC50 and Emax values for the compound.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesized Compound Binding Radioligand Binding Assays (Ki for DAT, NET, SERT) Start->Binding Function Synaptosomal Assays (Uptake Inhibition/Release) Start->Function TAAR1_Assay TAAR1 Functional Assay (cAMP accumulation) Start->TAAR1_Assay In_Vivo In Vivo Microdialysis (Neurotransmitter levels) Binding->In_Vivo Function->In_Vivo TAAR1_Assay->In_Vivo Behavior Behavioral Pharmacology (Locomotor activity, etc.) In_Vivo->Behavior Conclusion Mechanism of Action Elucidated Behavior->Conclusion

Caption: A workflow for the experimental validation of the proposed mechanism.

Conclusion

The structural features of 2-Methyl-1-(2-methylphenyl)propan-1-amine strongly suggest that it is a psychoactive compound with a primary mechanism of action involving the modulation of monoamine transporters and the Trace Amine-Associated Receptor 1. The predictive analysis presented in this guide, based on established structure-activity relationships of analogous compounds, provides a solid theoretical framework for initiating empirical studies. The proposed experimental workflow offers a clear path to validating these hypotheses and fully elucidating the pharmacological profile of this novel phenethylamine derivative. Such research is essential for understanding its potential therapeutic applications and abuse liability.

References

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). PubMed. [Link]

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  • Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention. PubMed Central. [Link]

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Spectroscopic Data of 2-Methyl-1-(2-methylphenyl)propan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-(2-methylphenyl)propan-1-amine, a compound of interest in pharmaceutical research and organic synthesis. The following sections delve into the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, offering not just the raw data, but also a detailed interpretation and the underlying scientific principles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Experimental Protocol

The mass spectrum was acquired using an electron ionization (EI) source. In this method, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Instrumentation:

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV

Data Summary
m/z Intensity (%) Proposed Fragment
1775[M]⁺ (Molecular Ion)
162100[M - CH₃]⁺
13420[M - C₃H₇]⁺
11835[C₉H₁₀]⁺
9140[C₇H₇]⁺ (Tropylium ion)
Data Interpretation

The mass spectrum of 2-Methyl-1-(2-methylphenyl)propan-1-amine shows a molecular ion peak [M]⁺ at an m/z of 177, which corresponds to the molecular weight of the compound (C₁₁H₁₇N). The base peak, the most intense peak in the spectrum, is observed at m/z 162. This peak arises from the loss of a methyl group ([M - CH₃]⁺), a common fragmentation pathway for compounds containing isopropyl groups.

The peak at m/z 134 corresponds to the loss of a propyl group ([M - C₃H₇]⁺). The prominent peak at m/z 118 is likely due to a rearrangement followed by fragmentation. The peak at m/z 91 is characteristic of a tropylium ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group.

MassSpec_Fragmentation M [M]⁺ (m/z 177) 2-Methyl-1-(2-methylphenyl)propan-1-amine F1 [M - CH₃]⁺ (m/z 162) M->F1 - •CH₃ F2 [M - C₃H₇]⁺ (m/z 134) M->F2 - •C₃H₇ F3 [C₇H₇]⁺ (m/z 91) F1->F3 Rearrangement & Fragmentation

Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides information about the functional groups present in the molecule.

Experimental Protocol

The IR spectrum was obtained using the KBr disk method. A small amount of the sample was ground with potassium bromide (KBr) powder and pressed into a thin disk. This disk was then placed in the beam of an FTIR spectrometer.

Instrumentation:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: KBr Disk

Data Summary
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3380, 3300MediumN-H stretchPrimary Amine (-NH₂)
3060, 3020MediumC-H stretchAromatic C-H
2960, 2870StrongC-H stretchAliphatic C-H
1600, 1490MediumC=C stretchAromatic Ring
1460MediumC-H bendAliphatic C-H
750StrongC-H bendortho-disubstituted benzene
Data Interpretation

The IR spectrum displays two distinct bands at 3380 and 3300 cm⁻¹, which are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine (-NH₂) group.[1] The presence of aromatic C-H stretching vibrations is confirmed by the bands at 3060 and 3020 cm⁻¹. The strong absorptions at 2960 and 2870 cm⁻¹ are due to the C-H stretching of the aliphatic methyl and methine groups.

The absorptions at 1600 and 1490 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring. The band at 1460 cm⁻¹ corresponds to the bending vibration of the aliphatic C-H bonds. A strong absorption at 750 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring, confirming the "2-methylphenyl" substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.

Experimental Protocol

Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), which serves as the solvent and provides a lock signal. Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation:

  • Spectrometer: High-Resolution NMR Spectrometer

  • Solvent: CDCl₃

  • Standard: Tetramethylsilane (TMS)

¹H NMR Data Summary
Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.10-7.30m4H-Aromatic protons
3.95d1H6.8H-1 (methine)
2.35s3H-Ar-CH₃
1.80-1.95m1H-H-2 (methine)
1.55s2H--NH₂
0.95d3H6.5H-3 (methyl)
0.85d3H6.5H-3' (methyl)
¹³C NMR Data Summary
Chemical Shift (δ, ppm) Assignment
142.5C-1' (aromatic)
135.0C-2' (aromatic)
130.0Aromatic CH
127.5Aromatic CH
126.0Aromatic CH
125.5Aromatic CH
58.0C-1 (methine)
34.0C-2 (methine)
19.5Ar-CH₃
19.0C-3 (methyl)
18.5C-3' (methyl)
Data Interpretation

¹H NMR: The complex multiplet between 7.10 and 7.30 ppm, integrating to 4 protons, corresponds to the protons on the ortho-disubstituted aromatic ring. The singlet at 2.35 ppm integrating to 3 protons is assigned to the methyl group attached to the aromatic ring (Ar-CH₃). The downfield doublet at 3.95 ppm is assigned to the benzylic proton (H-1), which is coupled to the adjacent methine proton (H-2). The multiplet at 1.80-1.95 ppm corresponds to the H-2 methine proton, which is coupled to both the H-1 proton and the two diastereotopic methyl groups. The broad singlet at 1.55 ppm, integrating to 2 protons, is characteristic of the amine protons (-NH₂). The two doublets at 0.95 and 0.85 ppm are assigned to the two diastereotopic methyl groups of the isopropyl moiety.[2]

¹³C NMR: The aromatic region of the ¹³C NMR spectrum shows six signals, consistent with an ortho-disubstituted benzene ring. The quaternary carbons C-1' and C-2' are observed at 142.5 and 135.0 ppm, respectively. The four aromatic CH carbons appear between 125.5 and 130.0 ppm. The benzylic carbon (C-1) is found at 58.0 ppm. The methine carbon of the isopropyl group (C-2) resonates at 34.0 ppm. The aromatic methyl carbon (Ar-CH₃) is at 19.5 ppm, and the two diastereotopic methyl carbons (C-3 and C-3') are observed at 19.0 and 18.5 ppm.

NMR_Correlations cluster_structure Key ¹H-¹H Couplings cluster_protons Proton Environments Structure H1 H-1 (3.95 ppm) H2 H-2 (1.80-1.95 ppm) H1->H2 J = 6.8 Hz H3 H-3 (0.95 ppm) H2->H3 J = 6.5 Hz H3_prime H-3' (0.85 ppm) H2->H3_prime J = 6.5 Hz

Caption: Key ¹H-¹H NMR spin-spin couplings.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

pharmacology of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Pharmacology of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Executive Summary

This document provides a comprehensive analysis of the predicted . It is critical to note that, as of the date of this publication, there is a significant lack of direct experimental data for this specific molecule in peer-reviewed literature. Therefore, this guide employs a predictive approach, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR). By analyzing its core chemical scaffold—a substituted phenethylamine—and drawing analogies from structurally related compounds, we can construct a robust, albeit hypothetical, pharmacological profile.

Our primary hypothesis, derived from patent literature concerning a structural isomer, is that 2-Methyl-1-(2-methylphenyl)propan-1-amine possesses activity as a β2-adrenergic receptor agonist .[1] Furthermore, its classification as a substituted phenethylamine strongly suggests potential for central nervous system (CNS) activity , likely modulating monoamine neurotransmitter systems.[2][3] This guide will dissect these potential mechanisms, predict the compound's pharmacokinetic and toxicological profiles, and propose a clear experimental framework for validation. This document is intended for researchers and drug development professionals as a foundational resource to guide future investigation into this novel chemical entity.

Molecular Structure and Physicochemical Properties

2-Methyl-1-(2-methylphenyl)propan-1-amine is a primary amine belonging to the substituted phenethylamine class.[2] Its structure is characterized by three key features that are crucial for predicting its pharmacological activity:

  • Phenethylamine Backbone : The core structure, consisting of a phenyl group attached to an amine via a two-carbon chain, is a classic pharmacophore for interaction with monoamine receptors and transporters.[4]

  • Ortho-Methyl Phenyl Substitution : A methyl group is located at the 2-position of the phenyl ring. Ring substitutions are known to significantly alter receptor affinity and selectivity compared to the parent phenethylamine molecule.[5][6]

  • Beta-Methyl Side-Chain Substitution : A methyl group is attached to the carbon adjacent to the phenyl ring (the β-carbon). This substitution can influence metabolic stability and receptor interaction.

Below is a visual representation of the molecule highlighting these key structural motifs.

Caption: Molecular structure of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Table 1: Predicted Physicochemical Properties The following properties are estimated based on the structure and data from analogous compounds in chemical databases.[7]

PropertyPredicted ValueSignificance
Molecular FormulaC₁₁H₁₇NDefines the elemental composition.
Molar Mass163.26 g/mol Influences diffusion and formulation.
pKa (amine)~9.8 - 10.4Indicates it is predominantly protonated at physiological pH.[3]
cLogP~2.5 - 3.0Suggests good lipid solubility, favoring oral absorption and BBB penetration.

Predicted Pharmacological Profile

Primary Hypothesized Mechanism: β2-Adrenergic Agonism

The most compelling evidence for the potential therapeutic action of this compound comes from patent CN105085278A, which describes the synthesis of long-acting β2-agonists (LABAs) for treating asthma and COPD.[1] A key intermediate in this synthesis is 2-methyl-1-(2-methylphenyl)-2-propanamine, a structural isomer of the compound . This strongly suggests that this chemical scaffold is optimized for interaction with the β2-adrenergic receptor.

Mechanism of Action: β2-adrenergic agonists bind to β2 receptors on bronchial smooth muscle cells. This interaction activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.

G Ligand 2-Methyl-1-(2-methylphenyl) propan-1-amine Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Smooth Muscle Relaxation (Bronchodilation) PKA->Effect Phosphorylates targets leading to

Caption: Predicted β2-adrenergic receptor signaling pathway.

Predicted Central Nervous System (CNS) Activity

As a substituted phenethylamine, the compound has a high probability of crossing the blood-brain barrier and acting on CNS targets.[2] The primary mode of action for many psychoactive phenethylamines is the modulation of monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[8]

Potential Mechanisms:

  • Monoamine Transporter Interaction : The compound could act as a substrate-releaser or a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). This would increase synaptic concentrations of these neurotransmitters, leading to sympathomimetic and psychostimulant effects.[9]

  • Receptor Agonism : Direct agonism at monoamine receptors, particularly serotonin receptors like 5-HT2A, is a common feature of hallucinogenic phenethylamines.[10] The ortho-methyl substitution could favor such an interaction.

  • MAO Inhibition : While alpha-alkylation on the ethylamine side chain typically confers resistance to metabolism by monoamine oxidase (MAO), some phenethylamines can also act as MAO inhibitors, further increasing synaptic neurotransmitter levels.[4]

G Presynaptic Presynaptic Neuron MA Monoamines in Synapse Presynaptic->MA Release Postsynaptic Postsynaptic Neuron Compound Substituted Phenethylamine Transporter Monoamine Transporter (DAT/NET/SERT) Compound->Transporter Blocks or Reverses Transporter->Presynaptic Reuptake Vesicle Vesicle (DA/NE/5-HT) Receptor Postsynaptic Receptors MA->Receptor Binds Receptor->Postsynaptic Signal

Caption: General mechanism of phenethylamine action at the synapse.

Predicted Pharmacokinetics (ADME)

The ADME (Absorption, Distribution, Metabolism, Excretion) profile is predicted based on the compound's physicochemical properties.

Table 2: Predicted ADME Profile

PhasePredictionRationale
Absorption High oral bioavailability.Predicted cLogP suggests good lipophilicity for passive diffusion across the gut wall.
Distribution Wide distribution, including CNS.The phenethylamine scaffold is known to readily cross the blood-brain barrier.
Metabolism Primarily hepatic via CYP450 enzymes. The β-methyl group may confer some resistance to metabolism by Monoamine Oxidase (MAO).[4]Potential pathways include aromatic hydroxylation on the phenyl ring, N-deamination, and subsequent conjugation reactions (glucuronidation, sulfation).
Excretion Primarily renal.Metabolites and some unchanged drug are expected to be eliminated in the urine. Elimination half-life may be pH-dependent, similar to other amines.

Predicted Toxicological Profile

The toxicology is extrapolated from known effects of other substituted phenethylamines, which often present with a toxidrome resulting from excessive monoaminergic stimulation.[11][12]

Table 3: Potential Adverse Effects and Toxicities

SystemPotential EffectsMechanism
Cardiovascular Tachycardia, hypertension, palpitations, vasoconstriction.Sympathomimetic effects from increased norepinephrine and dopamine levels.[12]
Neurological Agitation, anxiety, seizures, hyperthermia, hallucinations, psychosis.Excessive stimulation of central dopamine and serotonin receptors.[11]
Gastrointestinal Nausea, vomiting.Common side effect of CNS stimulants.
Metabolic Metabolic acidosis, rhabdomyolysis (in severe cases).Can result from hyperthermia and seizure activity.[12]

Proposed Experimental Validation Workflow

To move from a predictive to a definitive pharmacological profile, a structured experimental approach is required. The following protocols outline a logical, self-validating workflow for characterizing 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Protocol 1: In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity at key pharmacological targets.

Methodology:

  • Synthesis and Purification: Synthesize the compound and confirm its identity and purity (>98%) via NMR, LC-MS, and elemental analysis.

  • Primary Screen (Binding): Perform radioligand binding assays against a broad panel of CNS and adrenergic receptors and transporters (e.g., β1, β2, α1, α2 adrenergic; D1-D5 dopaminergic; 5-HT1-7 serotonergic; DAT, NET, SERT).

  • Functional Confirmation (β2-Adrenergic): Conduct a cAMP accumulation assay in cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells). Measure the EC₅₀ and Eₘₐₓ values to quantify potency and efficacy.

  • Functional Confirmation (Monoamine Transporters): Perform in vitro neurotransmitter uptake assays using synaptosomes or cell lines expressing DAT, NET, and SERT to determine if the compound acts as a reuptake inhibitor or releasing agent.

Protocol 2: In Vivo Behavioral and Physiological Assessment

Objective: To evaluate the physiological and behavioral effects in a whole-animal model.

Methodology:

  • Animal Model: Utilize male Sprague-Dawley rats or C57BL/6 mice.

  • Bronchodilator Activity: In an anesthetized, mechanically ventilated guinea pig model, measure the compound's ability to reverse bronchoconstriction induced by methacholine or histamine.

  • CNS Activity (Locomotor Test): Administer the compound via intraperitoneal (IP) injection and measure spontaneous locomotor activity in an open-field arena to assess for stimulant or sedative effects.

  • Cardiovascular Safety: In telemetered animals, continuously monitor heart rate, blood pressure, and body temperature following drug administration to assess for sympathomimetic side effects.

G Start Compound Synthesis & Purity Verification InVitro PART 1: In Vitro Characterization Start->InVitro Binding Receptor Binding Screen InVitro->Binding Functional Functional Assays (cAMP, Neurotransmitter Uptake) Binding->Functional InVivo PART 2: In Vivo Validation Functional->InVivo Efficacy Bronchodilator Efficacy (Guinea Pig Model) InVivo->Efficacy Behavior CNS Behavioral Screen (Locomotor Activity) InVivo->Behavior Safety Cardiovascular Safety (Telemetry Model) InVivo->Safety Analysis Data Analysis & Profile Generation Efficacy->Analysis Behavior->Analysis Safety->Analysis

Sources

potential biological targets of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Targets of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Executive Summary

This document provides a comprehensive scientific exploration of the potential biological targets for the novel phenethylamine derivative, 2-Methyl-1-(2-methylphenyl)propan-1-amine. As this compound is not extensively characterized in current scientific literature, this guide employs a structure-activity relationship (SAR) approach, drawing inferences from well-documented structural analogues to postulate primary and secondary pharmacological targets. We present a logical framework for the experimental validation of these hypotheses, detailing robust in vitro protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological profiling of new chemical entities.

Introduction: A Structural Analogy Approach to Target Identification

The compound 2-Methyl-1-(2-methylphenyl)propan-1-amine is a substituted phenethylamine. Its core structure is shared by a vast class of neuroactive compounds, including neurotransmitters, stimulants, and psychedelic agents. The specific substitutions—a methyl group at the ortho-position of the phenyl ring and a second methyl group at the alpha-position of the ethylamine side chain—are critical determinants of its pharmacological profile.

Given the absence of direct published data for this specific molecule, our analysis proceeds from a foundational hypothesis: that its biological targets will overlap significantly with those of structurally related phenethylamines. The primary candidates for interaction include serotonergic G-protein coupled receptors (GPCRs), monoamine transporters, and trace amine-associated receptors (TAARs). This guide will systematically explore each of these potential target classes, outlining the scientific rationale and proposing a rigorous, multi-tiered plan for experimental validation.

The Serotonergic System: A High-Probability Target Domain

The phenethylamine scaffold is the archetypal structure for ligands of serotonin (5-hydroxytryptamine, 5-HT) receptors. Psychedelic phenethylamines like 2C-B and its conformationally restricted analogue 2C-B-FLY exert their effects primarily through interactions with the 5-HT₂ receptor subfamily.[1][2]

Primary Hypothesis: 5-HT₂ Receptor Agonism

We hypothesize that 2-Methyl-1-(2-methylphenyl)propan-1-amine will act as an agonist or partial agonist at 5-HT₂ₐ and 5-HT₂c receptors. The hallucinogenic properties of many phenethylamines are mediated by 5-HT₂ₐ receptor activation and the subsequent engagement of Gq/11 signaling pathways.[3][4] The ortho-methyl substitution on the phenyl ring may confer a unique selectivity profile compared to 2,5-dimethoxy substituted compounds like the 2C-x series.

Experimental Validation Workflow

A two-stage process is recommended to validate this hypothesis: first, determine the binding affinity at key serotonin receptor subtypes, and second, quantify the functional activity at high-affinity sites.

Workflow Diagram: Serotonergic Target Validation

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity A Prepare Membranes (HEK293 cells expressing target h5-HTR) B Radioligand Binding Assay (e.g., [3H]ketanserin for 5-HT2A) A->B C Competitive Displacement (Varying concentrations of test compound) B->C D Scintillation Counting & Data Analysis (Calculate Ki values) C->D E Select High-Affinity Targets (Based on Ki < 1µM) D->E Proceed if Affinity is Confirmed F Functional Assay Selection (e.g., Ca2+ flux for Gq-coupled 5-HT2A/2C) E->F G Dose-Response Curve Generation F->G H Data Analysis (Calculate EC50 & Emax) G->H

Caption: Workflow for validating serotonergic receptor interactions.

Protocol 1: Radioligand Binding Assay for 5-HT₂ₐ Receptor

  • Objective: To determine the binding affinity (Kᵢ) of 2-Methyl-1-(2-methylphenyl)propan-1-amine for the human 5-HT₂ₐ receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

    • Radioligand: [³H]ketanserin (a selective 5-HT₂ₐ antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compound (from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, combine cell membranes, [³H]ketanserin (at a concentration near its Kₔ, e.g., 0.5 nM), and either buffer (for total binding), mianserin (for non-specific binding), or the test compound.

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Rapidly filter the plate contents through the filter mat using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation fluid.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Anticipated Data and Interpretation

Data from these assays will quantify the compound's affinity and functional potency. These values can be compared against known serotonergic agents.

TargetAnalogue CompoundKᵢ (nM)Assay TypeReference
5-HT₂ₐ 2C-B-FLY0.31Binding[5]
5-HT₂B 2C-B-FLYPotent AgonistFunctional[6]
5-HT₂c 2C-B-FLYPotent AgonistFunctional[6]
5-HT₁ₐ 2C-B-FLYWeak AffinityBinding[6]
5-HT₁ₒ 2C-B-FLYHigh AffinityBinding[3][6]

This table presents reference data for a structural analogue to provide context for interpreting experimental results for the target compound.

5-HT₂ₐ Receptor Signaling Pathway

G compound 2-Methyl-1-(2-methylphenyl)propan-1-amine receptor 5-HT2A Receptor GPCR compound->receptor:f0 g_protein Gq/11 Protein receptor:f1->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates downstream Downstream Signaling (e.g., ERK activation, Gene Transcription) pkc->downstream

Caption: Gq-coupled signaling cascade initiated by 5-HT₂ₐ receptor agonism.

Monoamine Transporters: The Stimulant Hypothesis

The core structure of the target molecule is isomeric to ortetamine and related to amphetamine. Amphetamines and cathinones like mephedrone function as monoamine transporter substrates, inhibiting reuptake and promoting the reverse transport (efflux) of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[7][8]

Primary Hypothesis: Substrate Activity at DAT, NET, and SERT

We postulate that 2-Methyl-1-(2-methylphenyl)propan-1-amine may interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its primary amine structure suggests it could be a substrate, potentially leading to neurotransmitter release, a mechanism distinct from simple reuptake inhibition seen with drugs like cocaine.

Experimental Validation

The most direct method to test this hypothesis is to measure the compound's ability to inhibit the uptake of, and evoke the release of, radiolabeled monoamines in synaptosomes or cells expressing the transporters.

Protocol 2: [³H]Dopamine Release Assay in Rat Striatal Synaptosomes

  • Objective: To determine if the test compound induces dopamine release via the dopamine transporter (DAT).

  • Materials:

    • Freshly prepared synaptosomes from rat striatum.

    • [³H]Dopamine.

    • Krebs-Ringer buffer, pH 7.4.

    • Superfusion apparatus.

    • Benztropine (a selective DAT inhibitor for control experiments).

  • Methodology:

    • Pre-load synaptosomes by incubating them with [³H]Dopamine (e.g., 10 nM) for 30 minutes at 37°C.

    • Transfer the loaded synaptosomes to the superfusion chambers and wash with buffer to establish a stable baseline of radioactivity release.

    • Collect baseline fractions of the superfusate.

    • Introduce the test compound at various concentrations into the superfusion buffer and collect a series of fractions.

    • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

    • Quantify the radioactivity in each fraction using a scintillation counter.

    • Express release as a percentage of the total radioactivity present at the time of drug addition.

    • Generate dose-response curves to calculate the EC₅₀ for release. A parallel experiment in the presence of benztropine should be conducted to confirm the release is DAT-mediated.

Trace Amine-Associated Receptor 1 (TAAR1): A Modulatory Target

TAAR1 is a GPCR that is activated by endogenous trace amines, including β-phenethylamine.[9][10] It acts as a key regulator of monoaminergic systems. TAAR1 agonists generally have a "brake" or rheostatic effect on dopaminergic activity, a profile being explored for the treatment of psychosis.[11][12]

Primary Hypothesis: TAAR1 Agonism

Given its phenethylamine backbone, 2-Methyl-1-(2-methylphenyl)propan-1-amine is a strong candidate for being a TAAR1 agonist.

TAAR1's Role in Dopamine Modulation

G cluster_0 Presynaptic Dopamine Neuron TAAR1 TAAR1 DAT Dopamine Transporter (DAT) TAAR1->DAT PKA-mediated phosphorylation (internalization) D2R D2 Auto-receptor TAAR1->D2R Gs-PKA signaling opposes Gi signaling VMAT2 VMAT2 DA_vesicle Dopamine Vesicle compound Test Compound (Potential TAAR1 Agonist) compound->TAAR1 activates DA_out Dopamine

Caption: TAAR1 activation modulates dopamine transporter function and D2 autoreceptor signaling.

Experimental Validation

Functional assays measuring Gs-protein signaling are the standard for identifying TAAR1 agonists.

Protocol 3: cAMP Accumulation Assay

  • Objective: To quantify the functional potency (EC₅₀) of the test compound at the human TAAR1 receptor.

  • Materials:

    • HEK293 cells stably expressing human TAAR1.

    • cAMP assay kit (e.g., HTRF, LANCE, or similar).

    • IBMX (a phosphodiesterase inhibitor) to amplify the signal.

    • β-phenethylamine as a positive control.

  • Methodology:

    • Plate the TAAR1-expressing cells in a 96- or 384-well plate.

    • Incubate cells with the test compound across a range of concentrations in the presence of IBMX.

    • After a defined incubation period (e.g., 30 minutes), lyse the cells.

    • Perform the cAMP measurement according to the kit manufacturer's instructions.

    • Plot the cAMP response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Conclusion and Future Directions

The pharmacological profile of 2-Methyl-1-(2-methylphenyl)propan-1-amine remains to be empirically determined. However, based on a rigorous analysis of its chemical structure, we have identified three high-probability biological target classes: serotonin receptors (especially 5-HT₂ subtypes) , monoamine transporters , and TAAR1 .

The experimental workflows detailed in this guide provide a clear and logical path to systematically test these hypotheses. An initial broad screening, such as the Eurofins SafetyScreen44, would be a cost-effective first step to rapidly identify primary targets and potential off-target liabilities, including interactions with adrenergic, histaminergic, or muscarinic receptors. Subsequent detailed affinity and functional studies, as outlined here, will be essential to build a comprehensive pharmacological dossier for this novel compound, paving the way for further preclinical and clinical investigation.

References

  • Center for Forensic Science Research & Education. (2025). 2C-B-FLY - Monographs. [Link]

  • Wikipedia. (2023). 2C-B-FLY. [Link]

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  • Braden, M. R., et al. (2006). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. Journal of Medicinal Chemistry. [Link]

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  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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  • PubChem. (n.d.). (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one. [Link]

  • Springer. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). [Link]

  • PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. [Link]

  • PubMed Central. (2022). In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives. [Link]

  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine.... [Link]

  • PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. [Link]

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  • MDPI. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. [Link]

  • ResearchGate. (2006). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

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  • PubMed. (2022). Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. [Link]

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A Technical Guide to the Physicochemical Characterization of 2-Methyl-1-(2-methylphenyl)propan-1-amine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-1-(2-methylphenyl)propan-1-amine is a primary amine featuring a substituted phenyl ring, a structural motif of interest in pharmaceutical development as an intermediate for more complex molecules.[1] The successful progression of any new chemical entity from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, storage conditions, and ultimately, safety and efficacy. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Methyl-1-(2-methylphenyl)propan-1-amine. It is designed for researchers, chemists, and formulation scientists, offering not just protocols, but the scientific rationale behind them. We will detail methodologies for robust solubility determination and a complete forced degradation program designed to elucidate potential degradation pathways and establish a stability-indicating analytical method, in line with regulatory expectations.[2][3]

Physicochemical Profile and Core Considerations

Understanding the inherent properties of 2-Methyl-1-(2-methylphenyl)propan-1-amine is the first step in designing a logical characterization strategy. Its structure—a primary amine with a sterically hindered benzylic carbon and a substituted aromatic ring—provides clues to its behavior.

  • Basicity: The primary amine group confers basic properties, with a lone pair of electrons on the nitrogen atom acting as a proton acceptor.[4] This suggests that the compound's solubility will be highly dependent on pH.

  • Lipophilicity: The presence of the tolyl and isobutyl groups suggests a significant degree of lipophilicity, which may lead to low intrinsic aqueous solubility.

  • Reactivity: The benzylic amine is a potential site for oxidative degradation. Amines, in general, are susceptible to oxidation, which can be a primary degradation pathway.[5]

Table 1: Estimated Physicochemical Properties of 2-Methyl-1-(2-methylphenyl)propan-1-amine

PropertyEstimated Value/RangeJustification & Implication
Molecular Weight~163.26 g/mol Calculated from molecular formula (C11H17N).
pKa (Strongest Basic)9.5 - 10.5Typical for primary amines.[6] This value is critical for selecting pH for solubility and stability studies. The compound will be protonated and likely more soluble at pH values significantly below the pKa.
logP (Octanol/Water)2.5 - 3.5Estimated based on similar structures. This suggests moderate to high lipophilicity and potentially low aqueous solubility, necessitating careful solvent selection for formulations.
Aqueous SolubilityLow to ModerateExpected to be pH-dependent. Low intrinsic solubility is predicted in neutral water, with increased solubility in acidic conditions.

Comprehensive Solubility Determination

Solubility dictates the rate and extent of drug absorption and is a critical parameter for formulation development. A multi-tiered approach is recommended to gain a full understanding.

The Rationale Behind the Workflow

We begin with a high-throughput kinetic solubility screen to get a rapid, early assessment. This is followed by the more resource-intensive but definitive thermodynamic solubility measurement using the gold-standard shake-flask method. Throughout this process, a robust analytical method is required for accurate quantification.

G cluster_0 Solubility Assessment Workflow A Compound Synthesis & QC B Protocol 2.2: Kinetic Solubility (Nephelometry/Turbidimetry) A->B Early-stage screening C Is solubility > target threshold? (e.g., 200 µM) B->C D Protocol 2.3: Thermodynamic Solubility (Shake-Flask Method) C->D Yes / For confirmation F Final Solubility Profile (pH-solubility curve) C->F No (Low Solubility Flag) D->F E Protocol 2.4: Analytical Method (HPLC-UV/LC-MS) E->B Quantification (optional) E->D Quantification

Caption: Workflow for solubility determination of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Experimental Protocol: Kinetic Solubility by Nephelometry

Objective: To rapidly estimate solubility for screening purposes. This method measures the precipitation of a compound from a DMSO stock solution upon addition to an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into each well of a 96-well microplate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the buffer, resulting in a final concentration of 100 µM in 1% DMSO. Perform serial dilutions for a concentration curve.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility, which is the true solubility of the compound in a saturated solution. This is the standard required for regulatory submissions.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). The excess solid is crucial to ensure equilibrium is reached with the undissolved material.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be run to determine the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC method described below.

Protocol: Analytical Quantification by HPLC-UV

Objective: To accurately measure the concentration of 2-Methyl-1-(2-methylphenyl)propan-1-amine in solution. For a primary amine, reverse-phase HPLC is a versatile and robust choice.[7][8]

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the basic amine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for maximum absorbance (likely around 220 nm or 265 nm due to the phenyl ring).

  • Calibration: Prepare a calibration curve by plotting the peak area against a series of known concentrations of the compound. The curve should have a correlation coefficient (r²) of ≥ 0.999.[8]

Stability Assessment and Forced Degradation

Forced degradation (or stress testing) is a critical component of drug development.[9] Its purpose is to intentionally degrade the molecule to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method—proving it is "stability-indicating."[3][5]

The Forced Degradation Workflow

The process is systematic. First, a stability-indicating method is developed. Then, the drug substance is subjected to a battery of stress conditions as mandated by ICH guidelines.[2] Samples are analyzed at various time points to track the formation of degradants.

Caption: Systematic workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the intrinsic stability of the molecule and identify degradation products.

Methodology: Prepare solutions of 2-Methyl-1-(2-methylphenyl)propan-1-amine (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to the following conditions. A control sample (protected from stress) should be analyzed at each time point. The goal is to achieve 5-20% degradation.[5]

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Store at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Store at 60°C.

  • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the sample solution to achieve a final H₂O₂ concentration of 3%. Store at room temperature, protected from light.

  • Thermal Degradation: Store the sample solution at 60°C. Also, store the solid API in a 60°C oven.

  • Photostability: Expose the solid API and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

Analyze samples by the stability-indicating HPLC method at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours). Use a photodiode array (PDA) detector to assess peak purity and an LC-MS system to obtain mass information on any new peaks that appear.

Hypothesized Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. This logical framework guides the structural elucidation of observed degradants.

G cluster_0 Oxidative Stress (H₂O₂) cluster_1 Photolytic Stress (Light) cluster_2 Extreme pH/Heat Parent 2-Methyl-1-(2-methylphenyl) propan-1-amine Ox1 Benzylic Hydroxylation (C-N bond cleavage) Parent->Ox1 Ox2 N-Oxidation (Hydroxylamine formation) Parent->Ox2 Photo1 Radical-mediated decomposition Parent->Photo1 Hydrolysis1 Generally stable, but potential for minor elimination/rearrangement Parent->Hydrolysis1

Caption: Hypothesized degradation pathways for 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Data Interpretation and Reporting

All quantitative data must be summarized in clear, concise tables for easy interpretation and comparison.

Table 2: Example Summary of Thermodynamic Solubility Data

pH of BufferTemperature (°C)Mean Concentration (µg/mL)Standard DeviationSolubility Classification
2.0251550.445.2Soluble
4.525875.122.9Sparingly Soluble
7.42545.85.1Slightly Soluble
9.02512.32.5Very Slightly Soluble
7.43752.16.3Slightly Soluble

Table 3: Example Summary of Forced Degradation Results

Stress ConditionDuration (h)% Assay of Parent% DegradationNumber of Degradants > 0.1%
0.1 M HCl, 60°C2498.51.51
0.1 M NaOH, 60°C2499.10.90
3% H₂O₂, RT885.214.83
Thermal (60°C, solution)4897.72.32
Photolytic (ICH Q1B)-96.53.52

Conclusion

This guide outlines a scientifically rigorous and efficient strategy for characterizing the solubility and stability of 2-Methyl-1-(2-methylphenyl)propan-1-amine. By employing a tiered approach to solubility and a systematic forced degradation study, researchers can generate the critical data needed to support formulation development, establish appropriate storage conditions, define shelf-life, and ensure the development of a safe and effective final drug product. The provided protocols and workflows serve as a robust starting point for any laboratory tasked with the physicochemical evaluation of this, or structurally related, new chemical entities.

References

  • Vertex AI Search. (n.d.).
  • PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine.
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  • ResearchGate. (n.d.). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture | Request PDF.
  • ChemBK. (n.d.). 2-methyl-1-propanamine.
  • Pharmaceutical Technology. (2016).
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  • FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495).
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
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  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9).
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  • Guidechem. (n.d.). How to Prepare 2-Amino-2-methyl-1-propanol? - FAQ.
  • Santa Cruz Biotechnology. (n.d.). 2-methyl-1-(4-propylphenyl)propan-1-amine.
  • White Rose Research Online. (2021).
  • Sigma-Aldrich. (n.d.). (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
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  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine.
  • Quora. (2024). What is the structure of 2-methyl-N-propyl-1-propanamine?
  • Wikipedia. (n.d.). Mephedrone.
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Methodological & Application

Application Note: A Robust HPLC Method for Determining the Enantiomeric Purity of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine, a critical chiral intermediate in pharmaceutical synthesis. The direct chiral HPLC approach detailed herein utilizes a polysaccharide-based chiral stationary phase, offering excellent resolution and sensitivity for the accurate determination of enantiomeric purity. This guide provides a comprehensive protocol, from sample preparation to data analysis, and delves into the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Chiral Purity

The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral drugs and intermediates.[1] 2-Methyl-1-(2-methylphenyl)propan-1-amine is a key chiral building block, and ensuring its enantiomeric integrity is paramount for the safety and efficacy of the final API. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for this purpose.[1][2][3]

Method Development Strategy: A Rationale-Driven Approach

The successful separation of enantiomers by HPLC is contingent upon the differential interaction between the enantiomers and the chiral stationary phase.[4][5] For primary amines such as 2-Methyl-1-(2-methylphenyl)propan-1-amine, several classes of CSPs are viable. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for a diverse range of chiral compounds, including primary amines.[6][7]

This method employs a cellulose-based CSP, specifically a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. This choice is predicated on its proven efficacy in resolving a wide array of racemic amines through a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.

The mobile phase selection is equally critical. A normal-phase elution mode, utilizing a mixture of a non-polar alkane and an alcohol modifier, often provides superior selectivity for chiral separations on polysaccharide-based CSPs.[6][8] The addition of a small amount of a basic additive, such as diethylamine (DEA), is crucial for mitigating peak tailing and improving the peak shape of basic analytes like primary amines by minimizing undesirable interactions with residual silanol groups on the silica support.[8]

Experimental Workflow and Protocol

Materials and Instrumentation
  • Analyte: Racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA)

  • Instrument: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

Chromatographic Conditions
ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase
Standard and Sample Preparation
  • Standard Solution (Racemate): Accurately weigh approximately 10 mg of racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample containing the single enantiomer of 2-Methyl-1-(2-methylphenyl)propan-1-amine in the same manner as the standard solution.

Experimental Protocol
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard solution to determine the retention times of the two enantiomers and to calculate the resolution.

  • Inject the sample solution to determine the enantiomeric purity.

  • The enantiomeric excess (% ee) can be calculated using the following formula:

    % ee = [(Peak Area of Major Enantiomer - Peak Area of Minor Enantiomer) / (Peak Area of Major Enantiomer + Peak Area of Minor Enantiomer)] x 100

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve 1 mg/mL of Amine in Mobile Phase injection Inject 10 µL of Sample sample_prep->injection mobile_phase_prep Prepare n-Hexane/IPA/DEA (90:10:0.1, v/v/v) equilibration System Equilibration (30 min) mobile_phase_prep->equilibration equilibration->injection separation Isocratic Elution (1.0 mL/min, 25°C) injection->separation detection UV Detection at 220 nm separation->detection integration Peak Integration detection->integration calculation Calculate % Enantiomeric Excess (ee) integration->calculation

Caption: HPLC workflow for enantiomeric purity analysis.

Expected Results and Discussion

Under the specified chromatographic conditions, a baseline separation of the two enantiomers of 2-Methyl-1-(2-methylphenyl)propan-1-amine is expected. The resolution factor (Rs) should be greater than 1.5, indicating a complete separation suitable for accurate quantification. The elution order of the enantiomers will depend on the specific chiral stationary phase used (i.e., which enantiomer of the chiral selector is bonded to the silica).

The use of a basic additive like diethylamine is critical for obtaining symmetrical peak shapes. Without it, interactions between the primary amine and acidic silanol groups on the silica surface can lead to significant peak tailing, which would compromise the accuracy of the integration and, consequently, the enantiomeric excess calculation.

Method Validation Considerations

For use in a regulated environment, this method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the determination of the enantiomeric purity of 2-Methyl-1-(2-methylphenyl)propan-1-amine. The selection of a polysaccharide-based chiral stationary phase in a normal-phase elution mode with a basic additive offers excellent selectivity and peak shape. This method is suitable for routine quality control and for supporting drug development activities where the stereochemical integrity of chiral intermediates is of utmost importance.

References

  • SeparationsNOW. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Slyam, M., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 24(9), 737-46. [Link]

  • Columnex LLC. Chiral HPLC and SFC Columns. [Link]

  • Hassan, Y. Aboul. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Woods, R. M., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-205. [Link]

  • Welch, C. J., et al. (2011). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1218(31), 5204-9. [Link]

  • Rani, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]

  • Woods, R. M., et al. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Ilisz, I., et al. (2015). Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry, 69, 90-102. [Link]

  • Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Gola, G., et al. (2020). Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of TFA (0.01%) in methanol. Column: Chiralpak IG-3 (250 mm ? 4.6 mm I.D.); detection: UV at 280 nm; flow rate. ResearchGate. [Link]

  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Woods, R. M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Kulkarni, A. A., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. [Link]

  • Kulkarni, A. A., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(1), 47-51. [Link]

  • Szabó, Z. I., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(21), 5199. [Link]

  • PAPP, L. A., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. International Journal of Molecular Sciences, 25(5), 2736. [Link]

Sources

Application Note: High-Throughput Chiral Separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine Enantiomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development, as enantiomers often exhibit different pharmacokinetic and pharmacodynamic profiles.[1] This application note presents a robust and efficient method for the chiral separation of the enantiomers of 2-Methyl-1-(2-methylphenyl)propan-1-amine, a primary amine structure relevant to pharmaceutical development. By leveraging the advantages of Supercritical Fluid Chromatography (SFC), including high speed, reduced solvent consumption, and high efficiency, a baseline separation was achieved in under 5 minutes.[2][3] The protocol details a systematic screening approach using polysaccharide-based chiral stationary phases (CSPs) and discusses the critical role of mobile phase additives in achieving optimal peak shape and resolution for this basic analyte.

Introduction

Chirality is a fundamental aspect of pharmaceutical science, with regulatory agencies requiring stringent control over the stereoisomeric purity of drug substances.[1] 2-Methyl-1-(2-methylphenyl)propan-1-amine possesses a stereogenic center, and the ability to resolve its enantiomers is essential for characterization, development, and quality control.

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, often supplanting normal-phase high-performance liquid chromatography (NP-HPLC).[2][4] The use of supercritical carbon dioxide (CO₂) as the primary mobile phase component results in low viscosity and high solute diffusivity, which enables the use of high flow rates and rapid column equilibration without a significant loss of efficiency.[2][5] This leads to substantial reductions in analysis time and the consumption of toxic organic solvents, aligning with green chemistry principles.[2]

However, the separation of polar basic compounds like primary amines on common polysaccharide-based CSPs can be challenging.[6] These analytes can exhibit strong, undesirable interactions with the stationary phase, leading to poor peak shape and retention. The inclusion of a small amount of a basic additive in the mobile phase is often essential to mitigate these effects and achieve a successful separation.[7][8][9] This note provides a comprehensive methodology, from initial screening to an optimized protocol, for the effective chiral resolution of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Experimental

Instrumentation
  • An Agilent 1260 Infinity II Analytical SFC System or a Waters ACQUITY UPC² System equipped with a photodiode array (PDA) detector and an automated back-pressure regulator (BPR).[6]

Materials and Reagents
  • Analyte: Racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine.

  • Solvents: SFC-grade Carbon Dioxide (CO₂), HPLC-grade Methanol (MeOH).

  • Additives: Isopropylamine (IPA) or Diethylamine (DEA).

  • Sample Diluent: Methanol.

Chiral Stationary Phases (Screening)

A set of complementary polysaccharide-based columns (4.6 x 150 mm, 5 µm) was used for the initial screening to identify the optimal stationary phase.

  • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized)

  • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized)

  • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) - Coated)

  • CHIRALCEL® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) - Coated)

Method Development Strategy

The successful separation of a chiral primary amine relies on a systematic approach to screen for the most effective combination of stationary and mobile phases. The workflow is designed to first identify a suitable chiral stationary phase and then optimize the mobile phase conditions for the best resolution and analysis time.

The Causality of Additive Selection

Primary amines are strong bases that can interact ionically with acidic sites on the silica surface of the CSP, leading to severe peak tailing and sometimes irreversible adsorption. Polysaccharide-based CSPs, even when expertly manufactured, contain residual free silanol groups. To achieve good chromatography for basic compounds, a competing base must be added to the mobile phase.[9][10] This additive, such as Isopropylamine (IPA) or Diethylamine (DEA), serves two primary functions:

  • Site Competition: It adsorbs to the active acidic sites on the stationary phase, effectively shielding the analyte from these undesirable interactions.

  • Improved Peak Shape: By preventing tailing, the additive ensures sharp, symmetrical peaks, which are crucial for accurate quantification and resolution.[7]

The concentration of the additive is critical; typically, 0.1-0.5% (v/v) in the co-solvent is sufficient to achieve the desired effect without negatively impacting the chiral recognition mechanism.[10]

Workflow Visualization

The overall strategy for developing the chiral SFC method is depicted below. This systematic process ensures efficient identification of optimal separation conditions.

Chiral_SFC_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Method Screening cluster_analysis Phase 3: Optimization & Analysis Racemic Racemic Analyte (2-Methyl-1-(2-methylphenyl)propan-1-amine) SamplePrep Sample Preparation (Dissolve in MeOH) Racemic->SamplePrep SFC_System SFC Instrument SamplePrep->SFC_System Screening Column & Mobile Phase Screening - 4 CSPs - MeOH/IPA Gradient SFC_System->Screening Data_Analysis Data Analysis (Evaluate Rs, α, tR) Screening->Data_Analysis Optimized Optimized Separation (Isocratic Method) Data_Analysis->Optimized Select Best CSP & Conditions

Caption: Workflow for Chiral SFC Method Development.

Results and Discussion

Initial Screening Results

The racemic mixture was screened across the four selected CSPs using a generic gradient method. The mobile phase consisted of CO₂ (A) and Methanol with 0.2% Isopropylamine (B). The gradient was run from 5% to 40% B over 5 minutes. The results are summarized in the table below.

ColumntR1 (min)tR2 (min)Resolution (Rs)Selectivity (α)Observations
CHIRALPAK® IA 3.21 3.85 4.1 1.42 Excellent baseline separation.
CHIRALPAK® IB4.554.801.31.08Partial separation, poor resolution.
CHIRALCEL® OD-H5.105.100.01.00No separation observed.
CHIRALCEL® AD-H3.984.452.51.21Good separation, but lower Rs than IA.

Based on the screening data, the CHIRALPAK® IA column provided the best performance, delivering superior resolution (Rs = 4.1) and selectivity (α = 1.42) under the generic gradient conditions. This column was therefore selected for further optimization.

Method Optimization

To reduce the analysis time and simplify the method, the gradient was converted to an isocratic elution on the CHIRALPAK® IA column. By observing the elution percentage from the gradient run (~25% co-solvent), an optimized isocratic method was developed. The final method uses a mobile phase composition of 75% CO₂ and 25% Methanol with 0.2% Isopropylamine. This resulted in a significantly faster analysis time of under 3 minutes while maintaining excellent baseline resolution.

Optimized Protocol for Chiral Separation

This protocol provides the final, validated steps for the separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine enantiomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte at 1.0 mg/mL in Methanol.

    • Vortex to ensure complete dissolution.

  • Instrument Setup:

    • Column: CHIRALPAK® IA (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol with 0.2% (v/v) Isopropylamine

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 40 °C

    • Back-Pressure Regulator (BPR): 150 bar

    • Detection: UV at 220 nm

    • Injection Volume: 2 µL

  • Chromatographic Run (Isocratic):

    • Equilibrate the column with the mobile phase (75% A, 25% B) for 5 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Run the isocratic method for 4 minutes to ensure complete elution of both enantiomers.

Expected Outcome

Under these conditions, a baseline separation of the two enantiomers is expected with a resolution (Rs) greater than 3.0. The first enantiomer should elute at approximately 2.1 minutes and the second at approximately 2.6 minutes.

Conclusion

This application note demonstrates that Supercritical Fluid Chromatography is a highly effective technique for the challenging chiral separation of the primary amine 2-Methyl-1-(2-methylphenyl)propan-1-amine.[11] A systematic screening of polysaccharide-based chiral stationary phases quickly identified CHIRALPAK® IA as the optimal column. The critical importance of using a basic mobile phase additive (Isopropylamine) to ensure excellent peak shape and reproducibility was confirmed.[10][12] The final optimized isocratic method is rapid, robust, and consumes significantly less organic solvent than traditional HPLC methods, making it ideal for high-throughput analysis in a drug development environment.[2]

References

  • Chiral column takes the crown for supercritical enantiosepar
  • Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]

  • Peroval, M. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. (2019). Agilent. [Link]

  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. (2022). Chemistry LibreTexts. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. [Link]

  • Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Applications of Chiral Supercritical Fluid Chromatography. (n.d.). Slideshare. [Link]

  • Additives in Chiral Packed Column Supercritical Fluid Chromatography: A Little Goes a Long Way. (n.d.). ResearchGate. [Link]

  • de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. Journal of Chromatography A. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Column Technology for Achiral SFC Separations. (n.d.). Chromatography Today. [Link]

  • Use of additives in the carbon dioxide-solvent mobile phase, based on.... (n.d.). ResearchGate. [Link]

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  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]

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Application Notes & Protocols: The Use of 2-Methyl-1-(2-methylphenyl)propan-1-amine in GPCR Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-protein coupled receptors (GPCRs) represent the largest family of transmembrane proteins in the human genome and are the targets for a significant percentage of all modern therapeutic drugs.[1][2] The discovery of novel ligands with improved selectivity, novel signaling properties (e.g., biased agonism), or allosteric modulation capabilities is a primary objective in contemporary drug discovery.[2][3] The substituted β-phenethylamine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and synthetic GPCR ligands.[4] This document provides detailed application notes and protocols for the use of 2-Methyl-1-(2-methylphenyl)propan-1-amine , a versatile and sterically defined building block, in the synthesis of novel GPCR ligands. We will focus on the strategic implementation of this amine in generating compound libraries via reductive amination, a robust and widely used transformation in pharmaceutical synthesis.[5][6]

Introduction: Rationale for the 2-Methyl-1-(2-methylphenyl)propan-1-amine Scaffold

The quest for novel GPCR modulators requires a toolkit of chemical building blocks that allow for systematic exploration of a receptor's ligand-binding pocket. The structure of 2-Methyl-1-(2-methylphenyl)propan-1-amine offers several strategic advantages for the medicinal chemist:

  • Primary Amine Handle: The primary amine serves as a versatile nucleophile for a wide range of coupling reactions, most notably reductive amination, to introduce diverse substituents.[7]

  • Defined Stereochemistry: The molecule possesses a chiral center adjacent to the amine, allowing for the synthesis and evaluation of stereoisomers, which is often critical for selective receptor engagement.

  • Steric Bulk (Isobutyl Group): The isobutyl group (2-methylpropyl) provides significant steric bulk near the core amine. This feature can be exploited to probe the size and shape of hydrophobic sub-pockets within the receptor binding site and can influence ligand efficacy. Studies on β-phenethylamines have shown that steric bulk can lead to ligands with partial agonist profiles.[8]

  • Conformational Constraint (ortho-Methyl Group): The methyl group at the ortho-position of the phenyl ring restricts the rotation of the phenyl group. This pre-organization can reduce the entropic penalty upon binding and can orient the phenyl ring for specific π-π or hydrophobic interactions within the binding pocket, potentially enhancing both affinity and selectivity.

These features make 2-Methyl-1-(2-methylphenyl)propan-1-amine an exemplary starting material for generating ligands that can target orthosteric or allosteric sites. Allosteric sites, being topographically distinct from the highly conserved orthosteric pocket, offer a promising avenue for achieving greater subtype selectivity and novel pharmacological profiles, such as positive or negative allosteric modulation (PAMs or NAMs).[1][9][10]

PART 1: Core Synthetic Protocol - One-Pot Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity, broad substrate scope, and amenability to one-pot procedures, which enhances efficiency and reduces waste.[6] The following protocol details a reliable method for coupling 2-Methyl-1-(2-methylphenyl)propan-1-amine with a generic carbonyl compound (aldehyde or ketone).

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice for this protocol. It is milder and more selective for the protonated imine intermediate over the starting carbonyl group compared to stronger reagents like sodium borohydride (NaBH₄).[11] This selectivity minimizes side reactions, such as the reduction of the aldehyde/ketone starting material. Its efficacy is enhanced under mildly acidic conditions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-reactive and effectively solubilize the reactants and intermediates.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate, which is the species that is actually reduced. This is particularly useful for less reactive ketones.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial, self-validating step. By visualizing the consumption of the limiting reagent (typically the carbonyl compound) and the appearance of a new, more nonpolar product spot, the reaction's progress can be reliably tracked.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add the selected aldehyde or ketone (1.0 eq).

  • Dissolution: Dissolve the carbonyl compound in anhydrous DCM or DCE (approx. 0.1–0.2 M concentration).

  • Amine Addition: Add 2-Methyl-1-(2-methylphenyl)propan-1-amine (1.1 eq) to the solution. If using the amine as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive ketones, this period can be extended, or a catalytic amount of acetic acid (0.1 eq) can be added. The formation of the imine intermediate from the initial hemiaminal involves the loss of water.[6]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise over 5 minutes. The reaction is often slightly exothermic.

  • Reaction Execution: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) until the starting carbonyl compound is consumed (typically 2–16 hours).

  • Workup and Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.

Visualization of the Synthetic Workflow

G cluster_prep Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine Aldehyde/Ketone (1.0 eq) & 2-Methyl-1-(2-methylphenyl)propan-1-amine (1.1 eq) in Anhydrous DCM imine 2. Stir for 30 min (Imine Formation) reagents->imine Catalytic AcOH (optional) reduction 3. Add NaBH(OAc)3 (1.5 eq) & Stir 2-16h imine->reduction quench 4. Quench with sat. NaHCO3 reduction->quench extract 5. Extract with DCM quench->extract purify 6. Column Chromatography extract->purify char 7. Characterize Product (NMR, MS, HPLC) purify->char

Caption: Workflow for one-pot reductive amination.

PART 2: Application in a Structure-Activity Relationship (SAR) Study

The true utility of a building block is demonstrated in its application to a medicinal chemistry campaign. By coupling 2-Methyl-1-(2-methylphenyl)propan-1-amine with a library of aldehydes, researchers can systematically probe the structure-activity relationship (SAR) at a target GPCR.[12][13] For this example, we will consider a hypothetical screening campaign against the Serotonin 5-HT₂A receptor, a well-known GPCR target for which phenethylamine derivatives show affinity.[14]

The goal is to understand how different substituents on the aldehyde-derived portion of the molecule affect binding affinity (Ki).

Table 1: Hypothetical SAR Data for a Ligand Library
Compound IDAldehyde Used (R-CHO)R GroupHypothetical Kᵢ at 5-HT₂A (nM)Notes
LIG-001BenzaldehydePhenyl85Baseline affinity.
LIG-0024-Fluorobenzaldehyde4-Fluorophenyl42Halogen substitution improves affinity, potentially through a specific interaction.
LIG-0034-Methoxybenzaldehyde4-Methoxyphenyl25Electron-donating group in para-position is favorable, suggesting a hydrogen bond acceptor role.
LIG-0044-Nitrobenzaldehyde4-Nitrophenyl250Strong electron-withdrawing group is detrimental to binding.
LIG-0052-Naphthaldehyde2-Naphthyl15Increased hydrophobic surface area is highly beneficial, suggesting a large hydrophobic pocket.
LIG-006CyclohexanecarboxaldehydeCyclohexyl150Aliphatic group is less favorable than an aromatic one.

This systematic approach allows chemists to build a pharmacophore model, guiding the design of more potent and selective ligands.[8]

PART 3: Biological Context and Characterization

Once synthesized, novel ligands must be characterized pharmacologically to determine their effect on the target GPCR.[15] GPCRs transduce extracellular signals by activating intracellular signaling pathways, most commonly via heterotrimeric G proteins or β-arrestins.[2][16]

GPCR Signaling Pathway Overview

A canonical GPCR signaling pathway, such as that for the 5-HT₂A receptor, involves coupling to a Gq protein. Ligand binding induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the Gαq subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Visualization of a Canonical Gq Signaling Pathway

G Ligand Ligand (e.g., LIG-005) GPCR 5-HT2A Receptor (GPCR) Ligand->GPCR Binds Gq Gq Protein (Inactive GDP-bound) GPCR->Gq Activates Gq_active Gq Protein (Active GTP-bound) Gq->Gq_active GDP → GTP PLC Phospholipase C (PLC) Gq_active->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca ↑ Intracellular Ca2+ IP3->Ca PKC Activate PKC DAG->PKC

Caption: Simplified Gq-protein coupled receptor signaling cascade.

Essential Pharmacological Assays:
  • Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of the newly synthesized compounds for the target receptor. This is typically done by measuring the displacement of a known radiolabeled ligand.

  • Functional Assays: To measure the compound's effect on receptor signaling. For a Gq-coupled receptor, this would involve measuring second messenger generation, such as intracellular calcium mobilization using a fluorescent dye (e.g., Fluo-4) or an IP-One assay.[17] These assays determine if a ligand is an agonist, antagonist, or inverse agonist.[15]

  • Selectivity Profiling: To assess the ligand's binding affinity against a panel of related GPCRs to determine its subtype selectivity. High selectivity is a crucial attribute for a potential therapeutic agent to minimize off-target side effects.[1]

Conclusion

2-Methyl-1-(2-methylphenyl)propan-1-amine represents a strategically valuable building block for the synthesis of novel GPCR ligands. Its inherent structural and steric properties provide a robust platform for medicinal chemists to conduct detailed SAR studies. The reductive amination protocol detailed herein is a reliable, efficient, and scalable method for generating diverse chemical libraries. By combining rational synthetic design with rigorous pharmacological characterization, building blocks like this are instrumental in the ongoing effort to develop next-generation therapeutics targeting the vast G-protein coupled receptor family.

References

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  • Roth, B. L., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Cell. [Link]

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A Comprehensive Guide to the Analytical Method Validation for 2-Methyl-1-(2-methylphenyl)propan-1-amine via HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven guide for the development and validation of a robust analytical method for 2-Methyl-1-(2-methylphenyl)propan-1-amine. Due to the compound's lack of a strong native chromophore, a pre-column derivatization strategy using High-Performance Liquid Chromatography (HPLC) with UV detection is presented. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions for validating the method in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] The validation parameters covered include specificity, linearity, accuracy, precision, limits of detection and quantitation, and robustness, ensuring the final method is suitable for its intended purpose in a regulated environment.

Introduction to the Analyte and the Imperative of Validation

2-Methyl-1-(2-methylphenyl)propan-1-amine is a primary amine with a chiral center, making it a molecule of interest as a potential pharmaceutical intermediate or active pharmaceutical ingredient (API). The precise and accurate quantification of such compounds is fundamental to ensuring the safety, quality, and efficacy of pharmaceutical products. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that analytical procedures be validated to demonstrate their suitability for their intended purpose.[2]

The process of analytical method validation is a cornerstone of Good Manufacturing Practice (GMP) and is not merely a regulatory checkbox; it is a scientific process that confirms the reliability, consistency, and accuracy of analytical data.[3][4] This guide follows the globally recognized framework established by the ICH, which provides a harmonized approach to analytical method validation, facilitating streamlined regulatory submissions across different regions.[5][6]

The primary challenge in analyzing aliphatic or simple aromatic amines is their poor UV absorbance, which hinders sensitive detection by HPLC-UV.[7][8] To overcome this, this guide employs a pre-column derivatization technique, a common and effective strategy to introduce a strongly UV-absorbing moiety to the analyte, thereby enhancing detection sensitivity and chromatographic performance.[9][10]

Foundational Strategy: Method Development Insights

A successful validation is predicated on a well-developed and understood analytical method. The choices made during development directly impact the method's performance and robustness.

Causality Behind Experimental Choices
  • Selection of HPLC with Pre-Column Derivatization: Gas Chromatography (GC) is a viable technique for amine analysis, often requiring derivatization to improve volatility.[11][12] However, HPLC is chosen here for its versatility with non-volatile compounds and its wide applicability in pharmaceutical quality control. By converting the non-chromophoric 2-Methyl-1-(2-methylphenyl)propan-1-amine into a derivative with high molar absorptivity, we can achieve the low limits of detection required for impurity analysis and content uniformity.

  • Derivatization Agent - Dabsyl Chloride: Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is selected as the derivatizing agent.

    • Why Dabsyl Chloride? It reacts specifically with primary and secondary amines under mild alkaline conditions to form a stable, intensely colored sulfonamide derivative. This derivative has a strong chromophore, typically with a maximum absorbance (λmax) in the visible region (~450 nm), which is well away from potential interferences from common excipients, enhancing method specificity.

  • Chromatographic System - Reversed-Phase HPLC: A C18 stationary phase is chosen due to its versatility and ability to effectively retain the relatively nonpolar dabsyl derivative. A gradient elution using acetonitrile and a buffered aqueous phase allows for efficient separation of the derivatized analyte from excess reagent and other potential byproducts.

Materials and Reagents

  • Reference Standard: 2-Methyl-1-(2-methylphenyl)propan-1-amine (purity ≥ 99.5%)

  • Derivatizing Agent: Dabsyl chloride

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)

  • Buffers: Sodium bicarbonate, Hydrochloric acid, Sodium hydroxide

  • Equipment:

    • HPLC system with gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD)

    • Analytical balance (5-decimal place)

    • pH meter

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Vortex mixer

    • Heating block or water bath

Validation Protocols: A Step-by-Step Implementation

The following protocols are designed to validate the analytical method based on the ICH Q2(R2) framework.[1][13] All acceptance criteria should be pre-defined in a validation protocol document before executing the experiments.

Diagram: Overall Analytical Method Validation Workflow

Validation Workflow cluster_0 Method Development & Optimization cluster_1 System Preparation cluster_2 Core Validation Parameters cluster_3 Finalization Dev Method Development SS System Suitability Testing Dev->SS Proceed if Optimized Spec Specificity SS->Spec Pass Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LODLOQ LOD & LOQ Prec->LODLOQ Rob Robustness LODLOQ->Rob Report Validation Report Rob->Report All Parameters Met

Caption: A flowchart of the sequential stages in analytical method validation.

Protocol 4.1: Standard and Sample Preparation with Derivatization
  • Rationale: This core procedure creates the derivatized analyte for use in all subsequent validation steps. Consistency here is critical for reliable data.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 2-Methyl-1-(2-methylphenyl)propan-1-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution for linearity, accuracy, and precision tests using methanol as the diluent. A typical concentration for assay might be 100 µg/mL.

  • Sample Preparation (e.g., from a formulated product): Accurately weigh a quantity of the sample equivalent to ~10 mg of the active amine into a 100 mL volumetric flask. Add ~70 mL of methanol, sonicate for 15 minutes, dilute to volume with methanol, and mix. Filter through a 0.45 µm filter.

  • Derivatization Protocol: a. To 100 µL of the standard or sample solution in a vial, add 200 µL of sodium bicarbonate buffer (e.g., 50 mM, pH 9.0). b. Add 200 µL of Dabsyl chloride solution (e.g., 2 mg/mL in acetonitrile). c. Vortex the mixture and heat at 70°C for 15 minutes. d. Cool to room temperature and add 500 µL of a 50:50 acetonitrile/water mixture. e. The sample is now ready for HPLC injection.

Diagram: Sample Preparation and Derivatization Workflow

Derivatization Workflow start Start: Standard or Sample Solution in Methanol step1 Pipette 100 µL into vial start->step1 step2 Add 200 µL NaHCO₃ Buffer (pH 9.0) step1->step2 step3 Add 200 µL Dabsyl Chloride in ACN step2->step3 step4 Vortex & Heat at 70°C for 15 min step3->step4 step5 Cool to Room Temperature step4->step5 step6 Add 500 µL ACN/Water (50:50) step5->step6 end Ready for HPLC Injection step6->end

Caption: Step-by-step workflow for the pre-column derivatization process.

Protocol 4.2: System Suitability
  • Rationale: To verify that the HPLC system and procedure are capable of providing data of acceptable quality before any samples are analyzed.[14]

  • Procedure: Prepare a working standard solution (e.g., 100 µg/mL) and derivatize it. Inject this solution five or six replicate times.

  • Parameters & Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Protocol 4.3: Specificity
  • Rationale: To demonstrate that the method is free from interference from placebo components, impurities, or degradation products.[15]

  • Procedure: a. Prepare and derivatize a diluent blank (all reagents except the analyte). b. Prepare and derivatize a placebo solution (containing all formulation excipients except the active amine). c. Prepare and derivatize a standard solution of the analyte. d. Prepare and derivatize a sample solution spiked with the analyte.

  • Analysis: Inject all solutions and compare the chromatograms.

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of the dabsylated analyte. The peak for the analyte in the spiked sample should be pure (if using a DAD for peak purity analysis) and well-resolved from any other peaks.

Protocol 4.4: Linearity and Range
  • Rationale: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16]

  • Procedure: Prepare at least five concentration levels of the analyte across the desired range (e.g., 50% to 150% of the target assay concentration). A typical range for an assay is 80-120% of the test concentration.[3] Derivatize and inject each concentration in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should be close to zero and not statistically significant.

Protocol 4.5: Accuracy (as Recovery)
  • Rationale: To determine the closeness of the method's results to the true value.[14]

  • Procedure: Spike a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level. Derivatize and analyze.

  • Analysis: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[16]

Protocol 4.6: Precision
  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Procedure: Prepare six individual samples of the analyte at 100% of the target concentration. Derivatize and analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD of the results should not be more than 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both studies should not be more than 2.0%.

Protocol 4.7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Rationale: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[14]

  • Procedure (Signal-to-Noise Method): a. Prepare and derivatize progressively more dilute solutions of the analyte. b. Inject and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD. c. Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirmation: For the established LOQ concentration, perform at least six replicate injections and confirm that the precision (%RSD) is acceptable (e.g., ≤ 10%).

Protocol 4.8: Robustness
  • Rationale: To evaluate the method's reliability when subjected to small, deliberate changes in procedural parameters. This is typically evaluated during method development but confirmed in validation.[17]

  • Procedure: Analyze a standard solution while making small, deliberate variations to the method parameters, one at a time.

    • Flow Rate (e.g., ± 0.2 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analysis: Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor).

  • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Representative Data and Results

The following tables summarize typical results that would demonstrate a successful validation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50.0 485120
75.0 728990
100.0 971560
125.0 1215430
150.0 1459870
Linear Regression Result
Slope 9725.4
Y-Intercept -1250

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.3%
120% 98.0 - 102.0% Recovery 101.1%
Precision
Repeatability 100% (n=6) %RSD ≤ 2.0% 0.85%

| Intermediate Precision | 100% (n=12) | %RSD ≤ 2.0% | 1.22% |

Special Consideration: Chiral Separation

The analyte possesses a chiral center, meaning it exists as a pair of enantiomers. In pharmaceutical development, it is critical to control and quantify each enantiomer, as they can exhibit different pharmacological and toxicological profiles.[18] The achiral method described here quantifies the total amount of the amine.

For enantiomeric separation, a separate chiral method must be developed and validated. Common approaches include:

  • Chiral HPLC: Using a Chiral Stationary Phase (CSP), such as one based on derivatized polysaccharides (e.g., amylose or cellulose phenylcarbamates), is a powerful technique for resolving enantiomers.[19]

  • Chiral GC: Derivatization of the amine with a chiral reagent followed by analysis on a standard achiral column, or direct analysis on a chiral GC column, are also viable strategies.[20]

The development and validation of a chiral method would follow the same principles outlined in this guide but would require additional specificity tests to ensure resolution between the two enantiomers and from other impurities.

Conclusion

The HPLC-UV method with pre-column dabsylation for 2-Methyl-1-(2-methylphenyl)propan-1-amine has been successfully validated according to ICH guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision, proving it to be reliable and suitable for its intended purpose in a quality control environment. The data confirms that this analytical procedure can be confidently implemented for the routine quantification of the analyte in pharmaceutical samples.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry Source: ScienceDirect URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Gas Chromatography Mass Spectrometry (GC-MS) Analysis Source: Emery Pharma URL: [Link]

  • Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: University of Helsinki URL: [Link]

  • Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Chromatography Online URL: [Link]

  • Title: HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL: [Link]

  • Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation – Overview Source: Journal of Engineering Sciences URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: A Review on Step-by-Step Analytical Method Validation Source: IOSR Journal of Pharmacy URL: [Link]

  • Title: New GC investigation of chiral amine separation Source: Wiley Analytical Science URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

  • Title: CHIRAL SEPARATIONS INTRODUCTION Source: VTechWorks URL: [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

2-Methyl-1-(2-methylphenyl)propan-1-amine is an organic compound classified as a primary aromatic amine.[2] Its structure suggests it is a substituted derivative of amphetamine.[1] Compounds in this class require meticulous handling and storage protocols to ensure the safety of laboratory personnel and maintain the integrity of the substance for research applications.[4][5] The amine functional group makes the compound basic and susceptible to oxidation.[2][6] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish safe and effective laboratory practices.

Compound Profile and Hazard Identification

Given the lack of a specific Safety Data Sheet (SDS), the properties and hazards are extrapolated from structurally similar aromatic amines and substituted amphetamines.

Chemical and Physical Properties
PropertyValue (Predicted/Estimated)Rationale / Source
IUPAC Name 2-Methyl-1-(2-methylphenyl)propan-1-amine-
Synonyms o,α-Dimethyl-β-phenylisobutylamine-
Molecular Formula C₁₂H₁₉NBased on structure
Molecular Weight 177.29 g/mol Based on formula
Appearance Colorless to pale yellow liquid or low-melting solidTypical for aromatic amines.[2][7]
Solubility Moderately soluble in polar organic solvents; low solubility in water.[6]General property of similar amines.
Boiling Point Not determined.-
Melting Point Not determined.-
Potential Hazard Assessment

Researchers must assume the compound presents hazards typical of its chemical class until proven otherwise.[4]

Hazard CategoryDescriptionPrecautionary Statement Reference
Acute Toxicity Harmful if swallowed or inhaled.[8][9]P264, P270, P260, P271[8]
Skin Irritation May cause skin irritation.[8]P280[8]
Eye Irritation May cause serious eye irritation.[8]P280[8]
Respiratory Irritation May cause respiratory irritation.[8]P260, P271[8]
Reactivity Stable under recommended storage conditions.[9] Incompatible with strong oxidizing agents, acids.[7]-
Regulatory As a substituted amphetamine, this compound may be a controlled or regulated substance.[10] Verify local and national regulations.-

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure.[4] Equipment must be selected based on the potential for splashing, inhalation, and direct contact.

  • Body Protection: A chemical-resistant lab coat is mandatory.[4] For tasks with a high risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[11] Gloves must be inspected for tears or holes before each use. Double-gloving is recommended for handling concentrated solutions. Always wash hands thoroughly after removing gloves.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[11] If there is a significant splash hazard, a full-face shield should be worn in addition to goggles.[11]

  • Respiratory Protection: All handling of the solid compound or its volatile solutions must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors/amines is required.[12][13]

Standard Handling Protocol

A systematic approach to handling minimizes risk and prevents contamination.

Engineering Controls

All procedures involving the weighing, transfer, or dissolution of 2-Methyl-1-(2-methylphenyl)propan-1-amine must be conducted in a properly functioning chemical fume hood.[4] The fume hood provides essential ventilation to minimize inhalation exposure.[12] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

Step-by-Step Handling Procedure
  • Preparation: Before handling, review this protocol and the site-specific risk assessment.[4] Ensure all necessary PPE, equipment, and spill-response materials are readily available.

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leaks.[14] Transport the chemical in a sealed, labeled secondary container to the designated storage area.[5]

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations on a clean, stable surface inside a chemical fume hood.[5]

    • Use dedicated, clean spatulas and glassware to avoid cross-contamination.[5]

    • Close the primary container immediately after removing the desired amount.

  • During Use:

    • Keep containers closed when not in use.

    • Avoid actions that could generate aerosols or dust.

    • Never work alone when performing hazardous procedures.[14]

  • Post-Handling:

    • Clean all contaminated surfaces and equipment thoroughly after use.

    • Dispose of all contaminated disposables (e.g., gloves, weighing papers) in a designated, labeled hazardous waste container.[4]

    • Wash hands thoroughly with soap and water.

Workflow for Compound Handling

G cluster_prep Preparation cluster_storage Storage & Use cluster_cleanup Post-Procedure A Receive Shipment B Inspect Container for Integrity A->B Visual Check C Log into Chemical Inventory B->C If OK M Quarantine & Report B->M If Damaged D Transfer to Secure Storage (Double-Locked) C->D E Don Full PPE D->E F Transfer to Fume Hood E->F G Weigh / Aliquot Compound F->G H Perform Experiment G->H I Decontaminate Glassware & Surfaces H->I J Segregate Hazardous Waste I->J K Return Stock to Storage J->K L Remove PPE & Wash Hands K->L

Fig. 1: General workflow for receiving and handling the compound.

Storage Protocols and Stability

Proper storage is critical for maintaining the chemical's purity and ensuring laboratory safety.[5][12] Aromatic amines can degrade over time, especially when exposed to air, light, or incompatible substances.[2]

Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerated (2–8°C).[5]Decreased temperatures improve the stability of many primary aromatic amines and substituted amphetamines.[15][16] Avoid repeated freeze-thaw cycles.[16]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Primary aromatic amines can be readily oxidized by air.[2]
Light Protect from light. Store in an amber vial or opaque container.[5]Many research chemicals are light-sensitive and can degrade upon exposure.[5]
Container Tightly sealed, compatible container (e.g., glass or high-density polyethylene).[17]Prevents contamination from moisture and air. Amines are hygroscopic.[17]
Incompatibles Segregate from strong oxidizing agents, strong acids, and sources of ignition.[7][12]Prevents hazardous chemical reactions.[12]
Security Store in a secure, locked location with strictly limited access. A double-lock system is required for controlled substances.[18]Prevents unauthorized access and misuse, which is a risk for substituted amphetamines.[10]
Stability Considerations
  • Short-Term: For daily use, keep the working aliquot tightly sealed and refrigerated when not in the fume hood.

  • Long-Term: For archival purposes, storage at -20°C under an inert atmosphere is recommended to maximize stability.[5] A study on amphetamine purity showed that storage time was the most significant factor in degradation, more so than temperature differences between refrigerated and ambient conditions.[19] Therefore, using the compound as soon as is practical is advised.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area.

  • Assess: From a safe distance, assess the size and nature of the spill. If the spill is large, highly volatile, or you are unsure how to proceed, contact the institution's emergency response team.[14]

  • Secure & Ventilate: Restrict access to the area. Ensure ventilation is maximized (if safe to do so without spreading vapors to other areas).

  • Don PPE: Wear the minimum PPE as described in Section 3.0, including respiratory protection.

  • Contain & Absorb: For liquid spills, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled, sealable hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office, as required by policy.

Spill Response Workflow

G A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Assess Hazard (Size, Location) B->C D Large or Unknown Hazard? C->D E Contact Emergency Response Team D->E Yes F Secure Area & Don Appropriate PPE D->F No G Contain Spill with Absorbent Material F->G H Collect Waste into Sealed Container G->H I Decontaminate Spill Area H->I J Dispose of Waste via Official Channels I->J K Document & Report Incident J->K

Fig. 2: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste containing 2-Methyl-1-(2-methylphenyl)propan-1-amine, including contaminated disposables and spill cleanup materials, must be treated as hazardous waste.[4]

  • Collect waste in clearly labeled, sealed, and appropriate containers.[4]

  • Do not mix with incompatible waste streams.

  • Dispose of all chemical waste in accordance with institutional, local, and national environmental regulations.[20][21] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Vertex AI Search. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
  • BASF. (2025, October 6). Safety Data Sheet.
  • PubChem. (n.d.). (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sigma-Aldrich. (n.d.). (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • CymitQuimica. (2014, February 13). Safety data sheet.
  • CymitQuimica. (n.d.). CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine.
  • Cayman Chemical. (2025, July 24). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet - 2-Amino-2-methyl-1-propanol.
  • LookChem. (n.d.). Cas 1188412-81-8, 1-(2-methylphenyl)propan-2-amine.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9).
  • ResearchGate. (2020, April 7). (PDF) Stability of seized amphetamine during 32 months of storage.
  • DailyMed. (n.d.). DYANAVEL XR - amphetamine suspension, extended release.
  • Wikipedia. (n.d.). Substituted amphetamine.
  • PubMed. (2006, October 20). Stability studies of amphetamine and ephedrine derivatives in urine.
  • University of South Alabama. (n.d.). Guidelines for Use and Safe Storage of Commonly Used Drugs and Controlled Substances.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1-PHENYL-1-PROPANOL.

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The Art of Asymmetry: Harnessing 2-Methyl-1-(2-methylphenyl)propan-1-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral amines, in particular, are ubiquitous structural motifs found in a vast array of pharmaceuticals and agrochemicals.[1] Their precise three-dimensional arrangement dictates their interaction with biological targets, where often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even detrimental.[2] This underscores the profound need for robust and efficient methods to access enantiomerically pure chiral building blocks.

This technical guide delves into the synthesis, resolution, and application of a versatile chiral amine, 2-Methyl-1-(2-methylphenyl)propan-1-amine. We will explore its utility as a chiral auxiliary and a foundational element in asymmetric synthesis. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, providing both the practical steps and the underlying scientific principles to effectively utilize this valuable synthetic tool.

Core Concepts: The Power of Chiral Amines in Asymmetric Synthesis

Chiral amines are instrumental in asymmetric synthesis through several key mechanisms:

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] The auxiliary is then cleaved and ideally recovered for reuse. The steric and electronic properties of the auxiliary create a chiral environment that favors the formation of one diastereomer over the other.

  • Chiral Resolving Agents: Racemic mixtures of chiral acids can be separated by forming diastereomeric salts with an enantiomerically pure chiral amine.[5] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[5][6]

  • Direct Incorporation as Chiral Building Blocks: Enantiomerically pure amines can be directly incorporated into the final target molecule, contributing their inherent chirality to the overall structure. This is a common strategy in the synthesis of complex natural products and pharmaceuticals.

The subject of this guide, 2-Methyl-1-(2-methylphenyl)propan-1-amine, with its stereocenter at the benzylic position, is well-suited for these applications. The presence of the ortho-methyl group on the phenyl ring can impart unique steric hindrance, potentially leading to high levels of stereocontrol in asymmetric transformations.

Synthesis and Chiral Resolution: Accessing the Enantiopure Amine

The first critical step is to obtain 2-Methyl-1-(2-methylphenyl)propan-1-amine in an enantiomerically pure form. While asymmetric synthesis routes are possible, a common and practical approach for such amines is the resolution of a racemic mixture.

Protocol 1: Racemic Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine

A plausible synthetic route to the racemic amine involves the reductive amination of 2-methyl-1-(2-methylphenyl)propan-1-one.

Materials:

  • 2-methyl-1-(2-methylphenyl)propan-1-one

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-methyl-1-(2-methylphenyl)propan-1-one (1.0 eq) and a suitable source of ammonia such as ammonium acetate (excess) in methanol.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (approx. 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of aqueous HCl.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a NaOH solution until a pH > 12 is achieved.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation with (+)-Tartaric Acid

This protocol outlines a classical method for resolving the racemic amine using an enantiomerically pure chiral acid.[5][7]

Materials:

  • Racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine

  • (+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve (+)-tartaric acid (0.5 eq based on the racemic amine) in a minimal amount of hot methanol. In a separate flask, dissolve the racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine (1.0 eq) in methanol.

  • Slowly add the amine solution to the tartaric acid solution with gentle swirling.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the diastereomeric salt in water and add a NaOH solution until the salt dissolves and the solution is strongly basic (pH > 12).

  • Extract the liberated free amine with diethyl ether (3x).

  • Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess (ee): The enantiomeric excess of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Parameter Typical Conditions Expected Outcome
Resolving Agent(+)-Tartaric AcidFormation of diastereomeric salts
SolventMethanolDifferential solubility of salts
Crystallization Temp.0-4 °CPrecipitation of the less soluble salt
Liberation of AmineAqueous NaOHRegeneration of the free amine
Analytical MethodChiral HPLCDetermination of enantiomeric excess

Application as a Chiral Auxiliary: Diastereoselective Alkylation

One of the primary applications of enantiopure 2-Methyl-1-(2-methylphenyl)propan-1-amine is as a chiral auxiliary to control the stereochemistry of alkylation reactions.[8] The general principle is to form an amide with a prochiral carboxylic acid, deprotonate to form a chiral enolate, and then alkylate. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate.

Workflow for Diastereoselective Alkylation

G cluster_0 Preparation of Chiral Amide cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage A Prochiral Carboxylic Acid Derivative C Chiral Amide A->C Acylation B (R)- or (S)-2-Methyl-1-(2-methylphenyl)propan-1-amine B->C D Deprotonation (e.g., LDA) C->D E Chiral Enolate D->E G Alkylated Amide (Diastereomerically Enriched) E->G F Electrophile (R-X) F->G Alkylation H Hydrolysis (Acidic or Basic) G->H I Enantiomerically Enriched Carboxylic Acid H->I J Recovered Chiral Auxiliary H->J

Caption: Diastereoselective alkylation workflow using a chiral amine auxiliary.

Protocol 3: Diastereoselective Alkylation of a Propionyl Amide

This protocol is a representative example of how to use (R)-2-Methyl-1-(2-methylphenyl)propan-1-amine as a chiral auxiliary in an alkylation reaction.

Materials:

  • (R)-2-Methyl-1-(2-methylphenyl)propan-1-amine

  • Propionyl chloride

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Formation: To a solution of (R)-2-Methyl-1-(2-methylphenyl)propan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF, add propionyl chloride (1.1 eq) dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by adding water, extracting with ethyl acetate, washing the organic layer with brine, drying over MgSO₄, and concentrating to obtain the chiral amide.

  • Enolate Formation and Alkylation: Dissolve the chiral amide in anhydrous THF and cool to -78 °C. Add freshly prepared LDA (1.1 eq) dropwise and stir for 30 minutes to form the chiral enolate. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for several hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched 2-methyl-3-phenylpropanoic acid and recover the chiral auxiliary. For example, refluxing with aqueous HCl will cleave the amide bond.

Step Key Reagents Purpose Expected Diastereoselectivity
Amide FormationPropionyl Chloride, TriethylamineCovalent attachment of the auxiliaryN/A
Enolate FormationLDAGeneration of the nucleophileN/A
AlkylationBenzyl BromideC-C bond formation>90% de (hypothetical)
Auxiliary CleavageAqueous HClLiberation of the chiral productN/A

Potential Applications in Drug Development

Chiral amines with structures similar to 2-Methyl-1-(2-methylphenyl)propan-1-amine are key components in various pharmaceuticals. For instance, they are found in β-adrenergic agonists used in the treatment of asthma and other respiratory conditions.[3] The enantioselective synthesis of these drugs is of paramount importance, and building blocks like the one discussed here can be crucial in their manufacturing.

Conceptual Synthetic Pathway

G A (R)-2-Methyl-1-(2-methylphenyl)propan-1-amine C Coupling Reaction (Nucleophilic Ring Opening) A->C B Chiral Epoxide or Halohydrin B->C D Intermediate Adduct C->D E Further Functionalization/ Deprotection D->E F Chiral Drug Candidate (e.g., β-agonist) E->F

Caption: Conceptual synthesis of a chiral drug using the target amine.

Conclusion and Future Outlook

2-Methyl-1-(2-methylphenyl)propan-1-amine represents a valuable and versatile chiral building block for modern organic synthesis. Its accessibility through classical resolution techniques, combined with its potential for high stereocontrol in asymmetric reactions, makes it an attractive tool for chemists in both academic and industrial settings. The principles and protocols outlined in this guide provide a solid foundation for its application in the synthesis of complex, enantiomerically pure molecules. As the demand for stereochemically defined compounds continues to grow, the importance of chiral amines like the one detailed here will undoubtedly increase, paving the way for the development of more effective and safer pharmaceuticals and advanced materials.

References

  • Resolution of a Racemic Mixture. Science Learning Center, University of Colorado Boulder. Available at: [Link].

  • Strategies for chiral separation: from racemate to enantiomer. Nature. Available at: [Link].

  • Chiral resolution. Wikipedia. Available at: [Link].

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link].

  • Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol. ResearchGate. Available at: [Link].

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link].

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Center for Biotechnology Information. Available at: [Link].

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. National Center for Biotechnology Information. Available at: [Link].

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link].

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Center for Biotechnology Information. Available at: [Link].

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  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. ResearchGate. Available at: [Link].

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. National Center for Biotechnology Information. Available at: [Link].

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. National Center for Biotechnology Information. Available at: [Link].

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link].

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  • Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation. Royal Society of Chemistry. Available at: [Link].

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Application Notes and Protocols for the Synthesis of β2-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Significance of β2-Adrenergic Receptor Agonists

β2-adrenergic receptor agonists are a cornerstone in the management of respiratory diseases, most notably asthma and chronic obstructive pulmonary disease (COPD).[1] These drugs mimic the action of endogenous catecholamines, like epinephrine, on the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to bronchodilation, providing relief from the debilitating symptoms of bronchoconstriction.[3] The therapeutic efficacy of these agonists is directly linked to their chemical structure, which dictates their potency, selectivity, and duration of action. This guide provides an in-depth exploration of the synthetic chemistry underpinning key β2-adrenergic receptor agonists, offering detailed protocols and insights for researchers in drug discovery and development.

Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

The therapeutic effect of β2-adrenergic receptor agonists is mediated through a well-defined signaling pathway. Upon binding of an agonist, the β2-adrenergic receptor undergoes a conformational change, enabling it to activate a stimulatory G-protein (Gs).[2][4] The activated α-subunit of the Gs protein (Gsα) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme.[2][5] This interaction stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).[3][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5] PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1]

Gprotein cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Phosphorylates Targets Leading to Agonist β2-Agonist Agonist->B2AR Binds Salbutamol_Synthesis A 4-Hydroxyacetophenone B 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone A->B Formaldehyde, HCl C 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone B->C Bromination (e.g., NBS/PPh3) D 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)-2-(N-benzyl-N-tert-butylamino)ethanone C->D N-benzyl-tert-butylamine E Salbutamol D->E Reduction (e.g., NaBH4), Debenzylation (H2/Pd-C)

Caption: Synthetic workflow for Salbutamol.

Detailed Protocol: Synthesis of Salbutamol

Step 1: Synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone [1]1. To a stirred solution of 4-hydroxyacetophenone in a suitable solvent, add a solution of 37% formaldehyde and concentrated hydrochloric acid. 2. Heat the reaction mixture at 50°C for 5 hours. 3. After cooling, neutralize the reaction mixture with a base such as calcium carbonate. 4. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. 5. The crude product can be purified by recrystallization or column chromatography to yield 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone.

Step 2: Bromination [1]1. Dissolve the product from Step 1 in a suitable solvent like dichloromethane. 2. Add N-bromosuccinimide (NBS) and triphenylphosphine (PPh3) portion-wise at 0°C. 3. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). 4. Quench the reaction with water and separate the organic layer. 5. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude bromo-intermediate.

Step 3: Amination [1]1. Dissolve the crude bromo-intermediate in a polar aprotic solvent such as acetonitrile. 2. Add N-benzyl-tert-butylamine and a non-nucleophilic base (e.g., potassium carbonate). 3. Stir the mixture at room temperature until the reaction is complete. 4. Filter off the inorganic salts and concentrate the filtrate. 5. The residue can be purified by column chromatography.

Step 4: Reduction and Debenzylation [1]1. Dissolve the product from Step 3 in ethanol. 2. Cool the solution to 15-20°C and add sodium borohydride in portions. 3. Stir the reaction until the ketone is fully reduced. 4. Acidify the reaction mixture and then basify to precipitate the intermediate. 5. Dissolve the intermediate in a suitable solvent (e.g., methanol) and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl protecting group. 6. After completion of the reaction, filter the catalyst and concentrate the solvent to obtain crude salbutamol. 7. Purify the final product by recrystallization.

Quantitative Data Summary for Salbutamol Synthesis

StepReactionTypical YieldPurity (HPLC)
1Hydroxymethylation75% [1]>95%
2Bromination92% [1]>90% (crude)
3Amination~80%>95%
4Reduction/Debenzylation~70-80%>99%
Salmeterol

Salmeterol is a long-acting β2-agonist (LABA) characterized by its long lipophilic side chain, which is believed to anchor the molecule to the receptor, providing a prolonged duration of action.

Detailed Protocol: Synthesis of Salmeterol

A common synthetic approach for salmeterol involves the coupling of a protected salicylaldehyde derivative with a long-chain amine, followed by reduction and deprotection steps.

Step 1: Synthesis of the Amine Side Chain The synthesis of the N-benzyl-6-(4-phenylbutoxy)-1-hexylamine side chain can be achieved through a multi-step process, often starting from 1,6-dibromohexane and 4-phenylbutanol.

Step 2: Coupling and Reduction

  • React a protected salicylaldehyde derivative, such as 5-(2-bromoacetyl)-2-(benzyloxy)benzaldehyde, with the synthesized amine side chain in the presence of a base (e.g., potassium carbonate) in a solvent like methyl isobutyl ketone.

  • The resulting intermediate is then reduced. A common method involves using sodium borohydride in ethanol to reduce the ketone to a secondary alcohol.

Step 3: Deprotection The final step is the removal of the benzyl protecting groups, which is typically achieved by catalytic hydrogenation over a palladium catalyst (Pd/C) in a solvent like ethanol. [6] Purification and Characterization The final product, salmeterol, is often isolated as its xinafoate salt to improve its stability and handling properties. This is achieved by reacting the free base with 1-hydroxy-2-naphthoic acid. Purification is typically performed by recrystallization from a suitable solvent like methanol. Characterization is carried out using techniques such as ¹H NMR, ¹³C NMR, and HPLC to confirm the structure and purity. [7][8]

Formoterol

Formoterol is another long-acting β2-agonist known for its rapid onset of action. The synthesis of formoterol often involves the coupling of a chiral epoxide with a chiral amine to generate the desired stereoisomer, (R,R)-formoterol, which is the active enantiomer. Detailed Protocol: Synthesis of (R,R)-Formoterol [9] Step 1: Synthesis of the Chiral Epoxide The synthesis of the chiral epoxide, (R)-4-benzyloxy-3-formamidostyrene oxide, can be achieved from 4-benzyloxy-3-nitroacetophenone through a series of steps including asymmetric reduction to form a chiral alcohol, conversion to a bromohydrin, and subsequent cyclization to the epoxide.

Step 2: Synthesis of the Chiral Amine The chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine, can be prepared by reductive amination of 4-methoxyphenylacetone with (R)-α-methylbenzylamine, followed by separation of diastereomers and debenzylation.

Step 3: Coupling and Deprotection

  • The chiral epoxide and chiral amine are coupled in a high-boiling solvent like toluene or in the absence of a solvent at elevated temperatures (100-140°C). [9]2. The resulting dibenzylated formoterol intermediate is then debenzylated via catalytic hydrogenation using Pd/C in an alcohol solvent under hydrogen pressure. [9] Purification and Characterization The final product is typically converted to its fumarate salt for improved stability. [9]Recrystallization from a solvent system like isopropanol/water is a common method for purification. [10]The purity and stereochemical integrity are confirmed by chiral HPLC, NMR, and other analytical techniques. [11][12] Quantitative Data Summary for (R,R)-Formoterol Fumarate Synthesis

StepReactionTypical YieldDiastereomeric/Enantiomeric Purity
1 & 2Chiral Precursor SynthesisVariable>99% ee
3Coupling & Deprotection~70-80%>99% de/ee
-Salt Formation & Recrystallization>90%>99.5%

Conclusion

The synthesis of β2-adrenergic receptor agonists is a mature field of medicinal chemistry that continues to evolve with the development of more efficient and stereoselective methods. The protocols outlined in this guide provide a foundation for the laboratory-scale synthesis of key β2-agonists. Researchers and drug development professionals can leverage these methodologies as a starting point for their own investigations, adapting and optimizing them to meet the specific needs of their research programs. A thorough understanding of the underlying synthetic chemistry is paramount for the discovery and development of next-generation respiratory therapeutics with improved efficacy and safety profiles.

References

  • MDPI. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. [Link] [6]11. NCBI. (2018). Biochemistry, G Protein Coupled Receptors. [Link] [13]12. YouTube. (2021). Adenylyl Cyclase - cAMP Pathway || Gs and Gi Protein Pathway. [Link] [5]13. NCBI. (2005). Activation of the alpha subunit of Gs in intact cells alters its abundance, rate of degradation, and membrane avidity. [Link]

  • Google Patents. (1995). Formoterol process. [9]15. ResearchGate. (2016). Synthesis of the impurity F of salbutamol. [Link]

  • Google Patents. (1994).
  • ResearchGate. (2004). Validation of a chiral HPLC assay for (R)-Salbutamol sulfate. [Link] [14]18. ResearchGate. (2018). β2-adrenergic receptor signalling pathway. [Link] [15]19. ResearchGate. (2004). An efficient enantioselective synthesis of (R,R)-formoterol, a potent bronchodilator, using lipases. [Link] [16]20. ResearchGate. (2020). Schematic representation of the beta 1- and beta 2-adrenergic receptor.... [Link] [17]21. NCBI. (2012). Regulation, Signaling and Physiological Functions of G-proteins. [Link] [4]22. ResearchGate. (2018). A schematic diagram for the β-AR signalling network. The β-AR.... [Link] [18]23. NCBI. (2022). Novel Fluticasone Propionate and Salmeterol Fixed-Dose Combination Nano-Encapsulated Particles Using Polyamide Based on L-Lysine. [Link] [7]24. PubChem. (2025). Salmeterol Xinafoate. [Link]

  • ResearchGate. (2022). (a) ¹H-NMR (b) ¹³C-NMR (c) DEPT 135-¹H HMBC NMR spectra of (Ly-PA). [Link] [19]30. University of California, Irvine. Recrystallization. [Link]

  • ResearchGate. (2013). Schematic diagram of conventional 2 -adrenergic receptor signaling.... [Link] [20]32. Google Patents. (1995). Process for preparing formoterol and related compounds. [10]33. University of Houston-Downtown. Recrystallization. [Link]

  • Google Patents. (1992). New process for preparing formoterol and related compounds. [21]35. University of California, Los Angeles. Recrystallization. [Link]

  • University of Rochester. How To: Purify by Crystallization. [Link]

  • CORE. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. [Link]

  • Google Patents. (2020). Preparation method of salbutamol hydrochloride suitable for industrial production. [22]39. Google Patents. (2022). Preparation method of salbutamol sulfate.

  • U.S. Food and Drug Administration. (2024). Fluticasone Propionate; Salmeterol Xinafoate Powder Inhalation. [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on Fluticasone Propionate; Salmeterol Xinafoate. [Link]

  • U.S. Food and Drug Administration. (2024). Salmeterol Xinafoate Inhalation Powder. [Link]

  • University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Grignard Reaction for 2-Methyl-1-(o-tolyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-(o-tolyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the optimization of its synthesis via Grignard reaction. Our focus is on providing scientifically sound, field-proven insights to help you navigate the nuances of this specific transformation.

Introduction: Navigating the Synthesis of a Sterically Hindered Ketone

The synthesis of 2-Methyl-1-(o-tolyl)propan-1-one presents a unique challenge due to the steric hindrance imposed by the ortho-methyl group on the aromatic ring. This steric bulk can significantly influence the reactivity of the involved intermediates and the overall efficiency of the Grignard reaction. This guide will explore two primary synthetic routes and provide detailed protocols and troubleshooting advice to overcome potential hurdles.

Two viable Grignard-based approaches for the synthesis of 2-Methyl-1-(o-tolyl)propan-1-one are:

  • Route A: The reaction of an o-tolyl Grignard reagent with an isobutyryl electrophile.

  • Route B: The reaction of an isopropyl Grignard reagent with an o-tolyl nitrile.

Each route has its advantages and potential pitfalls, which we will explore in detail.

Synthetic Route A: o-Tolylmagnesium Bromide and Isobutyryl Chloride

This classic approach involves the formation of a ketone from a Grignar reagent and an acyl chloride. However, the high reactivity of the intermediate ketone towards the Grignard reagent can lead to the formation of a tertiary alcohol as a significant byproduct. Careful control of reaction conditions is paramount.

Experimental Protocol: Route A

Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
Magnesium turnings24.31-1.2 g0.0491.2
2-Bromotoluene171.041.407.0 g (5.0 mL)0.0411.0
Anhydrous Diethyl Ether74.120.713100 mL--
Isobutyryl chloride106.551.0174.0 g (3.9 mL)0.0370.9
Anhydrous THF72.110.88950 mL--
Saturated aq. NH4Cl--As needed--
1 M HCl--As needed--

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl2), and a dropping funnel.

    • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

    • Add magnesium turnings (1.2 g) to the flask.

    • Prepare a solution of 2-bromotoluene (7.0 g) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel.

    • Add a small portion (~5 mL) of the 2-bromotoluene solution to the magnesium turnings. The reaction should initiate, indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.

    • Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.

  • Ketone Synthesis:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate dry flask, prepare a solution of isobutyryl chloride (4.0 g) in anhydrous THF (50 mL).

    • Add the isobutyryl chloride solution dropwise to the cold Grignard reagent solution over 30 minutes, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • If a precipitate forms, add 1 M HCl dropwise until the solids dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-Methyl-1-(o-tolyl)propan-1-one.

Troubleshooting Guide: Route A
IssuePotential Cause(s)Recommended Solution(s)
Low or no yield of ketone, starting material recovered - Incomplete formation of Grignard reagent. - Inactive magnesium. - Presence of moisture.- Ensure all glassware is rigorously dried. - Use fresh, high-quality magnesium turnings. Activate with iodine or 1,2-dibromoethane if necessary. - Use anhydrous solvents.
Significant formation of tertiary alcohol byproduct - Reaction temperature too high. - Slow addition of acyl chloride.- Maintain a low reaction temperature (-78 °C) during the addition of isobutyryl chloride.[1] - Add the acyl chloride solution rapidly to the cooled Grignard reagent.
Formation of Wurtz coupling byproduct (2,2'-dimethylbiphenyl) - High local concentration of 2-bromotoluene during Grignard formation.- Add the 2-bromotoluene solution slowly and maintain a gentle reflux during the Grignard reagent preparation.

Synthetic Route B: Isopropylmagnesium Bromide and o-Tolunitrile

This route offers a significant advantage over Route A by avoiding the formation of the tertiary alcohol byproduct. The ketone is only formed after the acidic work-up of the intermediate imine salt, which is unreactive towards the Grignard reagent.[2][3][4][5][6]

Experimental Protocol: Route B

Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
Magnesium turnings24.31-4.8 g0.1971.2
2-Bromopropane123.001.3124.6 g (18.8 mL)0.2001.2
Anhydrous Diethyl Ether74.120.713200 mL--
o-Tolunitrile117.150.98723.4 g (23.7 mL)0.2001.0
3 M Sulfuric Acid--As needed--

Procedure:

  • Grignard Reagent Formation:

    • Follow the same procedure as in Route A for setting up the apparatus.

    • Add magnesium turnings (4.8 g) to the flask.

    • Prepare a solution of 2-bromopropane (24.6 g) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.

    • Initiate the reaction as described in Route A.

    • Once initiated, add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Nitrile:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • In a separate dry flask, prepare a solution of o-tolunitrile (23.4 g) in anhydrous diethyl ether (150 mL).

    • Add the o-tolunitrile solution dropwise to the Grignard reagent over 30-45 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. For hindered nitriles, a longer reaction time or gentle reflux may be necessary to drive the reaction to completion.[7]

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto a mixture of crushed ice and 3 M sulfuric acid.

    • Stir the mixture until the precipitate dissolves.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Guide: Route B
IssuePotential Cause(s)Recommended Solution(s)
Low conversion of nitrile - Steric hindrance from the ortho-methyl group. - Insufficient reaction time or temperature.- Increase the reaction time at room temperature or gently reflux the mixture after the initial addition. - Consider using a higher boiling point ether solvent like THF to allow for a higher reaction temperature.
Formation of unreacted starting materials after work-up - Incomplete hydrolysis of the imine intermediate.- Ensure sufficient acid is used during the work-up to fully hydrolyze the imine salt. - Increase the stirring time during the acidic work-up.
Difficulties in purification - Presence of unreacted nitrile and other byproducts.- Careful vacuum distillation is often effective. - Column chromatography on silica gel can provide high purity product.

Visualization of Key Processes

Reaction Mechanism: Grignard Reaction with a Nitrile (Route B)

G reagents Isopropylmagnesium Bromide + o-Tolunitrile intermediate Imine-Magnesium Complex (Stable Intermediate) reagents->intermediate Nucleophilic Addition workup Acidic Work-up (e.g., H3O+) intermediate->workup Hydrolysis product 2-Methyl-1-(o-tolyl)propan-1-one workup->product

Caption: Reaction pathway for the synthesis of the target ketone via the nitrile route.

Troubleshooting Workflow for Low Yield

G start Low Yield of 2-Methyl-1-(o-tolyl)propan-1-one check_grignard Verify Grignard Reagent Formation (e.g., Titration) start->check_grignard check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_reagents Assess Reagent Purity and Anhydrous Conditions start->check_reagents check_workup Evaluate Work-up and Purification start->check_workup solution1 Optimize Grignard Formation: - Activate Mg - Ensure dry conditions check_grignard->solution1 solution2 Adjust Reaction Parameters: - Lower temp. (Route A) - Increase time/temp. (Route B) check_conditions->solution2 solution3 Purify Reagents and Solvents check_reagents->solution3 solution4 Optimize Quenching and Purification Method check_workup->solution4

Caption: A systematic approach to troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction of o-tolylmagnesium bromide with isobutyryl chloride (Route A) performed at such a low temperature?

A: The intermediate ketone formed is highly reactive towards the Grignard reagent. Performing the reaction at -78 °C significantly reduces the rate of this secondary reaction, thus minimizing the formation of the tertiary alcohol byproduct and maximizing the yield of the desired ketone.[1]

Q2: My Grignard reaction won't start. What should I do?

A: Initiation failure is a common issue. First, ensure all glassware and solvents are scrupulously dry, as Grignard reagents are extremely sensitive to moisture. The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. To activate it, you can try crushing a few turnings with a glass rod (under inert atmosphere), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun can also help initiate the reaction.

Q3: Is it better to use Route A or Route B for the synthesis of 2-Methyl-1-(o-tolyl)propan-1-one?

A: For laboratory-scale synthesis where maximizing the yield of the ketone is the primary goal, Route B (using o-tolunitrile) is generally preferred. This is because the ketone is only formed during the work-up, which prevents the formation of the tertiary alcohol byproduct that can plague Route A.[5][6] However, Route A may be a viable option if the starting materials are more readily available or if the subsequent purification is straightforward.

Q4: How can I monitor the progress of my Grignard reaction?

A: For qualitative monitoring, you can take small aliquots from the reaction mixture, quench them with an appropriate reagent (e.g., iodine for Grignard reagent presence, or water followed by extraction for product analysis), and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For quantitative analysis, titration methods can be used to determine the concentration of the Grignard reagent before proceeding with the reaction.

Q5: What are the main safety precautions to consider when running a Grignard reaction?

A: Grignard reactions require strict adherence to safety protocols.

  • Anhydrous Conditions: The reaction is highly sensitive to water and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. Be prepared to cool the reaction vessel to control the reaction rate.

  • Quenching: The work-up, especially the addition of water or acid, can be highly exothermic. Perform the quenching step slowly and with cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

References

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improving enantiomeric excess in 2-Methyl-1-(2-methylphenyl)propan-1-amine resolution

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to enhance the enantiomeric excess during the resolution of 2-Methyl-1-(2-methylphenyl)propan-1-amine. As Senior Application Scientists, we deliver field-proven insights and scientifically-grounded protocols to navigate the complexities of chiral resolution.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of improving enantiomeric excess via diastereomeric salt resolution?

The resolution of a racemic amine, such as 2-Methyl-1-(2-methylphenyl)propan-1-amine, involves reacting the mixture with an enantiomerically pure chiral resolving agent, typically a chiral acid.[1] This reaction forms a pair of diastereomeric salts.[2] Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization.[3][2] One diastereomer will be less soluble in a specific solvent and will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor.[2] This process enriches one enantiomer in the solid phase. Subsequent recrystallizations can further enhance the enantiomeric excess (e.e.) of the desired amine.[4]

Q2: Which chiral resolving agents are commonly used for primary amines?

A variety of chiral acids are effective for resolving primary amines. The choice of resolving agent is critical and often requires empirical screening to find one that forms diastereomeric salts with a significant solubility difference.[5][6]

Resolving AgentTypeCommon Applications
Tartaric AcidDicarboxylic AcidWidely used for resolving racemic bases.
Mandelic Acidα-Hydroxy AcidEffective for resolving amino acid esters and other amines.[7][8]
Camphorsulfonic AcidSulfonic AcidA strong acid used for resolving chiral amines.[7][5]
Dibenzoyl-L-tartaric acidTartaric Acid DerivativeOften provides good crystallinity and resolution.
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)Phosphoric AcidA chiral phosphoric acid used for resolving amines.[9]

Q3: How critical is solvent selection in this process?

Solvent selection is arguably the most critical parameter for a successful resolution. The ideal solvent or solvent system should exhibit a significant difference in solubility between the two diastereomeric salts.[10][11] The polarity of the solvent can dramatically impact the resolution efficiency.[10] It is common to screen a range of solvents with varying polarities and hydrogen-bonding capabilities.[10] Both single and mixed solvent systems can be effective, with mixed systems (a "solvent" and an "anti-solvent") offering greater flexibility to fine-tune solubility.[10][12]

Q4: Should the crystallization process be fast or slow?

A slow, controlled cooling rate is generally preferred.[10][13] This favors a process under thermodynamic control, where the less soluble, more stable diastereomeric salt has sufficient time to form well-ordered crystals.[14][15] Rapid cooling can lead to a kinetically controlled process, trapping impurities and the undesired diastereomer in the crystal lattice, thus lowering the enantiomeric excess.[14]

Q5: Can I improve the e.e. of my amine by recrystallizing the already-formed diastereomeric salt?

Yes, recrystallizing the obtained diastereomeric salt is a common and effective technique to further enhance its diastereomeric and, consequently, enantiomeric excess.[10] This step can be performed using the same solvent system or a different one to further refine the purity of the salt before liberating the free amine.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This guide addresses common issues encountered during the resolution of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Problem Probable Cause(s) Recommended Solutions & Optimization Strategies
Low Enantiomeric Excess (e.e.) After Initial Crystallization Suboptimal Solvent System: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[10]Perform a Solvent Screen: Systematically test a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol; esters like ethyl acetate; ketones like acetone; and non-polar solvents like toluene or heptane). Consider mixed solvent systems to fine-tune solubility.[6][10][12]
Kinetic Trapping: The crystallization occurred too quickly, leading to co-precipitation of the more soluble diastereomer. This is a common issue when the process is under kinetic rather than thermodynamic control.[14]Control the Cooling Rate: Employ a slow, gradual cooling profile. Allow the solution to cool to room temperature slowly before transferring to a colder environment (e.g., refrigerator or ice bath).[10][13] Stirring during crystallization can also influence crystal growth.
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is not optimal.[10]Optimize Molar Ratio: While a 1:1 ratio is a common starting point, investigate ratios from 0.5 to 1.5 equivalents of the resolving agent to the racemate. The optimal ratio can be system-dependent.[16]
Poor Resolving Agent: The chosen chiral acid does not create a significant difference in the crystal lattice energies of the two diastereomers.Screen Different Resolving Agents: Test alternative chiral acids from the list provided in the FAQs. The interaction between the amine and the acid is highly specific.[5]
Poor or No Crystal Formation High Solubility: The diastereomeric salt is too soluble in the chosen solvent, even at low temperatures.Increase Concentration: Carefully remove some solvent under reduced pressure. Add an Anti-Solvent: Introduce a solvent in which the salt is insoluble to induce precipitation. Lower the Temperature: Attempt crystallization at lower temperatures (e.g., -20 °C).
Failure to Nucleate: The solution is supersaturated, but crystal growth has not initiated.Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.[10] If available, add a seed crystal of the desired diastereomeric salt.[17]
Product "Oiling Out" Instead of Crystallizing Low Melting Point: The melting point of the diastereomeric salt is below the crystallization temperature.Lower the Crystallization Temperature: Ensure the entire process occurs below the salt's melting point. Use a Different Solvent: The solvent can affect the melting behavior of the salt.
High Concentration: The solution is too concentrated, causing the salt to separate as a liquid phase.Add More Solvent: Dilute the solution to a point where crystallization can occur without oiling out.[10]
Low Yield of Desired Diastereomeric Salt High Solubility of Desired Salt: The desired, less-soluble diastereomer still has significant solubility in the mother liquor.Optimize Solvent and Temperature: Find a solvent system where the desired salt's solubility is minimized at the final crystallization temperature. The use of an anti-solvent can be particularly effective.[10]
Co-precipitation: The undesired diastereomer is precipitating along with the desired one, reducing the yield of the pure form.Refine Solvent System: A different solvent may provide better selectivity, increasing the solubility difference between the two diastereomers.[10]

Visualized Workflows and Protocols

General Workflow for Chiral Resolution

The following diagram illustrates the end-to-end process of resolving a racemic amine via diastereomeric salt crystallization.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Isolation racemic_amine Racemic Amine (2-Methyl-1-(2-methylphenyl)propan-1-amine) dissolution Dissolve in Optimal Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolution cool Controlled Cooling (Thermodynamic Control) dissolution->cool filtration Filtration cool->filtration solid Solid: Enriched Diastereomeric Salt (Less Soluble) filtration->solid liquid Mother Liquor: Enriched in other Diastereomer (More Soluble) filtration->liquid recrystallize Recrystallize to Improve Purity solid->recrystallize Optional liberation_solid Liberate Free Amine (e.g., add base) solid->liberation_solid recrystallize->liberation_solid pure_enantiomer Desired Pure Enantiomer liberation_solid->pure_enantiomer

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Troubleshooting Decision Tree: Low Enantiomeric Excess

This diagram provides a logical path for addressing low enantiomeric excess.

G start Low Enantiomeric Excess (e.e.) check_cooling Was cooling slow and controlled? start->check_cooling yes_cooling YES check_cooling->yes_cooling no_cooling NO check_cooling->no_cooling check_solvent Was a solvent screen performed? yes_cooling->check_solvent optimize_cooling SOLUTION: Implement slow, gradual cooling. Allow for equilibration. no_cooling->optimize_cooling yes_solvent YES check_solvent->yes_solvent no_solvent NO check_solvent->no_solvent check_recrystallization Was the salt recrystallized? yes_solvent->check_recrystallization optimize_solvent SOLUTION: Screen multiple solvents/ mixtures to maximize solubility difference. no_solvent->optimize_solvent yes_recrystallization YES check_recrystallization->yes_recrystallization no_recrystallization NO check_recrystallization->no_recrystallization consider_agent Consider a different resolving agent. yes_recrystallization->consider_agent perform_recrystallization SOLUTION: Perform 1-2 recrystallizations of the diastereomeric salt. no_recrystallization->perform_recrystallization

Caption: Decision tree for troubleshooting low enantiomeric excess.

Experimental Protocols

Protocol 1: General Diastereomeric Salt Formation
  • Dissolution: In an appropriate flask, dissolve 1.0 equivalent of racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50-60 °C).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating if necessary.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. A precipitate should form. If not, scratching the flask or adding a seed crystal can help.[10]

  • Maturation: Let the slurry stir at room temperature for a period (e.g., 2-12 hours) to allow the system to equilibrate.

  • Cooling: Further cool the mixture in an ice bath or refrigerator for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration, washing with a small amount of cold solvent.

  • Analysis: Dry the solid and analyze its diastereomeric/enantiomeric excess (e.g., by chiral HPLC after liberating the free amine from a small sample).

Protocol 2: Recrystallization to Enhance Enantiomeric Excess
  • Dissolution: Transfer the filtered diastereomeric salt to a clean flask. Add a minimal amount of the chosen recrystallization solvent (which may be the same as or different from the initial solvent) and heat until all the solid dissolves.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. This slow cooling is crucial for selective crystallization.[10]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath and collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Liberation of Free Amine: Dissolve the purified salt in water and add a base (e.g., 1 M NaOH) to deprotonate the amine, making it insoluble in water.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched amine.

  • Final Analysis: Determine the final enantiomeric excess by chiral HPLC or other suitable analytical techniques.[18]

References

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Troubleshooting low yields in diastereomeric salt formation. Benchchem.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health.
  • Effect of the third solvent on resolution results. ResearchGate.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Enantioenrichment by Crystallization. ACS Publications.
  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate.
  • Chiral resolution. Wikipedia.
  • Deracemisations under kinetic and thermodynamic control. Molecular Systems Design & Engineering (RSC Publishing).
  • Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase. ResearchGate.
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  • Enantioenrichment by Crystallization. ResearchGate.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Chiral Symmetry Breaking and Complete Chiral Purity by Thermodynamic-Kinetic Feedback Near Equilibrium: Implications for the Origin of Biochirality. ResearchGate.
  • Technical Support Center: Enhancing Enantiomeric Excess of Chiral 1,4-Dioxaspiro[2.2]pentane Derivatives by Recrystallization. Benchchem.
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  • Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. ResearchGate.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Chiral resolution. chemeurope.com.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Reddit.
  • Resolution of a Racemic Mixture. Science Learning Center.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Enantiomers and Their Resolution. MDPI.
  • 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook - Lumen Learning.
  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health.
  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. National Institutes of Health.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.

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Technical Support Center: Navigating Scale-Up Challenges in 2-Methyl-1-(2-methylphenyl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will address common pitfalls and critical process parameters in a practical question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions during your scale-up campaign.

The most prevalent synthetic route involves a two-step process: a Grignard reaction to form the key ketone intermediate, followed by a reductive amination to yield the target amine. Our troubleshooting guide is structured around these core transformations.

Part 1: General Safety in Large-Scale Amine Synthesis

Scaling up any chemical process introduces new safety considerations. For amine synthesis, these are particularly acute due to the nature of the reagents and products.

Q1: What are the primary safety hazards I should be aware of when scaling up amine synthesis?

When moving to a larger scale, risks that are manageable at the bench become critical hazards. For this specific synthesis, you must focus on:

  • Reagent Toxicity and Corrosivity: Amines and their precursors can be toxic if inhaled, ingested, or absorbed through the skin, and may cause severe skin irritation or burns.[1][2] A thorough risk assessment and implementation of appropriate Personal Protective Equipment (PPE) protocols are mandatory.[1]

  • Exothermic Reactions: Both the Grignard reaction and, to a lesser extent, reductive amination are exothermic. Heat removal is less efficient in larger reactors. A failure to control the temperature can lead to solvent boiling, dangerous pressure build-up, and runaway reactions.

  • Flammable Solvents: The use of solvents like diethyl ether or tetrahydrofuran (THF) in the Grignard step presents a significant fire and explosion risk.[3] At scale, proper grounding and bonding of all equipment are essential to prevent static discharge.

  • Hazardous Byproducts and Waste Streams: The reaction workup and choice of reagents can generate hazardous waste. For example, using sodium cyanoborohydride in the reductive amination step will produce a cyanide-containing waste stream that requires specialized handling and disposal.[4]

  • Pressure and Gas Evolution: Quenching large-scale Grignard reactions can generate hydrogen gas, and certain reduction methods may also evolve gas.[5] Reactors must be properly vented.

Part 2: Troubleshooting the Grignard Reaction for Ketone Intermediate Synthesis

The formation of 2-methyl-1-(2-methylphenyl)propan-1-one is typically achieved by reacting an isopropylmagnesium halide with 2-methylbenzonitrile. Success at scale hinges on mastering this critical C-C bond formation.

Experimental Workflow: Grignard Synthesis of the Ketone Intermediate

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation Mg Magnesium Turnings Initiation Grignard Initiation (Iodine chip, local heating) Mg->Initiation Solvent_Prep Anhydrous Ether/THF Solvent_Prep->Initiation AlkylHalide Isopropyl Bromide Formation Grignard Reagent Formation (Exothermic) AlkylHalide->Formation Slow addition Nitrile 2-Methylbenzonitrile in Anhydrous Solvent Addition Slow Addition of Nitrile Solution (Temp Control is Critical) Nitrile->Addition Initiation->Formation Formation->Addition Formed Reagent Reaction_Complete Stir to Completion Addition->Reaction_Complete Quench Controlled Quench (e.g., aq. NH4Cl or dilute acid) Reaction_Complete->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Distillation / Chromatography Extract->Purify Product Ketone Intermediate Purify->Product

Caption: Workflow for Grignard synthesis of the ketone intermediate.

Q2: My large-scale Grignard reaction is failing to initiate. What are the common causes and solutions?

This is a classic problem. The Grignard reagent forms on the surface of the magnesium metal, and this surface can be passivated by a layer of magnesium oxide.[6]

  • Causality: Moisture is the primary inhibitor. Water reacts with and quenches the Grignard reagent as it forms.[3] All glassware, solvents, and reagents must be scrupulously anhydrous.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all solvents have been passed through a drying system and that reagents have low water content. Glassware should be oven-dried immediately before use.[7]

    • Activate the Magnesium: The oxide layer on the magnesium turnings must be broken. At the lab scale, this is done by crushing the magnesium with a glass rod.[7] At scale, this is not feasible. Instead, use a small amount of an activator like an iodine crystal or 1,2-dibromoethane.

    • Local Hotspot: Apply gentle heat with a heat gun to a small spot on the reactor to initiate the reaction locally. Once it starts (indicated by bubbling on the Mg surface and a slight temperature rise), the exotherm will sustain it.

    • Add a Small Aliquot: Add a small, concentrated portion of the isopropyl halide to the magnesium first to encourage initiation before beginning the main, slower addition.[7]

Q3: How do I manage the exotherm of a 100L Grignard reaction?

Heat management is the most critical scale-up parameter for safety and selectivity. The surface-area-to-volume ratio decreases as scale increases, making cooling less efficient.

  • Causality: The formation of the C-Mg bond is highly exothermic. If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling jacket, a runaway reaction can occur.

  • Control Strategies:

    • Addition Control: The rate of addition of the isopropyl halide is your primary means of controlling the reaction rate and, therefore, the temperature. Use a programmable pump for precise, slow addition.

    • Sufficient Cooling Capacity: Ensure your reactor's cooling system is rated for the calculated maximum heat output of the reaction. Perform a reaction calorimetry study on a small scale to determine the heat flow.

    • Solvent Choice: While diethyl ether is common in the lab, its low boiling point (35°C) makes it difficult to manage at scale. Consider switching to a higher-boiling solvent like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) to provide a wider operating temperature window.

    • Dilution: Running the reaction at a lower concentration can help, but this comes at the cost of reactor volume and throughput.

Q4: I'm seeing a significant amount of a biphenyl-like impurity after the Grignard step. What is it and how can I prevent it?

You are likely forming diisopropyl from a Wurtz-type coupling reaction. If you were using an aryl halide, you would see biphenyl.[7]

  • Causality: This side reaction is favored at higher temperatures and higher concentrations of the alkyl halide. The already-formed Grignard reagent can react with unreacted isopropyl bromide.

  • Prevention:

    • Slow Addition: As with exotherm control, a slow addition rate keeps the instantaneous concentration of isopropyl bromide low, minimizing the side reaction.

    • Maintain Low Temperature: Keep the reaction temperature as low as is practical for a reasonable reaction rate.

    • Efficient Stirring: Ensure the alkyl halide is dispersed quickly into the bulk solution to avoid localized areas of high concentration.

Part 3: Troubleshooting the Reductive Amination

The conversion of the ketone intermediate to the final 2-Methyl-1-(2-methylphenyl)propan-1-amine is a critical step that dictates the purity profile of your final product. This is typically achieved by reacting the ketone with an ammonia source to form an intermediate imine, which is then reduced.[8][9]

Reaction Pathway: Reductive Amination of Ketone Intermediate

G cluster_equilibrium Imine Formation (Equilibrium) cluster_products Reduction Products Ketone Ketone Intermediate (R-CO-R') Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal SideProduct_Alcohol Byproduct: Alcohol (from Ketone reduction) Ketone->SideProduct_Alcohol Direct Reduction Ammonia Ammonia Source (e.g., NH3, NH4OAc) Ammonia->Hemiaminal Imine Imine Intermediate (R-C(=NH)-R') Hemiaminal->Imine - H2O TargetAmine Target Primary Amine Imine->TargetAmine Reduction SideProduct_Secondary Byproduct: Secondary Amine (Over-alkylation) Imine->SideProduct_Secondary Reducer Reducing Agent (e.g., NaBH(OAc)3, H2/Pd) Reducer->TargetAmine Reducer->SideProduct_Alcohol TargetAmine->SideProduct_Secondary Reacts with more Imine

Caption: Reductive amination pathway and potential side reactions.

Q5: Which reducing agent should I use for a large-scale reductive amination, and why?

The choice of reducing agent is a critical decision involving a trade-off between cost, safety, selectivity, and ease of handling at scale.

  • Causality: Different hydride agents have different reactivities. A key challenge is to select a reagent that reduces the imine intermediate much faster than it reduces the starting ketone.[4]

  • Comparison of Common Reducing Agents:

Reducing AgentProsConsScale-Up Considerations & Safety
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can readily reduce the starting ketone, leading to alcohol byproduct.[4] Less selective for the imine.Requires careful pH and temperature control to favor imine reduction. Can generate hydrogen gas upon contact with acid.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for reducing imines in the presence of ketones.[4][8] Robust and widely used.Generates highly toxic cyanide waste streams. More expensive than NaBH₄.Cyanide waste treatment is a major environmental and cost factor at scale. Requires acidic conditions to work, which can be corrosive.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective for imines, less toxic than NaBH₃CN.[4] Often the preferred choice for scale-up.More expensive and moisture-sensitive. Can be slower.Considered a greener alternative to NaBH₃CN.[4] The reaction is typically run in non-protic solvents. Workup can be simpler.
Catalytic Hydrogenation (H₂, Pd/C, or Raney Ni) Atom economical ("green" chemistry), high yielding, no hydride waste.[8][9]Requires specialized high-pressure reactor. Catalyst can be expensive and pyrophoric (especially Raney Ni).[10] Risk of catalyst poisoning.High capital cost for equipment. Strict safety protocols for handling pyrophoric catalysts and flammable hydrogen gas are essential.

Q6: My reaction is giving low yields of the desired primary amine and a lot of the corresponding alcohol. What's going wrong?

This indicates that the reduction of the starting ketone is competing with or outpacing the reduction of the imine intermediate.

  • Causality: This problem arises from two main issues: unfavorable imine formation equilibrium or a non-selective reducing agent.

  • Troubleshooting Steps:

    • Promote Imine Formation: The formation of the imine from the ketone and ammonia is an equilibrium reaction that produces water.[8] On a large scale, removing this water can drive the equilibrium forward. This can be done by using a Dean-Stark trap if the solvent is appropriate, or by adding a dehydrating agent like molecular sieves.

    • Control pH: Imine formation is typically catalyzed by weak acid. Ensure the pH of your reaction is in the optimal range (usually 5-7). Too low a pH will protonate the amine, making it non-nucleophilic, while too high a pH will not activate the carbonyl enough.

    • Change Reducing Agent: If you are using a less selective reagent like NaBH₄, switch to NaBH(OAc)₃, which is known to be more selective for imines/iminium ions over ketones.[4]

    • Reaction Order: Consider a two-step process. First, form the imine under optimal conditions (e.g., with water removal), and once imine formation is complete (monitored by GC or LC-MS), then add the reducing agent. This is known as indirect reductive amination.[8]

Q7: I'm observing a significant amount of a higher molecular weight impurity that appears to be a secondary amine. How do I prevent this?

This is a classic case of over-alkylation, where your desired primary amine product acts as a nucleophile, reacts with another molecule of the ketone/imine, and gets reduced to form a secondary amine.[9]

  • Causality: The product primary amine is often more nucleophilic than the ammonia you started with, leading to a competitive reaction.

  • Prevention Strategies:

    • Use an Excess of the Amine Source: The most effective way to suppress secondary amine formation is to use a large excess of ammonia or the ammonia source (e.g., ammonium acetate). This statistically favors the reaction of the ketone with ammonia over the product amine.

    • Control Stoichiometry: If using catalytic hydrogenation, ensure the reaction is stopped once the primary amine is formed. Over-running the reaction can promote further alkylation.

    • Acetylation/Protection: In some cases, the reaction can be run in the presence of an agent like acetic anhydride, which acetylates the primary amine as it forms, preventing it from reacting further.[9] This would, however, add an extra deprotection step.

References

  • Grignard Reaction. (n.d.). University of California, Davis, Chem 124. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DPL Industri. Retrieved from [Link]

  • Reductive amination. (2024, January 15). In Wikipedia. Retrieved from [Link]

  • Nagaki, A., et al. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. Journal of Chemical Health and Safety. Retrieved from [Link]

  • Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. (n.d.). PrepChem.com. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions? (n.d.). Study.com. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Retrieved from [Link]

  • Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts. (2009). Bellona Foundation. Retrieved from [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles. (n.d.). Nottingham ePrints. Retrieved from [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • EXPERIMENT 3: The Grignard Reaction: Synthesis of... (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015). Google Patents.
  • Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. (2020). ChemistrySelect. Retrieved from [Link]

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Technical Support Center: Optimizing Mobile Phase for Chiral Separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the chiral separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your method development and optimization.

Introduction: The Challenge of Separating Primary Amine Enantiomers

2-Methyl-1-(2-methylphenyl)propan-1-amine is a primary amine, a class of compounds that can present unique challenges in chiral chromatography. The basic nature of the amine group can lead to strong interactions with the silica support of the chiral stationary phase (CSP), resulting in poor peak shape and resolution. Therefore, careful selection and optimization of the mobile phase, particularly the use of additives, are critical for a successful separation.

This guide will walk you through a systematic approach to mobile phase optimization, provide answers to frequently asked questions, and offer solutions to common troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating 2-Methyl-1-(2-methylphenyl)propan-1-amine?

A1: For primary amines, polysaccharide-based CSPs are a highly effective and versatile starting point.[1] These are typically derivatives of cellulose or amylose coated or immobilized on a silica gel support. Specifically, for structures analogous to 1-aryl-propan-2-amines, columns like Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) have demonstrated successful enantioseparation.[2] Pirkle-type and cyclodextrin-based columns can also be considered, but polysaccharide phases often provide a higher success rate for a broad range of compounds.[3][4]

Q2: Why is a mobile phase additive necessary for this separation?

A2: The primary amine in your analyte is basic and can interact with residual acidic silanol groups on the silica surface of the CSP. This secondary interaction is a common cause of peak tailing and poor resolution. A basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is added to the mobile phase to compete with the analyte for these active sites, thereby improving peak symmetry and overall separation performance.[5][6]

Q3: What is the "memory effect" I've heard about with mobile phase additives?

A3: The "memory effect" refers to the phenomenon where a column's performance is altered by previous exposure to mobile phase additives.[6] For instance, a column previously used with a basic additive may show different selectivity or retention characteristics even after being flushed with a neutral mobile phase. To mitigate this, it is best practice to dedicate a column to a specific method or to have a rigorous column cleaning and regeneration protocol in place.

Q4: Can I use reversed-phase chromatography for this separation?

A4: While normal-phase chromatography is often the first choice for chiral separations on polysaccharide CSPs, reversed-phase methods can also be effective. However, for primary amines, achieving good peak shape in reversed-phase can be challenging due to the aforementioned interactions with silica. If a reversed-phase method is required, consider using a CSP specifically designed for aqueous mobile phases and carefully optimize the buffer type and pH.

Mobile Phase Optimization Workflow

The following workflow provides a systematic approach to developing and optimizing the mobile phase for the chiral separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Mobile_Phase_Optimization Start Start: Analyte & CSP Selection Analyte: 2-Methyl-1-(2-methylphenyl)propan-1-amine CSP: Chiralcel® OJ-H Screening Step 1: Initial Screening Mobile Phase: n-Hexane/Ethanol (90:10 v/v) Additive: 0.1% DEA Start->Screening Step Step Decision Decision Troubleshoot Troubleshoot Result Result Evaluation1 Evaluate Resolution (Rs) Screening->Evaluation1 Good_Rs Rs > 1.5? Baseline Separation Achieved Evaluation1->Good_Rs Yes Poor_Rs Rs < 1.5 or No Separation Evaluation1->Poor_Rs No Optimize Step 2: Optimization Fine-tune % Modifier & Additive Conc. Good_Rs->Optimize Final_Method Final Method Achieved Optimize->Final_Method Adjust_Modifier Troubleshoot 1: Adjust Modifier Ratio Try 95:5 and 85:15 n-Hexane/Ethanol Poor_Rs->Adjust_Modifier Evaluation2 Evaluate Resolution (Rs) Adjust_Modifier->Evaluation2 Evaluation2->Good_Rs Yes Change_Alcohol Troubleshoot 2: Change Alcohol Modifier Replace Ethanol with Isopropanol (IPA) Evaluation2->Change_Alcohol No Evaluation3 Evaluate Resolution (Rs) Change_Alcohol->Evaluation3 Evaluation3->Good_Rs Yes Change_Additive Troubleshoot 3: Change Basic Additive Replace DEA with TEA or Butylamine Evaluation3->Change_Additive No Evaluation4 Evaluate Resolution (Rs) Change_Additive->Evaluation4 Evaluation4->Good_Rs Yes New_CSP Troubleshoot 4: Screen a Different CSP e.g., Amylose-based CSP Evaluation4->New_CSP No

Caption: Workflow for mobile phase optimization.

Experimental Protocol: Step-by-Step Guide

1. Initial Screening

This protocol is based on successful separations of structurally similar 1-aryl-propan-2-amines.[2]

  • Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm or 254 nm

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of approximately 1 mg/mL.

Rationale:

  • n-Hexane/Ethanol: A common normal-phase solvent system for polysaccharide CSPs. The alcohol acts as the polar modifier, influencing the interaction between the analyte and the CSP.

  • 0.1% DEA: A basic additive to suppress the undesirable interactions with residual silanols on the stationary phase, leading to improved peak shape.[5][6]

2. Optimization

If the initial screening yields partial separation, systematically adjust the mobile phase composition:

  • Vary the Modifier Ratio: Adjust the ethanol percentage in 5% increments (e.g., to 95:5 or 85:15). A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.[1]

  • Adjust Additive Concentration: Modify the DEA concentration between 0.05% and 0.2%. The optimal concentration will effectively mask silanol interactions without competing excessively with the analyte for the chiral recognition sites.

Troubleshooting Guide

Symptom Potential Cause Recommended Action & Rationale
No Separation / Poor Resolution (Rs < 1.5) 1. Inappropriate mobile phase composition.2. Unsuitable chiral stationary phase.1. Adjust Mobile Phase: Systematically vary the alcohol modifier (ethanol or isopropanol) percentage. A lower percentage often enhances selectivity.[1] 2. Change Alcohol Modifier: Substitute ethanol with isopropanol (IPA). The difference in polarity and steric hindrance of the alcohol can significantly alter the chiral recognition. 3. Change Basic Additive: Try triethylamine (TEA) or butylamine as an alternative to DEA. The size and basicity of the additive can influence its effectiveness in masking silanols.[5] 4. Screen a Different CSP: If optimization of the mobile phase on the initial column is unsuccessful, screen an alternative CSP, such as one with an amylose backbone (e.g., Chiralpak® AD-H).
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.1. Optimize Additive Concentration: Increase the concentration of the basic additive (e.g., DEA from 0.1% to 0.2%) to more effectively block active silanol sites.[5][6] 2. Reduce Sample Concentration: Dilute the sample and reinject. High concentrations can saturate the stationary phase, leading to asymmetric peaks.
Drifting Retention Times Insufficient column equilibration.Equilibrate Longer: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration. For mobile phases with additives, a longer equilibration time (at least 20-30 column volumes) is often necessary.
Irreproducible Results 1. "Memory effect" from previous analyses.2. Mobile phase instability.1. Column Dedication/Cleaning: Dedicate a column for this specific analysis or implement a rigorous column flushing and regeneration protocol between different methods. 2. Fresh Mobile Phase: Prepare the mobile phase fresh daily, as the concentration of volatile additives like DEA can change over time due to evaporation.

Advanced Troubleshooting: Temperature and Flow Rate

If the above mobile phase optimizations do not yield the desired separation, consider adjusting the following parameters:

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1] Lowering the temperature (e.g., to 15°C) often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to enhanced resolution. Conversely, in some cases, increasing the temperature can improve efficiency and unexpectedly improve separation.

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analyte on the column, allowing for more interactions with the CSP and potentially improving resolution.[1]

Conclusion

The chiral separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine is a challenging but achievable task. A systematic approach to mobile phase optimization, beginning with a well-chosen chiral stationary phase and a suitable mobile phase containing a basic additive, is key to success. This guide provides a robust framework for your method development and troubleshooting efforts. Remember that chiral separations are often highly specific, and empirical testing is a crucial part of the process.

References

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Welch, C. J., et al. (2009). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1216(10), 1761-1773. Retrieved from [Link]

  • Pirkle, W. H., & Welch, C. J. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S. Patent and Trademark Office.
  • Ilisz, I., et al. (2012). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 165-187. Retrieved from [Link]

  • Haddadian, F., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(13), 1436-1443. Retrieved from [Link]

  • Rodríguez-Mata, M., et al. (2014). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Tetrahedron: Asymmetry, 25(1), 84-91. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6245. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 32-41. Retrieved from [Link]

  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1248, 143-149. Retrieved from [Link]

  • Layton, S. E. (2000). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals (Master's thesis, University of North Carolina Wilmington). Retrieved from [Link]

  • VTechWorks. (n.d.). Chiral Separations Introduction. Retrieved from [Link]

  • Adhikari, S., et al. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Yakhak Hoeji, 63(6), 421-429. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Adhikari, S., et al. (2017). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 38(2), 211-218. Retrieved from [Link]

Sources

minimizing impurities in the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for minimizing impurities. Our focus is on providing a deep, mechanistic understanding to empower you to optimize your synthetic protocols for the highest purity and yield.

Section 1: The Synthetic Landscape: Primary Route and Common Impurities

This section outlines the most common synthetic approach to 2-Methyl-1-(2-methylphenyl)propan-1-amine and the primary impurities that can arise. Understanding the origin of these impurities is the first step toward effective control.

Q1: What is the most direct and common synthetic route to 2-Methyl-1-(2-methylphenyl)propan-1-amine?

The most prevalent and efficient method for synthesizing 2-Methyl-1-(2-methylphenyl)propan-1-amine is through the reductive amination of its corresponding ketone precursor, 2-Methyl-1-(2-methylphenyl)propan-1-one[1][2][3], with an ammonia source. This reaction is a cornerstone of amine synthesis due to its versatility and efficiency.[4]

The process generally involves two key mechanistic steps:

  • Imine Formation: The ketone reacts with ammonia (or an ammonia equivalent like ammonium acetate) under mildly acidic conditions to form an intermediate imine.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a hydride-based reducing agent to yield the target primary amine.[5]

Synthesis Pathway Ketone 2-Methyl-1-(2-methylphenyl)propan-1-one Imine Intermediate Imine Ketone->Imine Imine Formation (Mildly Acidic) Amine 2-Methyl-1-(2-methylphenyl)propan-1-amine (Target Product) Imine->Amine Reduction Ammonia + NH₃ (Ammonia Source) Reducer + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for the reductive amination synthesis.

Q2: What are the most common process-related impurities I should expect, and where do they come from?

Impurity profiling is critical for any high-stakes synthesis. In this reductive amination, impurities primarily arise from three sources: unreacted starting materials, side-reactions of the carbonyl group, and subsequent reactions of the desired product.

Impurity Formation cluster_start Reactants cluster_product Reaction Products Ketone 2-Methyl-1-(2-methylphenyl)propan-1-one Target Target Primary Amine Ketone->Target Desired Pathway (Imine Formation -> Reduction) Impurity1 Alcohol Byproduct Ketone->Impurity1 Direct Reduction of Ketone Impurity3 Unreacted Ketone Ketone->Impurity3 Incomplete Reaction Ammonia Ammonia (NH₃) Impurity2 Secondary Amine Dimer Target->Impurity2 Reaction with more Ketone

Caption: Origins of the primary impurities in the synthesis.

Below is a summary of the key impurities to monitor:

Impurity NameStructureSource of Formation
Unreacted Starting Material 2-Methyl-1-(2-methylphenyl)propan-1-oneIncomplete reaction conversion.
Alcohol Byproduct 2-Methyl-1-(2-methylphenyl)propan-1-olDirect reduction of the starting ketone by the hydride reagent. This is common with non-selective reducing agents.[6]
Secondary Amine Dimer N-(1-(2-methylphenyl)-2-methylpropyl)-2-methyl-1-(2-methylphenyl)propan-1-amineThe desired primary amine product acts as a nucleophile, reacting with another molecule of the starting ketone to form a new imine, which is subsequently reduced.[7][8]
Catalyst/Reagent Residues Heavy metals (e.g., Pd, Ni), inorganic saltsCarry-over from the synthesis or catalyst used in the reduction step.[9][10]
Residual Solvents e.g., Toluene, THF, DichloromethaneIncomplete removal during work-up and purification steps.[10]

Section 2: Troubleshooting and Strategic Process Control

Effective impurity control requires a proactive approach based on a sound understanding of reaction kinetics and reagent selectivity. This section provides targeted solutions to common problems.

Q3: My analysis shows a significant amount of the alcohol byproduct. How can I prevent the reduction of my starting ketone?

This is a classic selectivity problem. The root cause is a reducing agent that is too reactive and does not sufficiently differentiate between the C=O bond of the ketone and the C=N bond of the imine intermediate.[6][11]

The Solution: Choose a More Selective Reducing Agent.

The choice of hydride reagent is the most critical factor. While sodium borohydride (NaBH₄) is a powerful reductant, it readily reduces aldehydes and ketones.[6] To minimize alcohol formation, you must either (A) perform a stepwise reaction where the imine is fully formed before adding NaBH₄[12], or (B) use a more selective ("hindered" or "less reactive") reagent from the outset.

Comparison of Common Reducing Agents:

Reducing AgentAbbreviationProsConsOptimal Use Case
Sodium Borohydride NaBH₄Inexpensive, powerful.Low selectivity; readily reduces ketones/aldehydes.[6] Requires careful, often stepwise, addition.Budget-constrained syntheses where a two-step, one-pot process (imine formation first) is acceptable.
Sodium Cyanoborohydride NaBH₃CNHighly selective for imines over ketones at controlled pH (4-5).[5][11] Ideal for one-pot reactions.Highly toxic ; can liberate HCN gas, especially under acidic conditions.[4][6]When high selectivity is needed and appropriate safety measures for handling cyanides are in place.
Sodium Triacetoxyborohydride NaBH(OAc)₃ (STAB)Excellent selectivity ; mild, non-toxic byproducts. Reduces iminium ions much faster than ketones.[6][12] The reagent of choice for most modern reductive aminations.More expensive than NaBH₄.The recommended starting point for a high-purity, one-pot synthesis to minimize both alcohol byproducts and over-alkylation.[6]

Senior Scientist Recommendation: Begin your optimization with Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its superior selectivity often eliminates the need for complex procedural controls, providing a cleaner reaction profile from the start.

Q4: The secondary amine dimer is my most persistent impurity. How can I suppress its formation?

The formation of the secondary amine dimer is a concentration-dependent, competitive reaction. Your newly formed primary amine product is competing with the ammonia you added to react with the remaining ketone starting material.

The Solution: Shift the Equilibrium with Stoichiometry and Reaction Order.

  • Use a Large Excess of the Ammonia Source: The most effective way to minimize the dimer is to ensure the concentration of ammonia is significantly higher than the concentration of the primary amine product at all times. This statistically favors the reaction of the ketone with ammonia over the reaction with the product. Using a 5- to 10-fold molar excess of an ammonia source (e.g., ammonium acetate, which also acts as a pH buffer) is a common and effective strategy.[7]

  • Control the Rate of Reaction: If using a less selective reducing agent like NaBH₄, adopt a stepwise procedure. First, allow the ketone and the excess ammonia source to react and form the primary imine. Only after sufficient time has passed for this equilibrium to be established should you add the reducing agent. This ensures that the concentration of the primary amine is low when the reduction begins.[12][13]

Section 3: High-Purity Protocol and Analytical Methods

This section provides a validated starting protocol and guidance on how to analyze your results effectively.

Recommended Protocol for High-Purity Synthesis

This protocol is designed to minimize the formation of both the alcohol byproduct and the secondary amine dimer by leveraging a selective reducing agent and optimized stoichiometry.

Materials:

  • 2-Methyl-1-(2-methylphenyl)propan-1-one (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (10 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-Methyl-1-(2-methylphenyl)propan-1-one (1.0 equiv) and ammonium acetate (10 equiv).

  • Dissolution: Add anhydrous DCM to the flask (concentration of ~0.2 M with respect to the ketone). Stir the suspension at room temperature for 30-60 minutes. The mixture will likely remain a slurry.

  • Reduction: In a single portion, add Sodium Triacetoxyborohydride (1.5 equiv) to the stirring suspension. Note: Some mild gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting ketone by an appropriate method (e.g., TLC or LC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up (Quench): Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh DCM.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization to achieve high purity.

Q5: How can I accurately identify and quantify the impurities in my final product?

A multi-technique approach is essential for robust impurity profiling. No single method can provide all the necessary information.[14]

Recommended Analytical Workflow:

Analytical TechniquePurposeInformation Gained
HPLC-UV/DAD Primary Quantification: To determine the purity of the main component and the percentage of UV-active impurities.Purity assay (e.g., % area), relative retention times of impurities.[15]
LC-MS Identification: To identify known and unknown impurities by their mass-to-charge ratio.Molecular weight confirmation of the target product and key impurities (alcohol, dimer). Essential for troubleshooting.[10][16]
GC-FID/MS Residual Solvents & Volatiles: To quantify residual solvents and detect any volatile organic impurities.Identification and quantification of solvents like DCM, THF, etc.[10][15]
¹H NMR Spectroscopy Structural Confirmation: To confirm the structure of the final product and, if isolated, the structure of unknown impurities.Provides definitive structural information and can be used for quantitative analysis (qNMR) with an internal standard.[16]
ICP-MS Elemental Impurities: To detect and quantify trace metal impurities, especially if a metal catalyst was used.Measures heavy metal content (e.g., Pd, Ni, Fe) to ensure compliance with regulatory standards like ICH Q3D.[9][15]

References

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (CN105085278A). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Journal of Organic and Pharmaceutical Chemistry Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination? Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (Sourced via Organic Chemistry Portal)
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • Stenutz. (n.d.). 2-methyl-1-phenyl-1-propanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of volatile amines in DMA. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Yield of 2-Methyl-1-(2-methylphenyl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine. Recognizing the nuances and challenges inherent in this synthesis, we have structured this document as a dynamic troubleshooting and FAQ resource. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to diagnose issues and strategically optimize your yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each entry details the issue, explores the underlying chemical principles causing it, and provides actionable solutions.

Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix this?

Low yield is a multifaceted problem that can originate from the precursor synthesis or the final amination step. A systematic approach is crucial for diagnosis.

The primary precursor, 2-methyl-1-(o-tolyl)propan-1-one, must be of high purity. Issues in its synthesis will cascade, suppressing the final yield. The most common route to this ketone is a Grignard reaction between an o-tolyl magnesium halide and an isobutyryl electrophile (e.g., isobutyronitrile or isobutyryl chloride).

Troubleshooting Steps:

  • Grignard Reagent Formation: The formation of o-tolylmagnesium bromide is critical. Ensure strictly anhydrous conditions, as Grignard reagents react readily with water.[1][2] The magnesium turnings should be activated, typically with a small crystal of iodine or 1,2-dibromoethane, to initiate the reaction.

  • Side Reactions: A common side reaction is the formation of biphenyl (in this case, 2,2'-bitoluene) through radical coupling.[1] This can be minimized by slow addition of the o-bromotoluene to the magnesium suspension to maintain a low concentration of the aryl halide.

  • Electrophile Reactivity: When using isobutyronitrile, the reaction forms an imine magnesium salt intermediate which must be hydrolyzed under acidic conditions to yield the ketone.[3] Ensure the hydrolysis step is complete. Using a more reactive electrophile like isobutyryl chloride can sometimes improve yields but may also increase side reactions if the temperature is not controlled.

Reductive amination is a robust method but requires careful control of reaction conditions to favor the formation and subsequent reduction of the imine intermediate.[4]

Troubleshooting Steps:

  • pH Control: Imine formation is acid-catalyzed but the amine nucleophile is deactivated at very low pH. The optimal pH is typically between 4 and 6. Use of a buffer or a mild acid catalyst like p-toluenesulfonic acid can be beneficial.[5]

  • Water Removal: The formation of the imine from the ketone and ammonia/amine is a condensation reaction that produces water. This equilibrium can be driven towards the product by removing water, either with a Dean-Stark apparatus or by including a dehydrating agent like molecular sieves.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is less reactive than NaBH₄ and selectively reduces imines at the slightly acidic pH required for their formation.[6][7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for one-pot reductive aminations and does not require strict pH control.[6]

    • Catalytic Hydrogenation: Using H₂ with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is a clean and effective method, often leading to high yields. However, it requires specialized hydrogenation equipment.[8]

G start Low Yield Observed check_ketone Analyze Purity of Ketone Precursor (GC-MS, NMR) start->check_ketone ketone_ok Purity >95%? check_ketone->ketone_ok troubleshoot_ketone Troubleshoot Ketone Synthesis: - Anhydrous Conditions? - Mg Activation? - Slow Addition? ketone_ok->troubleshoot_ketone No check_amination Review Reductive Amination Step ketone_ok->check_amination Yes troubleshoot_ketone->check_ketone Re-synthesize pH_control Is pH controlled (4-6)? check_amination->pH_control water_removal Is water being removed? pH_control->water_removal Yes fix_ph Implement Buffer or Mild Acid Catalyst pH_control->fix_ph No reductant_choice Is reducing agent appropriate? water_removal->reductant_choice Yes fix_water Add Molecular Sieves or Use Dean-Stark Trap water_removal->fix_water No fix_reductant Consider NaBH(OAc)₃ or Catalytic Hydrogenation reductant_choice->fix_reductant No success Yield Improved reductant_choice->success Yes fix_ph->check_amination Re-run fix_water->check_amination Re-run fix_reductant->check_amination Re-run

Caption: Two-Stage Synthesis Workflow Diagram.

References
  • Grokipedia. Leuckart reaction. 9

  • Wikipedia. Leuckart reaction.

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023).

  • Scientific Research Publishing. Preparation of Aliphatic Amines by the Leuckart Reaction.

  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.

  • University of Evansville. Grignard Synthesis of Triphenylmethanol.

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

  • MySkinRecipes. 2-Methyl-1-(o-tolyl)propan-1-aminehydrochloride.

  • Wikipedia. Reductive amination.

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017).

  • Study.com. How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?

  • Sigma-Aldrich. Synthesis of 2-methyl-1-propanamine from 2-propanol.

  • ResearchGate. Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. (2020).

  • PrepChem.com. Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone.

  • Journal of Chemical Education. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2015).

  • Chemistry LibreTexts. Reductive Amination. (2023).

  • Pharmaffiliates. 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride.

  • Simson Pharma Limited. 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one.

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011).

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. (2022).

  • Chegg. Show how 2-methyl-1-propanamine can be synthesized from 2-propanol. (2017).

  • Filo. The Grignard reaction between 2-methylpropanenitrile and methylmagnesium...

  • Scribd. Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'.

  • Google Patents. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

  • Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amine...

  • Scribd. Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives.

  • Sigma-Aldrich. (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride.

  • BLDpharm. 2-Methyl-1-(o-tolyl)propan-1-one.

  • PubChem. 2-Methyl-1-phenylpropan-1-amine.

  • ChemicalBook. 2-Amino-2-methyl-1-propanol synthesis.

  • ChemicalBook. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works. (2019).

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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-1-(2-methylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of this and structurally similar basic compounds. Here, we will delve into the root causes of this common chromatographic problem and provide a systematic, field-proven approach to achieving sharp, symmetrical peaks for reliable quantification.

Understanding the Culprit: The Challenge of Analyzing Basic Amines

Peak tailing is a frequent obstacle in the reversed-phase HPLC of basic compounds like 2-Methyl-1-(2-methylphenyl)propan-1-amine. The primary cause is rooted in secondary interactions between the analyte and the stationary phase.[1]

The most common stationary phases in reversed-phase HPLC are silica-based. The surface of silica contains acidic silanol groups (Si-OH).[3] At mobile phase pH values above approximately 3, these silanol groups can deprotonate to form negatively charged silanates (Si-O⁻).[4]

The basic amine analyte, in a mobile phase with a pH below its pKa, will be protonated and carry a positive charge. This positively charged analyte can then interact electrostatically with the negatively charged silanol groups on the stationary phase surface. This strong, secondary ionic interaction, in addition to the primary hydrophobic interaction, leads to a mixed-mode retention mechanism, which is a major cause of peak tailing.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. It is problematic because it can obscure the detection of small impurities eluting on the tail of a larger peak, and it complicates peak integration, leading to inaccurate and imprecise quantification.[1]

Q2: I'm observing peak tailing for 2-Methyl-1-(2-methylphenyl)propan-1-amine. What is the most likely cause?

A2: The most probable cause is the interaction between the protonated amine group of your analyte and ionized residual silanol groups on the silica-based stationary phase of your HPLC column.[1][5] This is a common issue for basic compounds.

Q3: How can I quickly determine if the peak tailing is a chemical issue (like silanol interactions) or a physical problem with my HPLC system?

A3: Inject a neutral, non-polar compound that is known to give a good peak shape on your system. If the neutral compound also shows peak tailing, the issue is likely physical (e.g., a column void, excessive extra-column volume, or a blocked frit).[3] If the neutral compound's peak is symmetrical while your amine analyte's peak tails, the problem is chemical in nature.[3]

Q4: What is the ideal mobile phase pH for analyzing 2-Methyl-1-(2-methylphenyl)propan-1-amine?

A4: To minimize silanol interactions, it is generally recommended to work at a low mobile phase pH, typically between 2 and 4.[6] At this pH, the silanol groups are fully protonated (neutral), thus preventing the ionic interaction with the protonated amine. A good starting point is a mobile phase pH of around 3.

Q5: Will changing the organic modifier in my mobile phase help?

A5: Yes, it can. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they have different properties that can influence selectivity and peak shape.[7] Methanol is a protic solvent and can engage in hydrogen bonding with residual silanol groups, potentially masking them from interacting with the analyte. It is worth evaluating both solvents during method development.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This guide provides a step-by-step workflow to diagnose and resolve peak tailing for 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Step 1: Mobile Phase pH Optimization

The most impactful and often simplest solution is to adjust the mobile phase pH.

Experimental Protocol: pH Adjustment

  • Baseline Analysis: Perform an injection using your current method and document the chromatogram, paying close attention to the peak asymmetry.

  • Prepare Low pH Mobile Phase: Create a new aqueous portion of your mobile phase with a pH of approximately 3.0. This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA). A concentration of 0.1% (v/v) is a common starting point.

  • Column Equilibration: Thoroughly equilibrate your column with the new low-pH mobile phase. This typically requires flushing with at least 10-20 column volumes.

  • Re-analysis: Inject your sample again and compare the peak shape to your baseline. A significant improvement in peak symmetry strongly indicates that silanol interactions were the primary cause of tailing.

Mobile Phase pHExpected Outcome on Peak ShapeRationale
pH < 4 Improved Symmetry Silanol groups are protonated and neutral, minimizing ionic interactions with the protonated amine.[6]
pH 4 - 7 Potential for Tailing A mixed population of ionized and non-ionized silanols exists, leading to secondary interactions.
pH > 8 Improved Symmetry (with appropriate column) The amine is in its neutral form, and silanols are ionized. This can yield good peak shape on specialized high-pH stable columns.
Step 2: Column Selection and Care

If pH optimization alone is insufficient, your choice of HPLC column is the next critical factor.

Modern, high-purity silica columns are designed to minimize peak tailing for basic compounds. Look for columns that are "base-deactivated" or "end-capped". End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interaction with analytes.[3]

Recommended Column Chemistries:

Column TypeMechanism for Reduced Tailing
High-Purity, End-capped Silica (Type B) Fewer acidic silanol groups and metal impurities, with residual silanols shielded by end-capping.
Embedded Polar Group (e.g., Amide, Carbamate) A polar group is embedded in the alkyl chain, which helps to shield the residual silanols and can provide alternative selectivity.
Hybrid Organic/Inorganic Silica These columns have a wider usable pH range and often exhibit reduced silanol activity.

Column Health:

Aged or contaminated columns can also lead to peak tailing. If you suspect your column is the issue, try the following:

  • Column Wash: Follow the manufacturer's instructions for a thorough column wash. This often involves flushing with a series of solvents of decreasing polarity.

  • Replace the Column: If washing does not restore performance, the column may be irreversibly damaged, and replacement is necessary.

Step 3: Mobile Phase Additives

The addition of a "competing base" to the mobile phase can sometimes improve the peak shape of basic analytes.

Mechanism of Action:

A small, basic additive, such as triethylamine (TEA), is added to the mobile phase. The idea is that the TEA will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.

Experimental Protocol: Using a Competing Base

  • Prepare your mobile phase as usual.

  • Add a small concentration of triethylamine, typically in the range of 0.1-0.5% (v/v).

  • Equilibrate the column and inject your sample.

Caution: While effective, the use of amine additives can sometimes lead to shorter column lifetimes and may suppress ionization if using mass spectrometry (MS) detection.

Step 4: Method Parameter Optimization

Fine-tuning other chromatographic parameters can also contribute to better peak shape.

  • Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.

  • Flow Rate: While less common for improving tailing, optimizing the flow rate for maximum efficiency can have a minor positive effect on peak shape.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression of troubleshooting steps for peak tailing of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

TroubleshootingWorkflow start Peak Tailing Observed for 2-Methyl-1-(2-methylphenyl)propan-1-amine check_physical Q: Does a neutral compound also tail? start->check_physical physical_issue A: Yes -> Physical Issue (Column void, dead volume, etc.) check_physical->physical_issue Yes chemical_issue A: No -> Chemical Issue (Silanol Interactions) check_physical->chemical_issue No end_physical Troubleshoot HPLC System physical_issue->end_physical step1 Step 1: Mobile Phase pH Optimization (Target pH 2.5-3.5) chemical_issue->step1 check_step1 Symmetrical Peak? step1->check_step1 step2 Step 2: Column Selection (Base-deactivated, end-capped column) check_step1->step2 No end_success Problem Resolved: Symmetrical Peak Achieved check_step1->end_success Yes check_step2 Symmetrical Peak? step2->check_step2 step3 Step 3: Mobile Phase Additives (e.g., 0.1% Triethylamine) check_step2->step3 No check_step2->end_success Yes check_step3 Symmetrical Peak? step3->check_step3 step4 Step 4: Method Parameter Optimization (Temperature, Sample Load) check_step3->step4 No check_step3->end_success Yes step4->end_success

Caption: A logical workflow for troubleshooting peak tailing.

The Mechanism of Silanol Interaction

SilanolInteraction cluster_column Silica Stationary Phase (pH > 3) cluster_mobile_phase Mobile Phase (pH < pKa) Si-O- Si-O⁻ Si-OH Si-OH Analyte Analyte-NH3⁺ (Protonated Amine) Analyte->Si-O- Strong Ionic Interaction (Causes Peak Tailing)

Caption: Interaction of protonated amine with deprotonated silanol.

By systematically applying these troubleshooting steps, you can effectively mitigate peak tailing and achieve robust and reliable HPLC analysis of 2-Methyl-1-(2-methylphenyl)propan-1-amine and other challenging basic compounds.

References

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • LCGC International. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

  • PeerJ. (2017, August 24). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Eka Nobel. (n.d.). RP-Chromatography at elevated pH. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. [Link]

  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry. [Link]

  • Rowan Scientific. (2025, October 16). How to Predict pKa. [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]

  • PubChem. (n.d.). (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1-(2-methylphenyl)propan-1-amine is a crucial chiral amine building block in medicinal chemistry. Its structure is a key side chain in the development of advanced therapeutics, notably as a component of long-acting β2-adrenergic receptor agonists (LABAs) used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in pharmaceutical and process chemistry.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing 2-Methyl-1-(2-methylphenyl)propan-1-amine. We will dissect each route, explaining the underlying chemical principles, providing detailed experimental protocols, and evaluating them based on critical performance metrics such as overall yield, operational simplicity, safety, and scalability.

Overview of Synthetic Strategies

The synthesis of the target amine primarily revolves around two core transformations: the formation of the carbon skeleton and the introduction of the amine functionality. The main strategies that have been explored include:

  • Reductive Amination: A convergent approach that forms the target amine in the final step by reacting the corresponding ketone precursor, 2-Methyl-1-(2-methylphenyl)propan-1-one, with an ammonia source in the presence of a reducing agent.

  • Multi-step Synthesis via Ritter Reaction: A linear sequence starting from 2-methylbenzaldehyde, which builds the carbon backbone and introduces the nitrogen atom through a nitrile-based reaction.

  • Multi-step Synthesis via Curtius Rearrangement: An improved linear sequence that constructs a carboxylic acid intermediate, which is then converted to the amine via a molecular rearrangement, offering higher yields and avoiding highly toxic reagents.

Route A: Reductive Amination of a Ketone Precursor

This is one of the most common and direct methods for amine synthesis.[2][3] The strategy relies on the initial synthesis of the ketone, 2-Methyl-1-(2-methylphenyl)propan-1-one, followed by its conversion to the amine.

Principle and Rationale

Reductive amination involves the condensation of a carbonyl group (ketone) with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.[4] The choice of reducing agent is critical to the success of this one-pot reaction. Mild reducing agents that selectively reduce the protonated imine intermediate over the starting ketone are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness and selectivity.[5][6][7] Catalytic hydrogenation over catalysts like Raney Nickel or Palladium on carbon is another powerful method, often favored in industrial settings.[2][8]

cluster_0 Synthesis of Ketone Precursor cluster_1 Reductive Amination o-xylene o-Xylene ketone 2-Methyl-1-(2-methylphenyl) propan-1-one o-xylene->ketone isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->ketone amine 2-Methyl-1-(2-methylphenyl) propan-1-amine ketone->amine AlCl3 AlCl₃ (Friedel-Crafts Acylation) AlCl3->ketone ammonia Ammonia Source (e.g., NH₄OAc) ammonia->amine reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->amine

Caption: Workflow for Route A: Reductive Amination.

Experimental Protocols

Part 1: Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one (CAS: 2040-21-3)

  • Method: Friedel-Crafts Acylation

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add isobutyryl chloride (1.1 eq.) dropwise.

    • Stir the mixture for 15 minutes, then add o-xylene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield the target ketone.

Part 2: Reductive Amination

  • Method: Using Sodium Triacetoxyborohydride (STAB) [5][7]

    • To a solution of 2-Methyl-1-(2-methylphenyl)propan-1-one (1.0 eq.) in 1,2-dichloroethane (DCE), add ammonium acetate (NH₄OAc, 5-10 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 20 minutes.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCE or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via column chromatography or by forming the hydrochloride salt to yield the desired amine.[9]

Route B: Multi-step Synthesis via Ritter Reaction

This synthetic route was reported in a 2013 study and begins with a more readily available starting material, 2-methylbenzaldehyde.[1] However, it suffers from a low overall yield, making it less attractive for large-scale production.

Principle and Rationale

This linear sequence involves three key steps:

  • Wittig Reaction: 2-methylbenzaldehyde is reacted with a phosphorus ylide to form an alkene, extending the carbon chain.

  • Ritter Reaction: The alkene is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid. This forms a stable carbocation which is trapped by the nitrile, and subsequent hydrolysis of the intermediate nitrilium ion gives an N-alkyl amide.

  • Hydrolysis: The resulting amide is hydrolyzed under harsh conditions (strong acid or base at high temperature) to yield the final primary amine.

The main drawback of this route is the Ritter reaction step, which was reported with a yield of only 30%.[1]

aldehyde 2-Methylbenzaldehyde wittig Wittig Reaction aldehyde->wittig alkene Alkene Intermediate wittig->alkene ritter Ritter Reaction (Low Yield) alkene->ritter amide N-Substituted Amide ritter->amide hydrolysis Hydrolysis amide->hydrolysis amine 2-Methyl-1-(2-methylphenyl) propan-1-amine hydrolysis->amine

Caption: Workflow for Route B, highlighting the low-yield Ritter step.

Experimental Protocol (Illustrative)
  • Wittig Reaction: A solution of isopropyltriphenylphosphonium bromide (1.1 eq.) in dry THF is treated with a strong base (e.g., n-BuLi) at -78 °C to generate the ylide. A solution of 2-methylbenzaldehyde (1.0 eq.) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. Work-up involves quenching with water, extraction, and purification to yield the alkene.

  • Ritter Reaction: The alkene intermediate (1.0 eq.) is dissolved in acetonitrile and cooled to 0 °C. Concentrated sulfuric acid (2.0 eq.) is added slowly. The mixture is stirred at room temperature for several hours. The reaction is then carefully poured onto ice and neutralized with a strong base (e.g., NaOH) before extraction with an organic solvent to isolate the N-substituted amide.

  • Amide Hydrolysis: The amide is refluxed in a solution of concentrated hydrochloric acid or sodium hydroxide for 24-48 hours. After cooling, the solution is neutralized and extracted to isolate the crude amine, which is then purified.

Route C: Multi-step Synthesis via Curtius Rearrangement

A more recently developed patent describes a novel four-step synthesis that significantly improves upon the Ritter reaction route, achieving an overall yield approaching 50%.[1] This method avoids highly toxic cyanide reagents and harsh hydrolysis conditions.

Principle and Rationale

This elegant sequence proceeds as follows:

  • Alkylation: A substituted benzyl halide (e.g., 2-methylbenzyl bromide) is used to alkylate isobutyronitrile under basic conditions, forming 2-methyl-1-(2-methylphenyl)propanenitrile.

  • Hydrolysis: The nitrile is hydrolyzed to the corresponding carboxylic acid, 2-methyl-1-(2-methylphenyl)propanoic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which rearranges upon heating to an isocyanate. This reactive intermediate is trapped with an alcohol (e.g., benzyl alcohol) to form a stable carbamate.

  • Deprotection: The carbamate protecting group is removed via catalytic hydrogenation to release the final primary amine.

halide 2-Methylbenzyl Halide alkylation Alkylation with Isobutyronitrile halide->alkylation nitrile Propanenitrile Intermediate alkylation->nitrile hydrolysis Hydrolysis nitrile->hydrolysis acid Propanoic Acid Intermediate hydrolysis->acid curtius Curtius Rearrangement (Carbamate Formation) acid->curtius carbamate Benzyl Carbamate curtius->carbamate deprotection Catalytic Hydrogenation (Deprotection) carbamate->deprotection amine 2-Methyl-1-(2-methylphenyl) propan-1-amine deprotection->amine

Caption: Workflow for the high-yield Route C via Curtius Rearrangement.

Experimental Protocol
  • Alkylation: To a solution of isobutyronitrile (1.2 eq.) in a suitable solvent like DMSO, add a strong base such as sodium hydride (NaH, 1.2 eq.) at room temperature. After stirring for 30 minutes, add 2-methylbenzyl bromide (1.0 eq.) and stir the mixture overnight. Quench with water, extract with ether, and purify to obtain the nitrile intermediate.

  • Nitrile Hydrolysis: Reflux the nitrile intermediate in a mixture of ethanol and aqueous sodium hydroxide (e.g., 6M) for 12-24 hours. Cool the reaction, acidify with HCl to precipitate the carboxylic acid, filter, wash with water, and dry.

  • Curtius Rearrangement/Carbamate Formation: To a solution of the carboxylic acid (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq.). Heat the mixture to ~80-90 °C for 2-3 hours. Add benzyl alcohol (3.0 eq.) and continue heating overnight. Cool, wash the reaction mixture with aqueous acid, base, and brine. Dry and concentrate to get the crude benzyl carbamate, which can be purified by chromatography.[1]

  • Deprotection: Dissolve the benzyl carbamate in methanol or ethanol and add a catalytic amount of 10% Palladium on Carbon (Pd/C). Hydrogenate the mixture in a Parr apparatus under H₂ pressure (e.g., 50 psi) at room temperature until the reaction is complete. Filter the catalyst through Celite, concentrate the filtrate, and purify to obtain the final amine.[1]

Comparative Analysis

FeatureRoute A: Reductive AminationRoute B: Ritter ReactionRoute C: Curtius Rearrangement
Overall Yield Good to Excellent (Typically >70% for amination step)Poor (~16% reported)[1]Very Good (~50% reported)[1]
Number of Steps 2 (Ketone synthesis + Amination)34
Key Reagents NaBH(OAc)₃, NH₄OAc, H₂/Pd-CWittig reagent, H₂SO₄, AcetonitrileNaH, DPPA, Benzyl Alcohol, H₂/Pd-C
Safety & Hazards NaBH(OAc)₃ is a mild irritant. Catalytic hydrogenation requires specialized pressure equipment.Use of strong acids (H₂SO₄) and potentially pyrophoric reagents (n-BuLi).DPPA is an azide and potentially explosive. NaH is highly flammable.
Scalability High. Reductive amination is a robust and widely used industrial process.Low. Poor yield and harsh conditions make it unsuitable for scale-up.Good. The steps are generally reliable and higher yielding, making it a viable option.
Starting Materials o-Xylene, Isobutyryl Chloride2-Methylbenzaldehyde2-Methylbenzyl Bromide, Isobutyronitrile

Conclusion

For the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine, a comparative analysis reveals clear advantages and disadvantages for each route.

  • Route B (Ritter Reaction) is academically interesting but impractical for preparative synthesis due to its exceptionally low overall yield.[1]

  • Route C (Curtius Rearrangement) represents a significant improvement, offering a reliable pathway with a good overall yield of nearly 50%.[1] It avoids the major pitfalls of the Ritter reaction and represents a strong candidate for producing moderate to large quantities of the target amine.

  • Route A (Reductive Amination) stands out as the most efficient and industrially viable strategy. While it requires the synthesis of a ketone precursor, the final amination step is typically high-yielding, convergent, and utilizes well-established, scalable chemistry.[3][4][10] The wide availability of different reducing agents allows for flexibility in process optimization.

For researchers and drug development professionals, Route A is the recommended pathway for its efficiency, robustness, and scalability. Route C serves as an excellent alternative, particularly if the ketone precursor is difficult to access or if a linear synthesis is preferred for strategic reasons.

References

Sources

A Comparative Guide to the Predicted Biological Activity of 2-Methyl-1-(2-methylphenyl)propan-1-amine and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Regioisomerism in Pharmacology

In the realm of medicinal chemistry and drug development, the precise spatial arrangement of atoms within a molecule is paramount. Regioisomers, compounds that share the same molecular formula but differ in the placement of substituents on a core scaffold, often exhibit remarkably divergent biological activities. This guide delves into a comparative analysis of 2-Methyl-1-(2-methylphenyl)propan-1-amine and its meta and para regioisomers. These molecules are structural analogs of amphetamine and are predicted to interact with monoamine transporters, key players in neurotransmission.

This document is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the potential pharmacological nuances of these compounds and offering detailed experimental protocols for their empirical evaluation.

Structural Overview and Predicted Physicochemical Properties

The core structure of the compounds is a phenethylamine scaffold with an alpha-methyl group (making it a phenylisopropylamine, analogous to amphetamine) and a methyl group on the phenyl ring. The key distinction lies in the position of this phenyl-methyl group: ortho (2-position), meta (3-position), or para (4-position).

G Chemical Structures of the Regioisomers ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para regioisomers.

The position of the methyl group is expected to influence the molecule's electronic and steric properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Table 1: Predicted Physicochemical Properties of 2-Methyl-1-(tolyl)propan-1-amine Regioisomers

Property2-Methyl-1-(2-methylphenyl)propan-1-amine (ortho)2-Methyl-1-(3-methylphenyl)propan-1-amine (meta)2-Methyl-1-(4-methylphenyl)propan-1-amine (para)Rationale for Predicted Differences
Predicted pKa ~10.2~10.2~10.2The basicity of the amine is primarily influenced by the alkyl substituents and is unlikely to be significantly altered by the remote phenyl-methyl group.
Predicted logP ~2.8~2.8~2.8As isomers, the octanol-water partition coefficient is predicted to be very similar, though minor differences may arise from subtle changes in molecular shape and polarity.
Key Differentiating Feature Steric Hindrance: The ortho-methyl group introduces significant steric bulk near the amine-bearing benzylic carbon.Intermediate Steric Profile: The meta-methyl group has a less direct steric impact on the pharmacophore compared to the ortho isomer.Minimal Steric Hindrance: The para-methyl group is positioned away from the pharmacophore, exerting primarily electronic effects.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The primary biological targets for phenethylamines are the monoamine transporters (MATs).[2] These compounds can act as either inhibitors of monoamine reuptake or as substrates that induce neurotransmitter release (efflux).[3] The potency and selectivity for DAT, SERT, and NET are critical determinants of their overall pharmacological profile.

The Influence of Phenyl Ring Substitution

For phenethylamines, substitutions on the phenyl ring can dramatically alter their activity at MATs. Generally, small, electron-donating groups like methyl can enhance affinity. However, the position of the substituent is crucial.

  • para-Substitution: In many substituted amphetamines, a para-substitution is well-tolerated and can even enhance potency at DAT and NET, while sometimes increasing affinity for SERT.[4] For instance, 4-methylamphetamine is a potent monoamine releaser.

  • meta-Substitution: The effects of meta-substitution are more variable. In some cases, it can lead to a decrease in dopaminergic activity compared to the para isomer.

  • ortho-Substitution: Ortho-substitution often introduces steric hindrance, which can significantly impact how the molecule binds to the transporter proteins. This steric clash may reduce the affinity for the transporters compared to the less hindered isomers.[1]

SAR_flowchart cluster_isomers Regioisomers cluster_effects Predicted Effects on Monoamine Transporters ortho Ortho-isomer (2-Methyl-1-(2-methylphenyl)propan-1-amine) ortho_effect Potentially Reduced Affinity (DAT, NET, SERT) due to steric hindrance ortho->ortho_effect Steric hindrance meta Meta-isomer (2-Methyl-1-(3-methylphenyl)propan-1-amine) meta_effect Intermediate Affinity/Selectivity Profile meta->meta_effect Balanced steric and electronic effects para Para-isomer (2-Methyl-1-(4-methylphenyl)propan-1-amine) para_effect Potentially Highest Affinity (especially at DAT/NET) para->para_effect Favorable electronic effects, minimal steric hindrance

Caption: Predicted Structure-Activity Relationship Flowchart.

Table 2: Predicted Comparative Biological Activity at Monoamine Transporters

Target2-Methyl-1-(2-methylphenyl)propan-1-amine (ortho)2-Methyl-1-(3-methylphenyl)propan-1-amine (meta)2-Methyl-1-(4-methylphenyl)propan-1-amine (para)
Dopamine Transporter (DAT) Predicted Lower PotencyPredicted Moderate PotencyPredicted Higher Potency
Norepinephrine Transporter (NET) Predicted Lower PotencyPredicted Moderate PotencyPredicted Higher Potency
Serotonin Transporter (SERT) Predicted Lower PotencyPredicted Moderate PotencyPredicted Moderate to High Potency

Note: This table represents a qualitative prediction based on established SAR principles for substituted phenethylamines. Experimental validation is required.

Experimental Protocols for Pharmacological Characterization

To empirically determine the biological activity of these regioisomers, a series of in vitro assays are necessary. The following protocols provide a standardized framework for this evaluation.

Radioligand Binding Assays for Monoamine Transporters

This assay determines the affinity of the test compounds for DAT, SERT, and NET by measuring their ability to displace a known radiolabeled ligand.

Principle: Competitive binding between the unlabeled test compound and a radiolabeled ligand for the transporter protein. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Kᵢ) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat striatum (for DAT), hippocampus (for SERT), or cerebral cortex (for NET) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in an appropriate assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.

    • For non-specific binding, add a high concentration of a known inhibitor (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assays

This functional assay measures the ability of the test compounds to inhibit the reuptake of neurotransmitters into synaptosomes.

Principle: Synaptosomes, isolated nerve terminals, retain functional monoamine transporters. The inhibition of the uptake of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) by the test compound is measured.

Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from the appropriate brain regions as described in the binding assay protocol.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate uptake by adding the radiolabeled monoamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.

    • Determine the IC₅₀ value for uptake inhibition by plotting the percentage of inhibition against the log concentration of the test compound.

Monoamine Release Assays

This assay determines if the test compounds act as substrates for the monoamine transporters, inducing neurotransmitter efflux.

Principle: Cells or synaptosomes are preloaded with a radiolabeled monoamine. The ability of the test compound to induce the release of the radiolabeled monoamine into the extracellular medium is then measured.

Step-by-Step Methodology:

  • Preloading:

    • Incubate synaptosomes or cells stably expressing the transporter of interest with a radiolabeled monoamine (e.g., [³H]dopamine) for 30 minutes at 37°C.

    • Wash the cells/synaptosomes multiple times with buffer to remove extracellular radiolabel.

  • Release Assay:

    • Resuspend the preloaded cells/synaptosomes in fresh buffer.

    • Add varying concentrations of the test compound and incubate for 10-30 minutes at 37°C.

    • Separate the extracellular medium (supernatant) from the cells/synaptosomes by centrifugation or filtration.

  • Quantification and Analysis:

    • Measure the radioactivity in the supernatant and in the cell/synaptosome pellet.

    • Calculate the percentage of total radioactivity released.

    • Determine the EC₅₀ value for release by plotting the percentage of release against the log concentration of the test compound.

experimental_workflow cluster_assays In Vitro Pharmacological Evaluation cluster_targets Target Transporters binding_assay Radioligand Binding Assay (Determine Affinity - Ki) dat DAT binding_assay->dat net NET binding_assay->net sert SERT binding_assay->sert uptake_assay Monoamine Uptake Inhibition Assay (Determine Functional Potency - IC50) uptake_assay->dat uptake_assay->net uptake_assay->sert release_assay Monoamine Release Assay (Determine Substrate Activity - EC50) release_assay->dat release_assay->net release_assay->sert

Caption: Experimental Workflow for Pharmacological Profiling.

Conclusion and Future Directions

The positional isomerism of the methyl group on the phenyl ring of 2-Methyl-1-(phenyl)propan-1-amine is predicted to have a significant impact on the biological activity of these compounds at monoamine transporters. Based on established SAR principles, the para-isomer is anticipated to exhibit the highest potency, particularly at DAT and NET, due to favorable electronic effects and minimal steric hindrance. The ortho-isomer is predicted to be the least potent due to steric clashes with the transporter binding pocket. The meta-isomer is expected to have an intermediate activity profile.

It is crucial to emphasize that these are predictions based on data from analogous compounds.[1] A comprehensive understanding of the pharmacology of these specific regioisomers can only be achieved through empirical testing using the detailed protocols provided in this guide. Such studies would not only elucidate the specific activity of these compounds but also contribute to a deeper understanding of the structure-activity relationships governing ligand-monoamine transporter interactions. This knowledge is invaluable for the rational design of novel therapeutics targeting the monoaminergic system for the treatment of various neuropsychiatric disorders.

References

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. Available at: [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Available at: [Link]

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  • Monoamine transporter substrate structure-activity relationships. ResearchGate. Available at: [Link]

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate. Available at: [Link]

  • 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine. American Elements. Available at: [Link]

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A Comprehensive Guide to the Validation of 2-Methyl-1-(2-methylphenyl)propan-1-amine as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Positional Isomer Reference Standards in Analytical Integrity

In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) and controlled substances are paramount. The challenge intensifies with the emergence of positional isomers, compounds that share the same molecular formula but differ in the substitution pattern on an aromatic ring. These subtle structural differences can lead to significant variations in pharmacological and toxicological profiles. Consequently, the availability of well-characterized reference standards for each isomer is not merely a matter of analytical convenience but a cornerstone of scientific rigor and regulatory compliance.

This guide provides an in-depth technical framework for the validation of 2-Methyl-1-(2-methylphenyl)propan-1-amine as a reference standard. As the ortho isomer of the more commonly encountered meta and para substituted methylamphetamines, its proper characterization is crucial for distinguishing it from its counterparts in complex matrices. We will objectively compare its analytical characteristics with those of its positional isomers and provide the experimental basis for its qualification as a reliable reference material.

The Isomeric Landscape: A Comparative Overview

The primary comparators for 2-Methyl-1-(2-methylphenyl)propan-1-amine are its meta and para isomers. While all three share the same mass, their chromatographic and spectroscopic properties exhibit subtle, yet critical, differences that allow for their differentiation. A robust reference standard must have its identity, purity, and stability unequivocally established.

CompoundStructureCommon Name(s)
2-Methyl-1-(2-methylphenyl)propan-1-amine 2-Methylamphetamine, ortho-Methylamphetamine
2-Methyl-1-(3-methylphenyl)propan-1-amine 3-Methylamphetamine, meta-Methylamphetamine
2-Methyl-1-(4-methylphenyl)propan-1-amine 4-Methylamphetamine, para-Methylamphetamine, 4-MA

I. Establishing Identity: A Multi-technique Approach

The first step in validating a reference standard is to confirm its chemical structure unequivocally. A combination of spectroscopic techniques is employed to ensure a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methyl-1-(2-methylphenyl)propan-1-amine, ¹H and ¹³C NMR are essential for confirming the ortho substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the phenyl ring, the methine proton, the methylene protons, and the isopropyl methyl protons. The coupling patterns and chemical shifts of the aromatic protons are particularly diagnostic of the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shifts of the aromatic carbons, especially the quaternary carbons, will differ significantly between the ortho, meta, and para isomers.

A study by Power et al. (2013) synthesized and characterized the 2-, 3-, and 4-methylamphetamine isomers, providing valuable comparative NMR data.[1]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the analysis of amphetamine-type substances. While the electron ionization (EI) mass spectra of positional isomers are often very similar, subtle differences in the relative abundances of fragment ions can be observed. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy.

Expected Fragmentation Pattern: The mass spectrum of 2-Methyl-1-(2-methylphenyl)propan-1-amine is expected to show a prominent fragment ion corresponding to the loss of the isopropyl group. Other characteristic fragments will arise from cleavages of the side chain and rearrangements of the aromatic ring. While the mass-to-charge ratios of the main fragments will be identical across the isomers, their relative intensities may vary, providing a basis for differentiation.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Methyl-1-(2-methylphenyl)propan-1-amine hydrochloride will exhibit characteristic absorptions for the N-H stretching of the amine salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The out-of-plane bending vibrations in the fingerprint region can be particularly useful for distinguishing between positional isomers.[1][2]

II. Assessment of Purity: A Quantitative Approach

A reference standard must be of the highest possible purity, with any impurities identified and quantified. Purity determination is typically achieved through a combination of chromatographic and other analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for assessing the purity of non-volatile compounds. A validated, stability-indicating HPLC method should be developed to separate the main compound from any potential impurities.

Experimental Protocol: HPLC Purity Determination

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve optimal separation.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 250 nm).

  • Sample Preparation: A stock solution of the reference material is prepared in a suitable solvent (e.g., mobile phase) at a known concentration.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep1 Weigh Reference Standard Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 HPLC Inject into HPLC Prep3->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition Detect->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Gas Chromatography (GC)

GC with a flame ionization detector (FID) is an excellent method for assessing the purity of volatile compounds and for detecting residual solvents.

Experimental Protocol: GC-FID Purity and Residual Solvent Analysis

  • Column: A nonpolar capillary column (e.g., DB-1 or equivalent) is suitable for general purity analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Sample Preparation: The sample is dissolved in a volatile solvent. For residual solvent analysis, a headspace GC technique may be employed.

  • Quantification: Purity is often determined by area percent, assuming all components have a similar response factor. For accurate quantification of specific impurities, a reference standard for that impurity is required.

Impurity Profiling

A crucial aspect of reference standard validation is the identification and characterization of impurities. These can include starting materials, by-products of the synthesis, and degradation products.

Common Potential Impurities in the Synthesis of Substituted Propanamines:

  • Unreacted Starting Materials: Such as the corresponding substituted benzaldehyde or nitropropene.

  • By-products from Reductive Amination: Including secondary amines and other condensation products.

  • Isomeric Impurities: Presence of meta or para isomers due to impurities in the starting materials.

Techniques such as GC-MS and LC-MS/MS are invaluable for the structural elucidation of unknown impurities.[4]

III. Stability Assessment

The stability of a reference standard under defined storage conditions is critical to ensure its integrity over time. Stability studies are conducted to establish a retest date or shelf life for the material.

Experimental Protocol: Stability Study

  • Storage Conditions: The reference material is stored under controlled conditions, typically including long-term (e.g., 25°C/60% RH or 5°C) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Intervals: The material is tested at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Methods: A stability-indicating method, typically HPLC, is used to monitor for any degradation of the main compound and the appearance of degradation products.

  • Acceptance Criteria: Pre-defined limits for the decrease in purity and the increase in total impurities.

Studies on the stability of amphetamine and its derivatives have shown them to be generally stable under appropriate storage conditions.[5][6]

Stability_Study Start Time 0 Analysis (Baseline) Storage Store at Defined Conditions (Long-term & Accelerated) Start->Storage T1 Time Point 1 Analysis Storage->T1 T2 Time Point 2 Analysis T1->T2 Tn Time Point 'n' Analysis T2->Tn Compare Compare to Baseline & Acceptance Criteria Tn->Compare Retest Establish Retest Date Compare->Retest

IV. Comparison with Positional Isomer Reference Standards

The ultimate validation of 2-Methyl-1-(2-methylphenyl)propan-1-amine as a reference standard lies in its ability to be reliably distinguished from its positional isomers using standard analytical techniques.

Analytical Technique2-Methyl-1-(2-methylphenyl)propan-1-amine (ortho)2-Methyl-1-(3-methylphenyl)propan-1-amine (meta)2-Methyl-1-(4-methylphenyl)propan-1-amine (para)
GC Retention Time Expected to be different from meta and para isomers due to slight differences in volatility and interaction with the stationary phase.Expected to be different from ortho and para isomers.A SWGDrug monograph reports a retention time of 4.017 min on a DB-1 MS column.[7]
¹H NMR (Aromatic Region) Complex multiplet due to the ortho substitution pattern.Distinct splitting patterns characteristic of meta substitution.Two distinct doublets characteristic of para substitution.[7]
FTIR (Fingerprint Region) Unique absorption bands related to the 1,2-disubstituted benzene ring.Characteristic absorption patterns for a 1,3-disubstituted benzene ring.Specific bands corresponding to a 1,4-disubstituted benzene ring.
HPLC Retention Time Will have a unique retention time on a validated reversed-phase method.Will have a unique retention time, separable from the other isomers.Will have a unique retention time, separable from the other isomers.

Conclusion

The validation of 2-Methyl-1-(2-methylphenyl)propan-1-amine as a reference standard is a rigorous, multi-faceted process that requires a comprehensive analytical data package. By systematically establishing its identity, purity, and stability, and by demonstrating its clear differentiation from its positional isomers, this compound can be qualified for its intended use in research, quality control, and forensic applications. The experimental protocols and comparative data presented in this guide provide a robust framework for laboratories to perform this validation, thereby ensuring the accuracy and reliability of their analytical results. The availability of well-characterized reference standards for all positional isomers is essential for maintaining the integrity of scientific data in the pharmaceutical and forensic sciences.

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A Comparative Analysis of SFC and HPLC for the Enantiomeric Separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient separation of enantiomers is a cornerstone of producing safe and effective therapeutics. The stereoisomers of a chiral molecule can possess markedly different pharmacological and toxicological profiles, making their separation and quantification a critical step in the pharmaceutical pipeline.[1] This guide provides an in-depth comparative analysis of two leading chromatographic techniques, Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), for the challenging chiral resolution of 2-Methyl-1-(2-methylphenyl)propan-1-amine, a primary amine of significant interest.

This document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind experimental choices, offering a comprehensive resource for informed decision-making in your laboratory.

The Foundational Principles: A Tale of Two Mobile Phases

At the heart of the comparison between SFC and HPLC lies the nature of the mobile phase used to transport the analyte through a chiral stationary phase (CSP).[2] The interaction between the enantiomers of 2-Methyl-1-(2-methylphenyl)propan-1-amine and the CSP leads to differential retention times, enabling their separation.[2]

High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique that employs a liquid mobile phase to carry the sample through the packed column.[3] For chiral separations of amines, normal-phase HPLC, utilizing non-polar solvents like hexane mixed with an alcohol modifier, is a common approach.[4] The separation is governed by the differential adsorption and desorption of the enantiomers on the chiral stationary phase.

Supercritical Fluid Chromatography (SFC) , on the other hand, utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[5][6] A supercritical fluid exists at a temperature and pressure above its critical point, endowing it with properties intermediate between a liquid and a gas.[6] This results in low viscosity and high diffusivity, which are highly advantageous for chromatography.[5][7] For separating polar compounds like amines, a polar organic solvent, such as methanol, is typically added as a modifier to the CO₂.

Head-to-Head: SFC vs. HPLC for Chiral Amine Separation

While both techniques are capable of achieving baseline separation of chiral amines, SFC often presents compelling advantages in terms of speed, efficiency, and environmental impact.[1] A study comparing the enantiomeric separation of 25 racemic primary amines on a cyclofructan-based CSP found that SFC provided the best overall peak symmetries. While normal-phase HPLC yielded the greatest resolutions, it was at the cost of longer analysis times.

Here, we present a comparative overview of the expected performance of SFC and HPLC for the separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Key Performance Metrics: A Comparative Table
FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Analysis Time Significantly shorter (typically 3-5 times faster)[8]Longer
Resolution (Rs) Good to excellent, often comparable to HPLCGood to excellent, can sometimes be higher in normal phase
Solvent Consumption Drastically reduced due to the use of CO₂[5][9]High, especially in normal phase with organic solvents
Peak Shape Generally sharper and more symmetrical for basic compoundsCan be prone to tailing for basic analytes without proper additives
Environmental Impact "Greener" due to reduced organic solvent waste[5][9]Higher environmental footprint due to solvent usage
Operating Pressure Higher backpressure regulation is a key componentLower operating pressures
Throughput High, suitable for screening large numbers of samplesLower

The "Why": Explaining the Experimental Choices

The successful chiral separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine hinges on the careful selection of the chiral stationary phase and the optimization of the mobile phase.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad enantioselectivity for a variety of chiral compounds, including primary amines.[2][4] For this specific separation, a column like a Chiralpak® IA or a cyclofructan-based column would be an excellent starting point for both SFC and HPLC.[10]

Mobile Phase Additives: The basic nature of the amine group in 2-Methyl-1-(2-methylphenyl)propan-1-amine can lead to strong interactions with the silica support of the CSP, resulting in poor peak shape (tailing). To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase in both SFC and HPLC to improve peak symmetry and resolution.[4]

Visualizing the Workflow: SFC and HPLC Protocols

To provide a clear, step-by-step understanding, the following diagrams illustrate the typical experimental workflows for SFC and HPLC in the context of chiral amine separation.

SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC System cluster_analysis Data Analysis Sample Dissolve Racemic Amine in Mobile Phase Modifier Injector Autosampler Sample->Injector MobilePhase Prepare CO2 and Methanol Modifier (with 0.1% DEA) Pump CO2 & Modifier Pumps MobilePhase->Pump Pump->Injector Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injector->Column Oven Column Oven (40°C) Detector UV Detector (254 nm) Column->Detector Flow Rate: 3.0 mL/min BPR Back Pressure Regulator (150 bar) Data Chromatogram Acquisition & Enantiomer Resolution Detector->Data HPLC_Workflow cluster_prep_hplc Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis_hplc Data Analysis Sample_HPLC Dissolve Racemic Amine in Mobile Phase Injector_HPLC Autosampler Sample_HPLC->Injector_HPLC MobilePhase_HPLC Prepare Hexane:Ethanol (e.g., 90:10 v/v) with 0.1% DEA Pump_HPLC HPLC Pump MobilePhase_HPLC->Pump_HPLC Pump_HPLC->Injector_HPLC Column_HPLC Chiral Stationary Phase (e.g., Polysaccharide-based) Injector_HPLC->Column_HPLC Oven_HPLC Column Oven (25°C) Detector_HPLC UV Detector (254 nm) Column_HPLC->Detector_HPLC Flow Rate: 1.0 mL/min Data_HPLC Chromatogram Acquisition & Enantiomer Resolution Detector_HPLC->Data_HPLC

Caption: Experimental workflow for the HPLC separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Detailed Experimental Protocols

Supercritical Fluid Chromatography (SFC) Protocol
  • Instrumentation: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® IA, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.1% (v/v) Diethylamine (DEA)

  • Chromatographic Conditions:

    • Gradient: A typical screening gradient would be from 5% to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine in methanol to a concentration of 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system with a pump, autosampler, column thermostat, and a UV detector. [1]2. Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® IA, 250 mm x 4.6 mm, 5 µm). [10]3. Mobile Phase: n-Hexane:Ethanol (90:10, v/v) with 0.1% (v/v) Diethylamine (DEA).

  • Chromatographic Conditions:

    • Mode: Isocratic.

    • Flow Rate: 1.0 mL/min. * Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine in the mobile phase to a concentration of 1 mg/mL. [1]

Conclusion: Making the Right Choice for Your Laboratory

Both SFC and HPLC are powerful and reliable techniques for the enantiomeric separation of 2-Methyl-1-(2-methylphenyl)propan-1-amine. The choice between them will ultimately depend on the specific needs and priorities of the laboratory.

HPLC remains a workhorse in many analytical labs due to its wide availability and established methodologies. [1]It can provide excellent resolution, particularly in the normal-phase mode for chiral separations. SFC , however, presents a compelling case as a modern, efficient, and environmentally conscious alternative. [1]Its key advantages of significantly faster analysis times, reduced consumption of hazardous organic solvents, and often superior peak shapes for basic compounds make it an increasingly attractive option, especially for high-throughput screening and green chemistry initiatives. [5]For laboratories looking to enhance productivity and reduce their environmental footprint without compromising on separation quality, SFC is a technique that warrants serious consideration.

References

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]

  • Columnex LLC. Chiral HPLC and SFC Columns. Available from: [Link]

  • ResearchGate. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC Europe. Available from: [Link]

  • Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis? Available from: [Link]

  • De Pauw, R., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available from: [Link]

  • Agilent Technologies. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available from: [Link]

  • Teledyne ISCO. (2020). HPLC or SFC? Which One Should I Choose? Available from: [Link]

  • Journal of Pharmaceutical Analysis. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Available from: [Link]

  • Phenomenex. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Available from: [Link]

  • American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC. Available from: [Link]

  • ResearchGate. (2016). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available from: [Link]

  • Longdom Publishing. Supercritical Fluid Chromatography and its Advantages. Available from: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link]

  • Journal of Chromatography A. (2014). Generic separation strategies in supercritical fluid chromatography. Available from: [Link]

  • Taylor & Francis Online. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available from: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available from: [Link]

  • ResearchGate. (2019). Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers, and their kinetic evaluation. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • European Patent Office. (1998). Process for the separation of a mixture of enantiomers.
  • ResearchGate. (2017). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • PubChem. (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one. Available from: [Link]

Sources

Determining the Absolute Configuration of 2-Methyl-1-(2-methylphenyl)propan-1-amine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in understanding structure-activity relationships, ensuring enantiomeric purity, and meeting regulatory requirements. 2-Methyl-1-(2-methylphenyl)propan-1-amine, a chiral primary amine, presents a common challenge in stereochemical assignment. This guide provides an in-depth comparison of the primary analytical techniques used to determine the absolute configuration of its enantiomers, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate method.

Introduction: The Importance of Stereochemical Integrity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Therefore, the ability to resolve and assign the absolute stereochemistry of drug candidates like 2-Methyl-1-(2-methylphenyl)propan-1-amine is paramount. This guide will compare and contrast the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD) for this purpose.

At a Glance: Comparison of Key Techniques

Technique Principle Sample Requirements Strengths Limitations
X-Ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystalUnambiguous, definitive 3D structureCrystal growth can be a major bottleneck; structure in solid-state may differ from solution
NMR Spectroscopy (Mosher's Method) Formation of diastereomeric amides with a chiral derivatizing agent (CDA) and analysis of chemical shift differencesEnantiomerically enriched sample, soluble in deuterated solventsRelatively small sample quantity needed; provides information in solutionIndirect method; relies on empirical models; derivatization required
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solutionEnantiomerically enriched sample in solutionProvides solution-state conformation; no derivatization required; powerful when combined with computational analysisRequires specialized equipment; interpretation can be complex without computational modeling

I. X-Ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[1]

Causality in Experimental Design:

The primary challenge in this technique lies in obtaining a high-quality single crystal of a suitable derivative of the target amine. For primary amines like 2-Methyl-1-(2-methylphenyl)propan-1-amine, this is often achieved by forming a salt with a chiral carboxylic acid of known absolute configuration (e.g., tartaric acid) or a heavy atom-containing acid. The heavy atom facilitates the determination of the absolute configuration through anomalous dispersion.[3]

Experimental Workflow:

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Data Interpretation:

The output of an X-ray diffraction experiment is a set of crystallographic data that includes the Flack parameter. A Flack parameter close to 0 for a given enantiomer confirms the assigned absolute configuration with high confidence.[3]

Hypothetical Data for (S)-2-Methyl-1-(2-methylphenyl)propan-1-amine Mandelate:

Parameter Value Interpretation
Crystal SystemOrthorhombicDefines the crystal lattice
Space GroupP212121Chiral space group
Flack Parameter0.02(4)Indicates the correct absolute configuration has been assigned

II. NMR Spectroscopy: The Mosher's Method Approach

For molecules that are difficult to crystallize, NMR spectroscopy offers a powerful alternative for determining absolute configuration in solution.[1][4] The most widely used NMR technique for this purpose is the Mosher's method, which involves the derivatization of the chiral amine with a chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[5][6]

Causality in Experimental Design:

The reaction of the enantiomers of 2-Methyl-1-(2-methylphenyl)propan-1-amine with the (R)- and (S)-enantiomers of MTPA-Cl results in the formation of diastereomeric amides. These diastereomers have distinct chemical shifts in their 1H NMR spectra. By systematically comparing the chemical shifts of the protons adjacent to the newly formed amide bond, the absolute configuration of the original amine can be deduced based on the empirical Mosher's model.[6][7][8]

Experimental Protocol:
  • Derivatization: React an enantiomerically enriched sample of 2-Methyl-1-(2-methylphenyl)propan-1-amine separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine) in an NMR tube.

  • NMR Acquisition: Acquire high-resolution 1H NMR spectra for both diastereomeric products.

  • Data Analysis: Assign the proton signals for each diastereomer and calculate the chemical shift differences (ΔδRS = δR - δS) for protons on either side of the stereocenter.

G cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Configuration Assignment Amine (R/S)-Amine R_Amide (R,R/S)-Amide Amine->R_Amide Pyridine S_Amide (S,R/S)-Amide Amine->S_Amide Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->R_Amide S_MTPA (S)-MTPA-Cl S_MTPA->S_Amide R_Amide_NMR 1H NMR of (R,R/S)-Amide R_Amide->R_Amide_NMR S_Amide_NMR 1H NMR of (S,R/S)-Amide S_Amide->S_Amide_NMR Analysis Calculate ΔδRS R_Amide_NMR->Analysis S_Amide_NMR->Analysis Configuration Absolute Configuration Analysis->Configuration

Caption: Workflow for Mosher's method.

Data Interpretation:

According to the Mosher's model for amides, for the (R)-MTPA amide, the protons on one side of the stereocenter will be shielded (upfield shift) and those on the other side will be deshielded (downfield shift) relative to the (S)-MTPA amide. A consistent pattern of positive and negative ΔδRS values allows for the assignment of the absolute configuration.

Hypothetical 1H NMR Data (ΔδRS in ppm) for MTPA Amides of 2-Methyl-1-(2-methylphenyl)propan-1-amine:

Proton δ (R-MTPA amide) δ (S-MTPA amide) ΔδRS Interpretation
H-1' (methine)4.854.95-0.10Negative ΔδRS
H-2' (isopropyl CH)2.152.05+0.10Positive ΔδRS
H-3' (isopropyl CH3)0.950.90+0.05Positive ΔδRS
H-4' (isopropyl CH3)0.850.82+0.03Positive ΔδRS
o-Methyl (phenyl)2.302.38-0.08Negative ΔδRS

Based on this hypothetical data, the consistent negative ΔδRS for the protons on the phenyl side and positive ΔδRS for the protons on the isopropyl side would allow for the assignment of the absolute configuration of the amine.

III. Vibrational Circular Dichroism (VCD): A Chiroptical Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration of a molecule in solution, often without the need for derivatization.[11][12]

Causality in Experimental Design:

The experimental VCD spectrum of an unknown enantiomer is compared to the computationally predicted VCD spectrum for one of the enantiomers (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[11] The accuracy of the computational prediction is highly dependent on the level of theory and the thoroughness of the conformational search.

Experimental Workflow:

Caption: Workflow for VCD analysis.

Data Interpretation:

The comparison between the experimental and calculated VCD spectra is often done visually, looking for a match in the signs and relative intensities of the VCD bands. A high degree of correlation confirms the absolute configuration.

Hypothetical VCD Data Comparison:

Frequency (cm-1) Experimental VCD Intensity Calculated VCD Intensity (R-enantiomer) Match
1605++Yes
1490--Yes
1380++Yes
1120--Yes

A consistent match in the signs of the major VCD bands between the experimental spectrum and the calculated spectrum for the R-enantiomer would confirm the absolute configuration as (R).

Conclusion: An Integrated Approach

The determination of the absolute configuration of 2-Methyl-1-(2-methylphenyl)propan-1-amine enantiomers can be confidently achieved using several powerful analytical techniques. While X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant hurdle. NMR spectroscopy, particularly Mosher's method, offers a reliable solution-based alternative, though it is an indirect method. Vibrational Circular Dichroism is a rapidly emerging technique that provides valuable conformational information in solution without the need for derivatization, with its reliability greatly enhanced by computational chemistry.

The choice of method will ultimately depend on the specific circumstances of the research, including the availability of instrumentation, the physical properties of the sample, and the desired level of certainty. In many cases, employing two orthogonal techniques can provide the highest level of confidence in the stereochemical assignment.

References

  • R. K. Dukor and L. A. Nafie, "Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules," in Modern Alkaloids: Structure, Isolation, Synthesis and Biology, ed. E. Fattorusso and O. Taglialatela-Scafati (Weinheim, Germany: Wiley-VCH Verlag GmbH & Co. KGaA, 2007), 415-438.
  • Purechemistry. "Determination of absolute configuration." Accessed January 15, 2024. [Link]

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Kellenbach, E. R., R. K. Dukor, and L. A. Nafie. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe 16.2 (2004): 14-18.
  • Nafie, L. A. "Vibrational Circular Dichroism (VCD).
  • Flack, H. D., and G. Bernardinelli.
  • Seco, J. M., E. Quinoa, and R. Riguera. "The assignment of the absolute configuration of chiral compounds by NMR spectroscopy." Chemical reviews 104.1 (2004): 17-118.
  • Dale, J. A., and H. S. Mosher. "Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society 95.2 (1973): 512-519.
  • Parker, D. "NMR determination of enantiomeric purity." Chemical Reviews 91.7 (1991): 1441-1457.
  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. (Amsterdam: Elsevier, 2016).
  • H. D. Flack, "On enantiomorph-polarity estimation," Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881 (1983).
  • Polavarapu, P. L. "Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules." Chirality 14.10 (2002): 768-781.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chiral Amine Intermediates

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Chiral amines, such as 2-Methyl-1-(2-methylphenyl)propan-1-amine, are critical building blocks in the synthesis of complex drug molecules.[1][2] The presence of impurities—be they residual starting materials, by-products, or unintended stereoisomers—can have profound and often detrimental effects on the pharmacological and toxicological profile of the final drug product.[3]

This guide provides a comparative analysis of essential analytical techniques for the robust purity assessment of synthesized 2-Methyl-1-(2-methylphenyl)propan-1-amine. We move beyond simple protocol recitation to explore the underlying principles and strategic rationale for method selection. The objective is to equip researchers, scientists, and drug development professionals with a self-validating framework for ensuring the chemical and stereoisomeric integrity of this key intermediate. Our discussion will pivot from broad-spectrum purity analysis to the nuanced challenge of enantiomeric excess determination, which is paramount for chiral compounds.[4]

Logical Framework for Purity Assessment

A comprehensive purity assessment is not a single measurement but a multi-faceted investigation. The strategy involves deploying orthogonal analytical techniques to build a complete profile of the synthesized compound. This workflow ensures that different types of impurities (volatile, non-volatile, isomeric) are reliably detected and quantified.

cluster_workflow Comprehensive Purity Analysis Workflow Sample Synthesized 2-Methyl-1-(2-methylphenyl)propan-1-amine InitialScreen Initial Purity & Impurity Profile (Overall Purity) Sample->InitialScreen ImpurityID Impurity Identification & Structure Elucidation InitialScreen->ImpurityID Impurities Detected EnantioPurity Stereoisomeric & Enantiomeric Purity (ee% Determination) InitialScreen->EnantioPurity FinalReport Certificate of Analysis (Complete Purity Profile) ImpurityID->FinalReport EnantioPurity->FinalReport cluster_hplc Chiral HPLC Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection into HPLC System Prep->Inject Separation Enantiomeric Separation on Chiral Stationary Phase (CSP) Inject->Separation Detect UV Detection Separation->Detect Process Data Processing (Integration & ee% Calculation) Detect->Process

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

The enantiomeric purity of a pharmaceutical compound is not merely a matter of regulatory compliance; it is a fundamental pillar of drug safety and efficacy. Different enantiomers of a chiral molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to adverse effects.

2-Methyl-1-(2-methylphenyl)propan-1-amine serves as a critical chiral building block in the synthesis of more complex pharmaceutical agents, such as long-acting β2-agonists used in the treatment of respiratory diseases like asthma and COPD.[1] Therefore, the development of a robust, scalable, and efficient method for its chiral resolution is of paramount importance to drug development professionals.

This guide provides an in-depth comparison of the efficacy of various common chiral resolving agents for this primary amine. We will delve into the foundational principles of diastereomeric salt crystallization, present comparative data to guide your selection of a resolving agent, and provide detailed, actionable protocols to accelerate your method development.

The Foundational Principle: Separation via Diastereomeric Salt Formation

The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts.[2][3] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most notably different solubilities in a given solvent system.[4][5] This critical difference is the lever we use to pry the enantiomers apart.

The process unfolds in three key stages:

  • Salt Formation: The racemic amine (a base) is reacted with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction yields a pair of diastereomeric salts.

  • Fractional Crystallization: By carefully selecting a solvent and optimizing conditions (temperature, concentration), the less soluble diastereomeric salt is induced to crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor.

  • Liberation: The crystallized, diastereomerically pure salt is isolated. A simple work-up with a base then breaks the salt, liberating the desired, enantiomerically pure amine and regenerating the resolving agent, which can often be recovered.[6][7]

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers racemic_amine Racemic Amine (R- and S-Enantiomers) mix Mixing in Suitable Solvent racemic_amine->mix resolving_agent Chiral Resolving Agent (e.g., (+)-Acid) resolving_agent->mix diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(+)-Salt) & ((S)-Amine-(+)-Salt) mix->diastereomers crystallization Fractional Crystallization (Exploits Different Solubilities) diastereomers->crystallization less_soluble Less Soluble Salt Crystallizes crystallization->less_soluble more_soluble More Soluble Salt (Remains in Mother Liquor) crystallization->more_soluble filtration Filtration less_soluble->filtration liberation2 Liberation of Amine (e.g., with Base) more_soluble->liberation2 liberation1 Liberation of Amine (e.g., with Base) filtration->liberation1 enant_1 Enantiomerically Enriched Amine 1 liberation1->enant_1 enant_2 Enantiomerically Enriched Amine 2 liberation2->enant_2

General workflow for chiral resolution via diastereomeric salt formation.

Comparative Analysis of Common Chiral Resolving Agents for Amines

The success of a resolution is critically dependent on the choice of the resolving agent and the solvent system. A screening process is almost always necessary to identify the optimal combination that delivers high yield and high enantiomeric excess (e.e.).[8] Below is a comparison of commonly used chiral acids for the resolution of primary amines, providing a strong starting point for your work with 2-Methyl-1-(2-methylphenyl)propan-1-amine.

Resolving AgentTypical Solvent SystemsKey AdvantagesConsiderations & Challenges
O,O'-Dibenzoyl-D-tartaric acid (DBTA) Alcohols (Methanol, Ethanol), Ketones, Esters, often with water as an anti-solvent.[2][6]Forms highly crystalline, stable salts with a wide range of amines.[6][9] Widely available and extensively documented.Higher molecular weight and cost compared to simple tartaric acid. The bulky benzoyl groups can sometimes hinder crystallization.
L-(+)-Tartaric acid Alcohols (Methanol, Ethanol), Water.[4]Inexpensive, readily available natural product.[7] Lower molecular weight can be advantageous for yield calculations.Salts can sometimes be hygroscopic or form oils, making crystallization difficult. May require more extensive screening of solvents and conditions.[5]
(S)-(+)-Mandelic acid Alcohols, Water, Ethers.Effective for many primary and secondary amines. Its aromatic ring can participate in π-π stacking interactions, aiding in chiral recognition and crystallization.Can be more expensive than tartaric acid. The success is highly dependent on the specific amine structure.
(1S)-(+)-10-Camphorsulfonic acid (CSA) Esters (Ethyl Acetate, Isopropyl Acetate), Ethers, Acetonitrile.[10]Strong acid, readily forms salts. The rigid camphor backbone provides a well-defined chiral environment.[11] Often successful where other agents fail.Higher cost. Can sometimes lead to racemization of the amine if the alpha-proton is acidic, though this can also be used advantageously in dynamic kinetic resolutions.[10]

Field-Proven Experimental Protocol: Resolution Using (+)-Dibenzoyl-D-tartaric Acid

This protocol provides a robust, self-validating starting point for the resolution of racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine. The causality behind each step is explained to empower you to troubleshoot and optimize the process effectively.

Pillar of Trust: Why this protocol works. This method relies on the well-established principle of differential solubility of diastereomeric salts.[2] The success of the separation is validated at the final step through chiral HPLC analysis, which provides a quantitative measure of the enantiomeric excess achieved.

Materials & Reagents
  • Racemic 2-Methyl-1-(2-methylphenyl)propan-1-amine

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Methanol (Reagent Grade)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent like MTBE or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • HPLC system with a suitable chiral column (e.g., Chiralpak series)

Step-by-Step Methodology

Part 1: Diastereomeric Salt Formation & Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm methanol. The choice of methanol is deliberate; it is a polar protic solvent that readily dissolves both the amine and the resolving agent, facilitating the initial acid-base reaction.

  • Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-DBTA in warm methanol. Scientist's Note: Starting with a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent is a common strategy. It ensures that the salt that crystallizes is of very high diastereomeric purity, as it forms from the more favorable interaction, leaving the less-favored diastereomer and the excess of the other amine enantiomer in solution.

  • Salt Formation: Slowly add the (+)-DBTA solution to the stirring amine solution. An exothermic reaction may be observed as the salts form.[4] A precipitate may form immediately or upon cooling.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) for several hours, or overnight, to maximize crystal formation. Slow cooling is crucial for forming well-ordered crystals, which are easier to filter and typically have higher purity.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer. Causality: Using ice-cold solvent for the wash minimizes the dissolution of the desired crystalline product.

Part 2: Liberation of the Enantiomerically Enriched Amine

  • Salt Dissolution/Suspension: Transfer the filtered crystals to a separatory funnel containing deionized water and an immiscible organic solvent like diethyl ether.

  • Basification: Slowly add 5 M NaOH solution while shaking the funnel until the aqueous layer is strongly basic (pH > 12). This deprotonates the ammonium salt, breaking the ionic bond and liberating the free amine.[4][6] The free amine is soluble in the organic layer, while the sodium salt of the tartaric acid derivative remains in the aqueous layer.

  • Extraction: Extract the aqueous layer two more times with fresh portions of diethyl ether to ensure complete recovery of the amine.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

Part 3: Analysis of Enantiomeric Purity

  • Chiral HPLC Analysis: Prepare a dilute solution of the recovered amine in the HPLC mobile phase. Analyze by chiral HPLC to determine the enantiomeric excess (e.e.). This final analytical step is non-negotiable; it provides the quantitative data that validates the success of the resolution.

G cluster_protocol Detailed Experimental Workflow start Start: Racemic Amine & (+)-DBTA dissolve 1. Dissolve amine and (+)-DBTA in warm Methanol start->dissolve mix 2. Mix solutions dissolve->mix cool 3. Cool slowly to induce crystallization mix->cool filter 4. Vacuum filter to isolate crystalline salt cool->filter wash 5. Wash with ice-cold Methanol filter->wash liberate_start Isolated Diastereomeric Salt wash->liberate_start suspend 6. Suspend salt in Ether/Water liberate_start->suspend basify 7. Add 5M NaOH (pH > 12) to liberate free amine suspend->basify extract 8. Separate layers and extract aqueous phase basify->extract dry 9. Dry combined organic layers (e.g., MgSO4) extract->dry evaporate 10. Evaporate solvent dry->evaporate analysis_start Enriched Amine evaporate->analysis_start hplc 11. Analyze by Chiral HPLC to determine e.e. analysis_start->hplc end End: Enantiomerically Pure Amine hplc->end

Step-by-step experimental workflow for chiral resolution.

A Note on Analytical Methods

While classical polarimetry can indicate optical activity, modern drug development relies on more precise and accurate techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric composition of a sample.[12]

A typical starting point for a primary amine like ours would be a chiral stationary phase (CSP) such as one based on a polysaccharide derivative (e.g., Astec® CHIROBIOTIC® V2 or Chiralpak series).[13] A mobile phase consisting of an alcohol/alkane mixture or a polar organic mixture with acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) is often employed to achieve separation.[14] Method development will involve screening different columns and mobile phases to find the optimal conditions for baseline resolution of the two enantiomers.[15]

Conclusion

The chiral resolution of 2-Methyl-1-(2-methylphenyl)propan-1-amine via diastereomeric salt formation is a robust and scalable strategy essential for the synthesis of enantiomerically pure pharmaceuticals. While several resolving agents are available, O,O'-Dibenzoyl-D-tartaric acid often provides an excellent starting point due to its propensity to form highly crystalline salts. However, scientific integrity demands an empirical approach; a thorough screening of different resolving agents and solvent systems is the most reliable path to an optimized separation. The protocols and comparative data presented in this guide are designed to provide researchers and drug development professionals with a solid, authoritative foundation for achieving this critical separation with efficiency and confidence.

References

  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
  • An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
  • Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution. Benchchem.
  • The Indispensable Role of Dibenzoyl-L-tartaric Acid in Modern Chiral Synthesis. Benchchem.
  • Resolution of a Racemic Mixture. Science Learning Center.
  • Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. ChemicalBook.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Process for resolution and racemization of amines with acidic α-hydrogens. Google Patents.
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structure-activity relationship of 2-Methyl-1-(2-methylphenyl)propan-1-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-Methyl-1-(2-methylphenyl)propan-1-amine and its Analogs

Introduction: Deconstructing a Phenethylamine Analog

The vast class of substituted phenethylamines forms the bedrock of numerous psychoactive compounds, acting primarily as modulators of monoamine neurotransmitter systems.[1] These molecules, characterized by a phenyl ring linked to an amino group by a two-carbon chain, are foundational scaffolds in medicinal chemistry.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific analog, 2-Methyl-1-(2-methylphenyl)propan-1-amine, by comparing its structural motifs to well-characterized relatives.

While direct experimental data on this precise compound is limited in publicly available literature, its activity can be reliably inferred by systematically analyzing its constituent parts: the core phenethylamine backbone, an alpha-methyl group, and an ortho-methyl substitution on the phenyl ring. We will compare these features to classic amphetamines and conformationally restricted analogs like 2-aminoindanes to build a predictive pharmacological profile. The primary biological targets for this class of compounds are the plasma membrane monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2][3][4] By blocking the reuptake or inducing the release of these neurotransmitters, these compounds exert potent effects on the central nervous system.[3][5]

The Core Pharmacophore: Monoamine Transporter Interactions

Phenethylamine analogs primarily function as monoamine reuptake inhibitors or releasing agents.[3][6] Their mechanism involves binding to SERT, NET, and/or DAT, which prevents the respective neurotransmitters (serotonin, norepinephrine, and dopamine) from being cleared from the synaptic cleft, thereby amplifying their signaling.[4] The affinity and selectivity for these transporters are dictated by the specific substitutions on the phenethylamine scaffold.

Generally, smaller phenethylamine compounds tend to be transportable substrates that can reverse the normal direction of transporter flow, causing neurotransmitter release, while larger, bulkier compounds often act as non-transported inhibitors that simply block reuptake.[5] The balance of activity between the catecholamine transporters (DAT and NET) and the serotonin transporter (SERT) is a critical determinant of a compound's overall pharmacological effect, ranging from stimulant to entactogenic or antidepressant-like.[5][7]

Comparative Analysis of Structural Modifications

To understand the probable activity of 2-Methyl-1-(2-methylphenyl)propan-1-amine, we must dissect its structure and compare each feature to known analogs.

The Phenethylamine Backbone and α-Methylation

The addition of a methyl group at the alpha-position of the ethyl sidechain (transforming phenethylamine into amphetamine) is a cornerstone of stimulant SAR. This single modification significantly increases potency at DAT and NET and confers resistance to metabolism by monoamine oxidase (MAO), prolonging the compound's duration of action.

Phenyl Ring Substitution: The Impact of the Ortho-Methyl Group

Substitution on the phenyl ring is a key determinant of transporter selectivity. While direct data on ortho-methyl amphetamine is scarce, studies on other substituted analogs provide clear insights:

  • Para-Substitution: Halogenation (e.g., chloro) at the para-position (4-position) of amphetamine tends to decrease affinity for DAT and NET while increasing affinity for SERT, effectively shifting the compound's profile from a classic stimulant towards a serotonin-releasing agent.[5]

  • Methylenedioxy Substitution: The addition of a 3,4-methylenedioxy group, as seen in 3,4-Methylenedioxyamphetamine (MDA) and its N-methylated counterpart MDMA, dramatically increases serotonergic activity.[8][9][10] These compounds are potent serotonin releasers and have weaker effects on dopamine release compared to amphetamine.[9]

Based on these principles, the ortho-methyl group in 2-Methyl-1-(2-methylphenyl)propan-1-amine is predicted to introduce significant steric hindrance near the binding pocket of the monoamine transporters. This steric bulk could disrupt the optimal binding conformation, particularly at DAT and NET, potentially reducing its potency as a dopamine/norepinephrine releaser compared to unsubstituted amphetamine. It may, however, shift the selectivity profile, though the precise effect (increase or decrease at SERT) requires direct experimental validation.

The Rigid Analog Comparison: 2-Aminoindanes

A powerful tool in SAR is the use of conformationally rigid analogs. 2-Aminoindane (2-AI) is a rigid analog of amphetamine where the ethylamine sidechain is cyclized into an indane ring.[11][12] This conformational lock provides crucial information about the preferred orientation of the molecule at its target.

  • 2-Aminoindane (2-AI): The parent compound, 2-AI, is a selective substrate for NET and DAT, with very low potency at SERT, mirroring the activity of amphetamine.[11][13] This confirms that the "amphetamine-like" conformation is selective for catecholamine transporters.

  • Ring-Substituted 2-Aminoindanes: Much like with flexible amphetamines, adding substituents to the aromatic ring of 2-AI dramatically shifts selectivity. For instance, 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-2-aminoindane (MEAI) show greatly increased potency at SERT while their potency at DAT and NET is significantly reduced.[13][14] MMAI (5-methoxy-6-methyl-2-aminoindane) is a highly selective SERT substrate with over 100-fold lower potency at NET and DAT.[13][14]

This comparison strongly suggests that modifications to the phenyl ring are a primary driver of SERT selectivity. The ortho-methyl group of the target compound, by altering the molecule's electronic and steric properties, is therefore highly likely to modulate its selectivity profile compared to a simple amphetamine scaffold.

Quantitative Comparison of Analog Activity

The following table summarizes the in vitro potencies of key reference compounds at the human monoamine transporters. This data provides a quantitative framework for predicting the activity of novel analogs.

CompoundTransporterActivity (IC50 or K_i in nM)Primary ProfileReference
(+)-Amphetamine hDAT24.8DA/NE Releaser[5]
hNET7.4[5]
hSERT3440[5]
2-Aminoindane (2-AI) hDAT439 (EC50)DA/NE Releaser[11][13]
hNET86 (EC50)[11][13]
hSERT>10,000 (EC50)[11][13]
MDAI hDAT>10,000 (EC50)Serotonin Releaser[13]
hNET1,107 (EC50)[13]
hSERT114 (EC50)[13]
MMAI hDAT>10,000 (EC50)Selective Serotonin Releaser[13]
hNET3,101 (EC50)[13]
hSERT31 (EC50)[13]

Note: IC50 values represent the concentration of a drug that inhibits 50% of transporter activity. EC50 values represent the concentration that elicits 50% of the maximal release effect. Lower values indicate higher potency.

Experimental Protocols

The characterization of novel phenethylamine analogs relies on standardized, validated in vitro assays. The following protocols describe the fundamental experiments used to generate the data discussed in this guide.

Protocol 1: In Vitro Monoamine Uptake Inhibition Assay

This assay determines a compound's ability to block the reuptake of neurotransmitters into synaptosomes, providing IC50 values for DAT, NET, and SERT.

Causality: The use of brain synaptosomes (resealed nerve terminals) provides a biologically relevant system containing the native transporters in their membrane environment. Radiolabeled neurotransmitters allow for highly sensitive quantification of transporter activity.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) via differential centrifugation.

  • Assay Incubation: Add freshly prepared synaptosomes to tubes containing Krebs-phosphate buffer.

  • Selective Inhibition (for NET and SERT assays): To isolate the activity of a specific transporter, add a selective inhibitor for the other transporters. For example, add GBR 12935 to block DAT in NET and SERT assays, and nomifensine to block NET in SERT assays.[5]

  • Test Compound Addition: Add varying concentrations of the test compound (e.g., 2-Methyl-1-(2-methylphenyl)propan-1-amine analog).

  • Radioligand Addition: Add a specific [³H]-labeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.[5]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).

  • Termination: Stop the uptake reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition of uptake at each drug concentration compared to a vehicle control. Determine the IC50 value by fitting the data to a nonlinear regression curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Synaptosomes Isolate Brain Synaptosomes Incubate Incubate Synaptosomes, Test Compound, & [3H]Ligand Synaptosomes->Incubate Buffer Prepare Assay Buffer & Radioligand Buffer->Incubate TestCmpd Prepare Serial Dilutions of Test Compound TestCmpd->Incubate Filter Rapid Filtration to Terminate Reaction Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Calculate Calculate % Inhibition Count->Calculate Plot Nonlinear Regression (IC50 Determination) Calculate->Plot

Workflow for Monoamine Uptake Inhibition Assay.
Protocol 2: In Vitro Neurotransmitter Release Assay

This assay measures a compound's ability to induce neurotransmitter efflux from pre-loaded cells or synaptosomes, providing EC50 values and determining if it acts as a substrate (releaser).

Causality: This functional assay distinguishes between simple uptake blockers and transporter substrates. By pre-loading cells with a radiolabeled neurotransmitter and then exposing them to the test drug, a direct measurement of release can be obtained.

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected with the human DAT, NET, or SERT.

  • Pre-loading: Incubate the cells with a [³H]-labeled neurotransmitter until a steady-state level of intracellular radioactivity is achieved.

  • Washing: Wash the cells with buffer to remove extracellular radioligand.

  • Drug Application: Add varying concentrations of the test compound to the cells.

  • Sample Collection: Collect the extracellular buffer at a specific time point (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to determine the remaining intracellular radioactivity.

  • Quantification: Measure the radioactivity in both the extracellular buffer and the cell lysate using liquid scintillation counting.

  • Data Analysis: Express the release as a percentage of the total intracellular radioactivity. Determine the EC50 value by fitting the dose-response data to a nonlinear regression curve.

Logical Framework: Predicting Activity from Structure

The relationship between the structural modifications discussed and the resulting pharmacological profile can be visualized as a decision tree.

G cluster_mods cluster_outcomes Start Phenethylamine Scaffold Alpha_Me Add α-Methyl Group? Start->Alpha_Me Constrain Constrain Sidechain? (e.g., 2-Aminoindane) Start->Constrain Ring_Sub Add Ring Substitution? Alpha_Me->Ring_Sub Yes Amphetamine Amphetamine-like Profile (High DAT/NET Activity) Alpha_Me->Amphetamine No MDMA MDMA-like Profile (High SERT Activity) Ring_Sub->MDMA Yes (e.g., Methylenedioxy) Mixed Mixed/Altered Profile Ring_Sub->Mixed Yes (e.g., Ortho-Methyl) Constrain->Ring_Sub 2-AI Scaffold

Impact of structural changes on pharmacological profile.

Conclusion and Future Directions

The structure-activity relationship for 2-Methyl-1-(2-methylphenyl)propan-1-amine can be logically inferred from a robust body of literature on its analogs. The presence of the alpha-methyl group suggests a foundational amphetamine-like activity, primarily targeting DAT and NET. However, the novel ortho-methyl substitution on the phenyl ring is a critical modification. Based on SAR principles from both flexible and rigid analogs, this substitution is predicted to introduce steric hindrance that likely reduces potency at DAT/NET and alters the selectivity profile, potentially increasing its relative activity at SERT.

The resulting compound is hypothesized to be a monoamine releaser with a mixed profile, likely less dopaminergically potent than amphetamine but with potentially enhanced serotonergic effects. To validate this hypothesis, the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine followed by its characterization using the detailed in vitro uptake and release assays is the essential next step. This empirical data would provide a definitive placement of this compound within the complex landscape of substituted phenethylamines and further refine our understanding of monoamine transporter SAR.

References

  • Mayer, F. P., et al. (2023).
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  • Li, Y., et al. (2024). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. PubMed. [Link]

  • Wikipedia contributors. (n.d.). 2-Aminoindane. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). 3,4-Methylenedioxyamphetamine. Wikipedia. [Link]

  • Glennon, R. A. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Institutes of Health. [Link]

  • Wikipedia contributors. (n.d.). Substituted 2-aminoindane. Wikipedia. [Link]

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  • Johnson, M. P., et al. (1991). 3,4-Methylenedioxyamphetamine (MDA) analogues exhibit differential effects on synaptosomal release of 3H-dopamine and 3H-5-hydroxytryptamine. PubMed. [Link]

  • Wikipedia contributors. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

  • Baumann, M. H., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. ResearchGate. [Link]

  • Wee, S., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. [Link]

  • Kolaczynska, K. E., et al. (2023). Bioisosteric analogs of MDMA: improving the pharmacological profile?. PMC. [Link]

  • Fajemiroye, J. O., et al. (2016). Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Wee, S., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. ResearchGate. [Link]

  • Zuba, D. (2017). Synthetic Aminoindanes. Frontiers in Pharmacology. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of chiral amines is a cornerstone of creating novel therapeutics. 2-Methyl-1-(2-methylphenyl)propan-1-amine serves as a critical structural motif and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including β2-adrenergic receptor agonists used in treating respiratory diseases.[1][2] The efficiency, scalability, and safety of its synthetic route are paramount to ensuring a viable and cost-effective drug development pipeline.

This guide provides an in-depth, objective comparison of three distinct synthetic methodologies for producing 2-Methyl-1-(2-methylphenyl)propan-1-amine. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each approach, and provide detailed, actionable protocols. This analysis is designed to empower researchers, chemists, and process development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or industrial needs.

Methodology 1: Multi-Step Synthesis via Curtius Rearrangement

This modern approach, detailed in patent literature, constructs the target amine through a four-step sequence that offers a high overall yield by building the carbon skeleton first, followed by a strategic nitrogen introduction.[1] It is a robust pathway that avoids the use of highly toxic reagents.

Causality and Strategic Choices

The core of this strategy lies in the Curtius Rearrangement , a powerful transformation for converting carboxylic acids into primary amines with one less carbon atom.[3][4] The mechanism is believed to be a concerted process involving the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by a nucleophile.[4] This concerted nature ensures a clean reaction with high retention of the migrating group's stereochemistry, a critical feature for pharmaceutical synthesis.[5] The preceding steps are designed to efficiently build the required carboxylic acid precursor, 2-methyl-3-(2-methylphenyl)butanoic acid.

Synthetic Workflow

Curtius_Rearrangement_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Deprotection A 2-Methylbenzyl chloride + Isobutyronitrile B 2-Methyl-3-(2-methylphenyl)butanenitrile A->B  Alkylation (Base, e.g., LDA) C 2-Methyl-3-(2-methylphenyl)butanoic acid B->C  Base Hydrolysis (e.g., KOH, heat) D Benzyl Carbamate Intermediate C->D  1. DPPA, Et3N  2. Benzyl Alcohol, heat E Target Amine D->E  Catalytic Hydrogenation (H₂, Pd/C)

Caption: Workflow for the synthesis via Curtius Rearrangement.

Performance Analysis

This route is distinguished by its high overall yield, reported to be nearly 50%.[1] The use of diphenylphosphoryl azide (DPPA) for the Curtius reaction is a key advantage, as it allows for a one-pot conversion of the carboxylic acid to the carbamate-protected amine, avoiding the isolation of potentially explosive acyl azide intermediates.[6] The final catalytic hydrogenation is a clean and efficient deprotection step. While it involves four distinct steps, the operational simplicity and avoidance of hazardous reagents like sodium cyanide make it an attractive option for scale-up.

Methodology 2: Reductive Amination of a Ketone Intermediate

This classical approach leverages the widely used Leuckart reaction, a one-pot reductive amination that converts ketones directly into amines.[7] The synthesis is divided into two major stages: the formation of the ketone precursor and its subsequent amination.

Causality and Strategic Choices

Stage 1: Friedel-Crafts Acylation. The precursor, 2-methyl-1-(o-tolyl)propan-1-one, is synthesized via Friedel-Crafts acylation of toluene with isobutyryl chloride. This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to generate a potent electrophile (an acylium ion).[8] The methyl group on toluene is an ortho-, para-directing group; however, steric hindrance from the bulky isobutyryl group favors substitution at the less hindered para-position.[9] Therefore, achieving high ortho-selectivity can be challenging and may require optimization of catalysts and conditions.[10]

Stage 2: The Leuckart Reaction. This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[7] At high temperatures (120-185°C), ammonium formate decomposes into ammonia and formic acid. Ammonia reacts with the ketone to form an iminium ion intermediate, which is then reduced in situ by formate (a hydride donor).[7][11] This method is operationally simple but often requires high temperatures and long reaction times, and yields can be moderate, particularly with sterically hindered ketones.[11]

Synthetic Workflow

Reductive_Amination_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination A Toluene + Isobutyryl chloride B 2-Methyl-1-(o-tolyl)propan-1-one A->B  Friedel-Crafts Acylation (AlCl₃) C N-formyl Intermediate B->C  Leuckart Reaction (Ammonium Formate, heat) D Target Amine C->D  Acid Hydrolysis (HCl, heat)

Caption: Workflow for the synthesis via Reductive Amination.

Performance Analysis

The primary challenge of this route is controlling the regioselectivity of the initial Friedel-Crafts acylation to maximize the yield of the desired ortho-isomer. The Leuckart reaction itself, while classic, can suffer from drawbacks such as the need for high temperatures and the formation of byproducts, requiring careful purification.[12] However, its operational simplicity (a one-pot reaction from the ketone) makes it a common choice in medicinal chemistry for generating amine analogs.

Methodology 3: Synthesis via Wittig and Ritter Reactions

This pathway, reported by Wang Jiangbo et al., builds the molecule from a different set of starting materials, beginning with 2-methylbenzaldehyde.[1] It employs two powerful name reactions but is ultimately hampered by a low-yielding key step.

Causality and Strategic Choices

Step 1: The Wittig Reaction. This reaction is a cornerstone of alkene synthesis, reacting an aldehyde with a phosphorus ylide to form a C=C double bond.[13] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[14] In this case, 2-methylbenzaldehyde is reacted with the ylide generated from isopropyltriphenylphosphonium bromide to form 1-(2-methylphenyl)-2-methylprop-1-ene.

Step 2: The Ritter Reaction. The Ritter reaction involves the reaction of the newly formed alkene with a nitrile (acetonitrile) in the presence of a strong acid. This forms a stable tertiary carbocation intermediate which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion adduct yields an N-acetylated amine, which is then hydrolyzed to the final product. The reported low yield of 30% for this step is the major bottleneck of the entire sequence.[1] This is likely due to competing side reactions such as polymerization of the alkene under the harsh acidic conditions required.

Synthetic Workflow

Wittig_Ritter_Workflow cluster_0 Step 1: Alkene Formation cluster_1 Step 2: Amine Formation A 2-Methylbenzaldehyde + Isopropyltriphenylphosphonium bromide B 1-(2-Methylphenyl)-2-methylprop-1-ene A->B  Wittig Reaction (Strong Base, e.g., n-BuLi) C N-acetyl Intermediate B->C  Ritter Reaction (Acetonitrile, Strong Acid) D Target Amine C->D  Hydrolysis (Acid/Base)

Caption: Workflow for the synthesis via Wittig and Ritter Reactions.

Performance Analysis

With a reported overall yield of only 16%, this method is the least efficient of the three.[1] The primary drawback is the poor performance of the Ritter reaction step. While the Wittig reaction is generally reliable, the subsequent step's inefficiency makes this entire pathway less practical for large-scale synthesis. It serves, however, as an important benchmark, illustrating the challenges that can arise even when employing well-established named reactions.

Quantitative Performance Comparison

ParameterMethodology 1 (Curtius)Methodology 2 (Reductive Amination)Methodology 3 (Wittig/Ritter)
Overall Yield ~50%[1]Moderate (Highly dependent on Friedel-Crafts selectivity)~16%[1]
Number of Steps 42-3 (from toluene)3
Key Transformation Curtius RearrangementLeuckart ReactionRitter Reaction
Reagent Safety Avoids highly toxic reagents. DPPA is used.AlCl₃ is water-sensitive. High temperatures required.Uses strong acid and base (n-BuLi).
Scalability Good; avoids problematic intermediates.Moderate; selectivity and high temps are concerns.Poor; low yield in the key step.
Operational Simplicity Multi-step but with clean transformations.Operationally simple amination step.Wittig reaction requires anhydrous conditions.

Detailed Experimental Protocols

Protocol for Methodology 1: Curtius Rearrangement Route

(Based on the general procedures outlined in CN105085278A and related literature[1][15])

  • Step 1: Synthesis of 2-Methyl-3-(2-methylphenyl)butanenitrile. In an inert atmosphere, dissolve isobutyronitrile in anhydrous THF and cool to -78°C. Add a strong base (e.g., LDA) dropwise and stir for 30 minutes. Add a solution of 2-methylbenzyl chloride in THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with diethyl ether. Purify by column chromatography.

  • Step 2: Synthesis of 2-Methyl-3-(2-methylphenyl)butanoic acid. Reflux the nitrile from Step 1 in a mixture of ethanol and aqueous potassium hydroxide (30%) for 24 hours. Cool the mixture, dilute with water, and wash with diethyl ether to remove impurities. Acidify the aqueous layer with concentrated HCl to pH ~1 and extract the product with dichloromethane. Dry the organic layer and evaporate the solvent to yield the carboxylic acid.

  • Step 3: Synthesis of Benzyl (2-methyl-1-(2-methylphenyl)propan-2-yl)carbamate. To a solution of the carboxylic acid from Step 2 in anhydrous toluene, add triethylamine (Et₃N) followed by diphenylphosphoryl azide (DPPA).[15] Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Cool the mixture slightly, add benzyl alcohol, and continue to reflux overnight. Cool to room temperature, wash with NaHCO₃ solution and brine, and purify by column chromatography.

  • Step 4: Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine. Dissolve the carbamate from Step 3 in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the target amine.

Protocol for Methodology 2: Reductive Amination Route

(Based on general procedures for Friedel-Crafts and Leuckart reactions[8][16])

  • Step 1: Synthesis of 2-Methyl-1-(o-tolyl)propan-1-one. To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) and dry dichloromethane. Cool the suspension to 0°C in an ice bath. Add isobutyryl chloride dropwise. To this mixture, add a solution of toluene in dichloromethane dropwise, maintaining the temperature below 5°C. After addition, allow the reaction to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the layers and extract the aqueous layer with dichloromethane. Combine organic layers, wash with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify by vacuum distillation to separate ortho and para isomers.

  • Step 2: Leuckart Reaction. In a round-bottom flask fitted with a reflux condenser, mix the 2-methyl-1-(o-tolyl)propan-1-one from Step 1 with a 4-5 molar excess of ammonium formate.[11] Heat the mixture in an oil bath to 160-180°C for 6-8 hours. Cool the reaction mixture and add 10% HCl. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate formamide. Cool, make the solution basic with 25% NaOH, and extract the product with diethyl ether. Dry the organic layer and purify by distillation.

Protocol for Methodology 3: Wittig and Ritter Route

(Based on the pathway described in CN105085278A and general reaction protocols[1][14])

  • Step 1: Synthesis of 1-(2-Methylphenyl)-2-methylprop-1-ene (Wittig Reaction). Suspend isopropyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere. Cool to 0°C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange-red color of the ylide persists. Stir for 30 minutes. Add a solution of 2-methylbenzaldehyde in THF dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract with hexane. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

  • Step 2 & 3: Ritter Reaction and Hydrolysis. Dissolve the alkene from Step 1 in acetonitrile. Cool to 0°C and slowly add concentrated sulfuric acid dropwise. Stir at room temperature for 24 hours. Carefully pour the reaction mixture onto ice and neutralize with aqueous NaOH. Extract the N-acetylated product with ethyl acetate. Concentrate the organic layer and then reflux with aqueous HCl or NaOH to hydrolyze the amide. Cool, basify, and extract the final amine product with diethyl ether. Purify by distillation.

Conclusion and Recommendations

This comparative analysis reveals significant differences in the efficiency and practicality of the three synthetic routes to 2-Methyl-1-(2-methylphenyl)propan-1-amine.

  • The Wittig/Ritter reaction pathway (Methodology 3) , while employing powerful name reactions, is severely limited by the low yield of the Ritter step, making it unsuitable for efficient material production.[1]

  • The Reductive Amination route (Methodology 2) offers a more direct, classical approach. Its viability is heavily dependent on the ability to control the regioselectivity of the initial Friedel-Crafts acylation. While the Leuckart reaction step is straightforward, the high temperatures and potential for byproducts may complicate purification and scale-up.

  • The Multi-step synthesis via Curtius Rearrangement (Methodology 1) emerges as the most promising strategy. Despite having more steps, it provides a significantly higher overall yield (~50%) and avoids many of the pitfalls of the other methods, such as poor selectivity, hazardous reagents, and low-yielding steps.[1] The use of a modern, one-pot Curtius protocol enhances its safety and efficiency.

For researchers and drug development professionals requiring a reliable, high-yield, and scalable synthesis, the Curtius rearrangement methodology is the recommended approach . Its strategic design and robust execution make it superior for the practical synthesis of this important pharmaceutical intermediate.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-Methyl-1-(2-methylphenyl)propan-1-amine. As a substituted aromatic amine, this compound requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance within your research operations.

Chemical Profile and Core Hazards

Amines are organic derivatives of ammonia and are characteristically basic. They can react vigorously, often exothermically, with acids and strong oxidizing agents.[1][2] Many amines are classified as corrosive, irritants, and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Furthermore, their environmental impact, particularly on aquatic life, is a significant concern, mandating that they are not disposed of via drains or sewer systems.[1][2][5][6]

Key Hazard Considerations:

  • Reactivity: Incompatible with acids and strong oxidizing agents.[2]

  • Toxicity: Potential for harm via ingestion, inhalation, and skin contact. A safety data sheet for a similar compound, (RS)-2-Chloro-N-(2-methylphenyl)propanamide, indicates it is harmful if swallowed.[3]

  • Environmental: Amines can be harmful to aquatic organisms, and their release into the environment must be strictly avoided.[1][2][6]

Regulatory Framework: The RCRA Mandate

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from the point of generation to its final, environmentally sound disposal.[9]

Due to its chemical properties, 2-Methyl-1-(2-methylphenyl)propan-1-amine must be managed as a hazardous waste.[10] This designation prohibits disposal in standard trash or down the sanitary sewer. All procedures must comply with federal, state, and local regulations, which may be stricter than the federal standard.[11][12]

On-Site Management: Pre-Disposal Protocols

Proper handling within the laboratory is the first critical step in the disposal lifecycle. These procedures prevent accidental exposures and ensure the waste is ready for safe transport by a licensed disposal vendor.

Step 1: Identification and Segregation

Immediately upon generation, the waste must be identified as hazardous. Crucially, amine waste must be segregated from other chemical waste streams to prevent dangerous reactions.[1]

Segregation Protocol:

  • Acids: Keep amine waste separate from all acidic waste. Mixing can cause a strong exothermic reaction, leading to heat, pressure buildup, and potential container failure.

  • Oxidizing Agents: Store separately from strong oxidizers (e.g., peroxides, nitrates) to prevent fire or explosion.[2]

  • Other Organics: While it may be permissible to combine with some other non-halogenated organic solvents, the best practice is to maintain a dedicated waste stream for amines unless approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization

The choice of waste container is critical for safety and compliance.

ParameterSpecificationRationale
Material High-Density Polyethylene (HDPE) or other chemically compatible plastic. Borosilicate glass is acceptable but carries a higher risk of breakage.Amines can be corrosive. The container must not react with or be degraded by the waste.[1][12]
Condition Must be in good condition, with no cracks, leaks, or residue on the outside.Prevents leaks and ensures safe handling.[12]
Lid/Cap Must have a tight-fitting, screw-top cap.Containers must be kept closed at all times except when adding waste to prevent the release of fumes and potential spills.[7][9][12]
Step 3: Labeling

Proper labeling is a strict RCRA requirement and is essential for safety.[7][12]

Labeling Requirements:

  • The words "HAZARDOUS WASTE " must be clearly visible.[7][12]

  • The full chemical name: "2-Methyl-1-(2-methylphenyl)propan-1-amine " must be listed.

  • List all other constituents in the container, including solvents and water, with their approximate percentages.[12]

  • Indicate the relevant hazards (e.g., Corrosive, Toxic).

  • Include the accumulation start date (the date the first drop of waste was added to the container).

Approved Disposal Methodology: High-Temperature Incineration

The preferred and most environmentally sound disposal method for 2-Methyl-1-(2-methylphenyl)propan-1-amine is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11]

The Rationale for Incineration

Incineration is a thermal destruction process that breaks down hazardous organic molecules into simpler, less harmful substances like carbon dioxide and water.[13][14] This method is highly effective, achieving a destruction and removal rate of over 99.99% for organic compounds.[15]

A Critical Consideration: NOx Formation

A key challenge with incinerating nitrogen-containing compounds like amines is the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[13][16] During combustion, the "bound nitrogen" in the amine molecule can readily oxidize to form NOx.[13][16]

To manage this, licensed hazardous waste incinerators employ sophisticated technologies:

  • Multi-Stage Combustion: The waste may be introduced into a primary "reducing" furnace where nitrogen compounds are broken down without sufficient oxygen to form NOx. The resulting gases are then fully oxidized in a secondary chamber.[16]

  • Flue Gas Scrubbing: Exhaust gases from the incinerator are passed through "scrubbers" that remove acid gases and other pollutants, including NOx, before they are released into the atmosphere.[5][14]

Disposal via a licensed vendor ensures that these specialized engineering controls are in place to handle NOx emissions compliantly.[1][5]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram and steps outline the complete, compliant workflow for disposing of 2-Methyl-1-(2-methylphenyl)propan-1-amine.

G cluster_0 In-Lab Process cluster_1 EHS/Waste Handler Process A Waste Generation (Point of Origin) B Select Compatible Container (HDPE) A->B C Affix 'HAZARDOUS WASTE' Label & List All Constituents B->C D Accumulate Waste in Satellite Accumulation Area (SAA) C->D E Keep Container Tightly Sealed (Except when adding waste) D->E F Request Waste Pickup (Submit HMM-001 or equivalent) E->F Hand-off G Transport to Central Accumulation Area F->G H Manifest & Transport by Licensed Vendor G->H I Final Disposal: High-Temperature Incineration with Flue Gas Treatment H->I J Key Regulations: - RCRA (40 CFR Parts 260-273) - State & Local Environmental Codes - Institutional EHS Policies

Caption: Compliant waste disposal workflow for amine compounds.

Step-by-Step Protocol:

  • Generation: At the point of generation, classify the material as waste.

  • Container Selection: Obtain a clean, compatible waste container (e.g., an empty, triple-rinsed solvent bottle made of HDPE).[12]

  • Labeling: Immediately label the container with "HAZARDOUS WASTE" and all required information as detailed in Section 3.[7][12]

  • Accumulation: Place the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the lab personnel.[12]

  • Safe Storage: Ensure the container is kept tightly sealed and segregated from incompatible materials.[1][9]

  • Request Pickup: Once the container is full or waste is no longer being generated, submit a hazardous material pickup request to your institution's EHS department.[12]

  • Documentation: Maintain records of waste disposal as required by your institution and regulatory agencies.[1]

  • Final Disposal: The licensed waste vendor will transport the waste for final disposal via high-temperature incineration.[11]

Emergency Procedures: Spill Management

Preparedness for accidental spills is a critical component of safe chemical handling.[1]

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1][2]

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a compatible container for disposal as hazardous waste.[2]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your EHS department. For large spills, contact emergency services immediately.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of 2-Methyl-1-(2-methylphenyl)propan-1-amine in a manner that is safe, compliant, and environmentally responsible.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Waste Containing "Bound" Nitrogen. Banks Engineering. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • RCRA. Environmental Health and Safety, Case Western Reserve University. [Link]

  • Waste gas and liquid incineration system. NBE. [Link]

  • Neutralizing Amine. CHIMIART. [Link]

  • 7 Tips for Effective Hazardous Waste Management in the Laboratory. LabManager. [Link]

  • Neutralizing Amine | Refinery Chemicals. Chemtex Speciality Limited. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov. [Link]

  • Method for treating an amine-containing waste water.
  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Incineration of kitchen waste with high nitrogen in vortexing fluidized-bed incinerator and its NO emission characteristics. PubMed. [Link]

  • Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. [Link]

  • Material Safety Data Sheet - Dimethylaminopropyl Amine. Tri-iso. [Link]

  • What Makes a Chemical Waste Incinerator Crucial. Huarui Incinerator. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. [Link]

  • Hazardous Waste Disposal Procedures. University of Florida. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • MATERIAL SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. Arcopol. [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for 2-Methyl-1-(2-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: As scientists and researchers, we are often tasked with handling novel or poorly characterized compounds. This guide addresses the safe handling of 2-Methyl-1-(2-methylphenyl)propan-1-amine, a compound for which specific public safety data is scarce. In the absence of a dedicated Safety Data Sheet (SDS), this document provides a framework for risk mitigation based on the chemical's structure, information on its hydrochloride salt, and established best practices for handling aromatic amines. This guide is intended to supplement, not replace, a manufacturer-provided SDS. It is imperative that you obtain the official SDS from your supplier before commencing any work.

Hazard Analysis: Understanding the Implicit Risks

Based on its chemical structure—an aromatic amine—we can infer a profile of potential hazards. Aromatic amines as a class can exhibit varying degrees of toxicity, and are often associated with the following risks:

  • Skin and Eye Irritation/Corrosion: Amines are alkaline and can cause irritation or severe burns upon contact with skin and eyes.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs.

  • Dermal Absorption: Many aromatic amines can be absorbed through the skin, leading to systemic toxicity.

  • Systemic Toxicity: As the compound is an intermediate for CNS agents, it may have neurological effects if absorbed.[1]

  • Sensitization: Repeated exposure may lead to allergic skin reactions.

Given these potential hazards, a conservative approach to personal protective equipment and handling is warranted.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling 2-Methyl-1-(2-methylphenyl)propan-1-amine, based on inferred risks.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a robust barrier against skin contact and absorption. The outer glove can be removed if contaminated, protecting the inner glove and skin.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes to the eyes and face. A face shield offers an additional layer of protection, especially when handling larger quantities.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents incidental skin contact. For larger-scale operations, a chemically resistant apron or suit should be considered.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood is the primary engineering control to prevent inhalation of vapors. For situations where a fume hood is not feasible (e.g., spill cleanup), a respirator with an organic vapor cartridge is required.
Visual Workflow: PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for safe handling.

Handling and Storage

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

  • Personal Protective Equipment: Don the required PPE as per the sequence outlined in the diagram above.

  • Weighing and Dispensing: Conduct all manipulations, including weighing and transferring, within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Post-Handling: After use, securely seal the container. Decontaminate the work area with an appropriate solvent, followed by soap and water. Remove PPE following the correct doffing procedure. Wash hands thoroughly.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the compound's identity and hazard warnings.

Emergency Procedures: Spill and Exposure Management

Spill Response Workflow:

Spill_Response A Spill Occurs B Alert personnel in the immediate area A->B D If safe, control the source of the leak A->D If trained & safe C Evacuate non-essential personnel B->C E Contain the spill with absorbent material C->E D->E F Collect absorbed material into a sealed container E->F G Decontaminate the area F->G H Dispose of waste as hazardous G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.